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1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Documentation Hub

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  • Product: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one
  • CAS: 1420888-17-0

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary This guide details the structural analysis, spectroscopic characterization, and physicochemical profiling of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . As a pharmacophore fusing a privileged h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural analysis, spectroscopic characterization, and physicochemical profiling of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . As a pharmacophore fusing a privileged homopiperazine scaffold with a bioisosteric thiophene ring, this molecule presents unique analytical challenges, particularly regarding conformational isomerism and protonation states. This document provides researchers with self-validating protocols for identity confirmation and purity assessment.

Molecular Architecture & Synthetic Context[1]

Structural Breakdown

The molecule (C₁₁H₁₆N₂OS, MW: 224.32 g/mol ) consists of a semi-rigid 1,4-diazepane (homopiperazine) ring acylated at the


 position by a 2-(thiophen-3-yl)acetyl moiety.
  • Core Scaffold: 1,4-Diazepane (7-membered ring).

  • Linker: Methylene-carbonyl (

    
    -
    
    
    
    ).
  • Pendant: Thiophen-3-yl (aromatic heterocycle).

Synthetic Impurity Profile

Understanding the synthesis is prerequisite to accurate analysis. The compound is typically synthesized via amide coupling of thiophene-3-acetic acid with mono-protected homopiperazine (e.g.,


-Boc-homopiperazine), followed by acidolytic deprotection.

Critical Impurities to Monitor:

  • Unreacted Amine: Free homopiperazine (detectable via Ninhydrin/LC-MS).

  • Coupling Reagents: Residual EDC/HATU byproducts (urea derivatives).

  • Regioisomers: If 2-substituted thiophene starting material was present (isobaric impurity).

  • Dimerization: Bis-acylated homopiperazine (MW ~348 Da).

SynthesisFlow SM1 Thiophene-3-acetic acid Intermediate N-Boc-Protected Intermediate SM1->Intermediate Coupling (EDC/HOBt) SM2 N-Boc-Homopiperazine SM2->Intermediate Product Target Molecule (Free Amine) Intermediate->Product Deprotection (TFA/HCl) Impurity Impurity: Dimer (Bis-acylated) Intermediate->Impurity Side Rxn

Figure 1: Synthetic pathway highlighting the origin of critical impurities (Intermediates and Dimers).

Spectroscopic Elucidation Strategy

Nuclear Magnetic Resonance (NMR)

The 7-membered diazepane ring exhibits significant conformational flexibility (twist-chair/twist-boat), often leading to signal broadening at room temperature. Furthermore, the amide bond exhibits restricted rotation, potentially creating cis/trans rotamers visible in DMSO-


.

Protocol:

  • Solvent: DMSO-

    
     (preferred for solubility and H-bond visualization) or CDCl
    
    
    
    .
  • Temperature: If signals are broad, heat to 353 K to coalesce rotamers.

Expected


H NMR Shifts (DMSO-

, 400 MHz):
PositionProton TypeShift (

ppm)
MultiplicityIntegrationDiagnostic Note
Thiophene C2-H7.45 - 7.50dd or s1HMost deshielded aromatic; fine coupling to C4/C5.
Thiophene C5-H7.30 - 7.35dd1HTypical aromatic range.
Thiophene C4-H7.00 - 7.10dd1HShielded relative to C2/C5.
Linker

-CO
3.60 - 3.80s2HSinglet; may split if rotamers exist.
Diazepane N-CH

3.30 - 3.60m4HComplex overlap near water peak.
Diazepane N-CH

2.70 - 2.90m4HProtons adjacent to the basic amine (

).
Diazepane C-CH

-C
1.60 - 1.80m2HHomo-allylic position (C6); quintet-like.
Amine N-H2.0 - 9.0br s1HShift varies heavily with concentration/salt form.

Critical Validation Step: Use 2D HSQC to distinguish the diazepane


-adjacent protons (3.3-3.6 ppm) from the linker protons. The linker carbon will appear around 35-40 ppm, while ring carbons are typically 45-55 ppm.
Mass Spectrometry (LC-MS)

The basic secondary amine (


) ensures high ionization efficiency in positive ESI mode.
  • Parent Ion:

    
    
    
  • Fragmentation Pattern (MS/MS):

    • m/z 225

      
       125:  Cleavage of the amide bond. Loss of the diazepane ring. The fragment corresponds to the [Thiophen-3-yl-acetyl]
      
      
      
      acylium ion.
    • m/z 125

      
       97:  Loss of CO from the acylium ion, leaving the [Thiophen-3-yl-methyl]
      
      
      
      cation.
    • m/z 225

      
       101:  Protonated homopiperazine ring (if charge retention switches).
      

MSFragmentation Parent Parent Ion [M+H]+ m/z 225.1 Frag1 Acylium Ion [Thiophene-CH2-CO]+ m/z 125 Parent->Frag1 Amide Cleavage Frag3 Homopiperazine Ring [C5H13N2]+ m/z 101 Parent->Frag3 Charge Retention on Amine Frag2 Thiophene Methyl Cation [Thiophene-CH2]+ m/z 97 Frag1->Frag2 -CO (28 Da)

Figure 2: Proposed ESI-MS fragmentation pathway for structural confirmation.

Physicochemical Profiling & Method Development

Acid-Base Properties

This molecule is a mono-basic compound.

  • 
     (Amide):  Neutral/Non-ionizable under physiological conditions.
    
  • 
     (Secondary Amine):  Basic. Predicted pKa 
    
    
    
    9.5 - 10.0.
  • Implication: In neutral pH, the molecule is positively charged.[1][2] This necessitates specific HPLC conditions to prevent peak tailing caused by silanol interactions.

HPLC Quality Control Protocol

Standard C18 methods often fail for polar secondary amines due to lack of retention or poor peak shape.

Recommended Method (Reverse Phase - Ion Suppression):

ParameterConditionRationale
Column C18 with polar end-capping (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl)Resists dewetting; "Charged Surface Hybrid" (CSH) improves basic peak shape.
Mobile Phase A Water + 0.1% TFA (or 10mM Ammonium Formate pH 3.0)Low pH ensures amine is fully protonated and suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 5% B to 95% B over 8 minutesCovers wide polarity range to elute dimers/starting materials.
Detection UV @ 235 nmThiophene absorption maximum.

Self-Validating Check: Inject a blank followed by the sample. If a peak appears at the void volume (


), the amine is not retained. Increase the ion-pairing agent (TFA) concentration or switch to a HILIC column (Amide phase) if retention is 

minutes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Thiophene and Diazepane reactivity/properties).
  • Dolan, J. W. (2002). "Tailoring the Separation of Basic Compounds." LCGC North America, 20(5). Link (Guide for HPLC of basic amines).

  • PubChem Database. "1,4-Diazepane." National Center for Biotechnology Information. Link (Source for scaffold pKa and properties).

  • SDBS Database. "Thiophene NMR Data." National Institute of Advanced Industrial Science and Technology (AIST). Link (Reference for thiophene spectral shifts).

Sources

Exploratory

Solubility Profile & Physicochemical Characterization: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

The following technical guide details the solubility profile and physicochemical characterization of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This guide is structured for researchers requiring precise solubil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and physicochemical characterization of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one .

This guide is structured for researchers requiring precise solubility data for formulation, synthesis, or biological assay development.[1] It synthesizes predicted physicochemical parameters with standard experimental protocols, treating the compound as a representative thiophene-diazepane scaffold often used in fragment-based drug discovery (FBDD).

Executive Summary & Compound Identity

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is an amphiphilic heterocyclic building block. Its structure combines a lipophilic thiophene ring and a polar, basic 1,4-diazepane (homopiperazine) moiety linked by an acetyl spacer.[1]

This structural duality dictates a specific solubility profile: the compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), moderate solubility in alcohols, and pH-dependent solubility in aqueous media due to the secondary amine on the diazepane ring.[1]

Physicochemical Identity Table
ParameterValue / DescriptionNote
Molecular Formula

Molecular Weight 224.32 g/mol Small molecule / Fragment-like
Calculated LogP (cLogP) ~0.9 – 1.2Based on phenyl-analog correlation [1]
pKa (Predicted) ~9.2 – 9.8Basic nitrogen (

of diazepane)
H-Bond Donors 1Secondary amine (

)
H-Bond Acceptors 3Carbonyl O, Amide N, Thiophene S
Physical State Viscous Oil or Low-Melting SolidThiophene derivatives often have lower MP than phenyl analogs

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and thermodynamic interactions specific to the thiophene-amide-amine scaffold.

Primary Solvent Compatibility
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMA Excellent (>100 mg/mL) The amide dipole and basic amine interact favorably with high-dielectric aprotic solvents. Preferred for stock solutions.
Chlorinated Dichloromethane (DCM), Chloroform High (>50 mg/mL) The lipophilic thiophene ring drives solubility in halogenated solvents.[1] Ideal for extraction workups.[1]
Alcohols Methanol, Ethanol Good (10–50 mg/mL) H-bonding capability of the amine/amide allows solvation, though less efficient than DMSO.[1]
Ethers THF, Dioxane Moderate (5–20 mg/mL) Soluble, but may require slight warming.[1] Useful for reactions requiring non-nucleophilic solvents.[1]
Non-Polar Hexane, Heptane Poor (<1 mg/mL) The polarity of the diazepane/amide core prevents solvation in aliphatic hydrocarbons.[1]
Aqueous Water (Neutral pH) Low (<1 mg/mL) The free base is relatively insoluble.[1] Solubility is highly pH-dependent (see Section 3).

Critical Application Note: For biological assays, prepare a 10–100 mM stock in DMSO .[1] Avoid storing in protic solvents (MeOH/EtOH) for extended periods to prevent potential transamidation or oxidation artifacts, although the amide bond is generally stable.[1]

pH-Dependent Aqueous Solubility

The solubility of this compound in water is governed by the ionization state of the secondary amine at position 4 of the diazepane ring.

  • pH > 10 (Basic): The molecule exists as a neutral free base.[1] Solubility is minimal (intrinsic solubility,

    
    ).
    
  • pH < 7 (Acidic): The secondary amine becomes protonated (

    
    ).[1] The ionic species is highly water-soluble.
    

Formulation Strategy: To achieve aqueous concentrations >10 mg/mL for animal dosing, convert the compound to a salt (e.g., Hydrochloride or Mesylate) or dissolve in a vehicle containing 1 equivalent of acid.[1]

pH_Solubility_Logic cluster_0 Acidic Conditions (pH < 7) cluster_1 Basic Conditions (pH > 9) Protonated Protonated Cation (Soluble) Neutral Neutral Free Base (Insoluble) Protonated->Neutral + OH- (e.g., NaOH) Neutral->Protonated + H+ (e.g., 0.1N HCl) caption Fig 1. pH-Dependent Solubility Equilibrium of the Diazepane Moiety

Experimental Protocol: Thermodynamic Solubility Determination

Materials Required[3][5][6][7][8][9][10]
  • Compound: ~5 mg per solvent.[1]

  • Solvents: HPLC grade DMSO, PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2).[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis (detection @ 254 nm for thiophene chromophore).

Step-by-Step Workflow
  • Saturation: Add excess compound (solid/oil) to 1 mL of the target solvent in a glass vial.[1]

  • Equilibration: Agitate at 25°C for 24 hours.

    • Why? Ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

    • Note: Use PTFE filters; Nylon may bind the thiophene moiety.[1]

  • Quantitation: Dilute the supernatant with Mobile Phase and inject into HPLC.

    • Calibration: Construct a standard curve using a DMSO stock solution (0.1 – 100 µg/mL).

Solubility_Workflow Start Start: Solid Compound Dispense Dispense Excess Compound into Solvent (1 mL) Start->Dispense Agitate Agitate 24h @ 25°C (Orbital Shaker) Dispense->Agitate Filter Centrifuge/Filter (0.22 µm PTFE) Agitate->Filter Dilute Dilute Supernatant (in Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (λ = 254 nm) Dilute->Analyze Calc Calculate Concentration vs Standard Curve Analyze->Calc caption Fig 2. Standard Thermodynamic Solubility Profiling Workflow

Structural Insights & Analog Analysis

Since direct literature on this specific CAS is sparse, we validate these properties via Structural Activity Relationship (SAR) analysis of validated analogs.

  • Thiophene vs. Phenyl: The thiophene ring is a bioisostere of benzene.[1][2] While benzene analogs (e.g., 1-(1,4-diazepan-1-yl)-2-phenylethanone) are well characterized with LogP ~1.05 [2], thiophene is slightly more polarizable due to the sulfur atom. This suggests the thiophene derivative will have slightly better solubility in polar organic solvents than its phenyl counterpart.[1]

  • Diazepane vs. Piperazine: The 7-membered diazepane ring is more flexible and slightly more lipophilic (one extra methylene group) than the 6-membered piperazine. However, the basicity is comparable, ensuring that salt formation remains a viable solubilization strategy.[1]

Reference Data for Analogs
Analog StructureLogPWater SolubilityReference
Phenyl-Diazepane Acetamide 1.05Low (Free Base)ChemScene [2]
Thiophene-Piperazine Acetamide 0.85ModeratePubChem [3]
Target Compound ~0.95 Low (Predicted) Inferred

References

  • BenchChem. Physicochemical properties of thiophene derivatives. Retrieved from BenchChem Database.[1] Link[1]

  • ChemScene. 1-(1,4-Diazepan-1-yl)-2-phenylethan-1-one Product Data. CAS No. 194943-81-2.[3] Link

  • PubChem. 1-(Thiophen-3-yl)ethanone Compound Summary. National Library of Medicine.[1] Link

  • Sigma-Aldrich. 1,4-Diazepan-2-one and Derivatives Solubility Data. Link

Sources

Foundational

Pharmacophore Potential of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

A Structural & Functional Analysis for Lead Optimization Executive Summary This technical guide evaluates the pharmacophore potential of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (referred to herein as DT-E1 )....

Author: BenchChem Technical Support Team. Date: March 2026

A Structural & Functional Analysis for Lead Optimization

Executive Summary

This technical guide evaluates the pharmacophore potential of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (referred to herein as DT-E1 ). As a chemical scaffold, DT-E1 represents a strategic convergence of a privileged heterocyclic core (1,4-diazepane) with a bioisosteric aromatic moiety (thiophene), linked by a flexible acetyl spacer.

Analysis suggests DT-E1 is a high-value fragment for Central Nervous System (CNS) drug discovery, specifically targeting Sigma-1 receptors (


R)  and Histamine H3 receptors . Its physicochemical profile indicates favorable blood-brain barrier (BBB) permeability, while the secondary amine provides a critical "cationic anchor" for aspartate/glutamate residue interaction in GPCR binding pockets.
Chemical Architecture & Physicochemical Profile[1][2]

The efficacy of DT-E1 as a lead compound relies on its compliance with medicinal chemistry principles, specifically the balance between lipophilicity and ionization.

1.1 Structural Components[1][2][3][4][5]
  • 1,4-Diazepane (Homopiperazine) Ring: Unlike the rigid piperazine ring, the 7-membered diazepane ring offers unique conformational flexibility. This allows the molecule to adopt "twisted-chair" or "twisted-boat" conformations, potentially accessing binding pockets that are sterically restricted for 6-membered rings.

  • Thiophen-3-yl Moiety: A classic bioisostere for the phenyl ring. The thiophene ring is electron-rich and lipophilic, serving as the primary hydrophobic pharmacophore feature. The 3-position substitution often confers superior metabolic stability compared to the 2-position, reducing susceptibility to oxidative ring opening.

  • Ethan-1-one Linker: A 2-carbon carbonyl spacer that creates a specific distance (~4-5 Å) between the aromatic centroid and the basic nitrogen, a hallmark of many CNS-active ligands.

1.2 Predicted Physicochemical Properties (In Silico)

Table 1: Molecular Descriptors for DT-E1

PropertyValue (Est.)Significance
Molecular Weight ~224.3 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP 1.2 - 1.5Highly favorable for CNS penetration (Optimal range: 1–3).
TPSA ~35 ŲWell below the 90 Ų threshold for BBB permeability.
pKa (N4) 9.5 - 9.8Predominantly protonated at physiological pH (7.4), ensuring electrostatic interaction with target receptors.
H-Bond Donors 1 (NH)Low donor count favors membrane permeability.
Rotatable Bonds 3Moderate flexibility reduces entropic penalty upon binding.
Pharmacophore Modeling & Target Profiling[3]

The structural motif of Aromatic Ring — Linker — Basic Amine is a "privileged structure" in neuropharmacology. Based on structural overlay and electrostatic mapping, DT-E1 acts as a potential ligand for the following targets:

2.1 Primary Hypothesis: Sigma-1 Receptor (

R) Ligand

The


R pharmacophore requires a positive ionizable group flanked by two hydrophobic regions. DT-E1 fits the "minimal" 

R model:
  • Cationic Center: The N4 nitrogen of the diazepane ring (protonated).

  • Hydrophobic Region: The thiophene ring.

  • Distance: The ethyl linker places the aromatic ring at the optimal distance from the amine. Application: Neuroprotection, cognitive enhancement, and anti-amnesic agents.

2.2 Secondary Hypothesis: Histamine H3 Antagonist

H3 antagonists often feature a basic amine (homopiperazine is common) linked to a lipophilic domain. The thiophene group mimics the imidazole or phenyl groups seen in clinical H3 candidates like pitolisant. Application: Narcolepsy, ADHD, and cognitive disorders.

2.3 Pharmacophore Interaction Map

The following diagram illustrates the predicted binding interactions of DT-E1 within a generic GPCR/Transporter pocket.

Pharmacophore Thiophene Thiophene Ring (Hydrophobic/Pi-Stacking) Linker Ethan-1-one (Spacer & H-Bond Acceptor) Thiophene->Linker Covalent Receptor_Phe Receptor Phe/Trp (Aromatic Cage) Thiophene->Receptor_Phe Pi-Pi Stacking Amine Diazepane N4 (Cationic Center) Linker->Amine Covalent Receptor_Asp Receptor Asp/Glu (Anionic Site) Linker->Receptor_Asp Potential H-Bond Amine->Receptor_Asp Ionic Bond (Salt Bridge)

Figure 1: Predicted pharmacophore interactions of DT-E1. The protonated N4 amine forms a salt bridge with conserved aspartate residues, while the thiophene ring engages in Pi-stacking.

Synthetic Accessibility & Optimization

To utilize DT-E1 in a research setting, a robust synthetic route is required. The following protocol utilizes a standard amide coupling strategy, ensuring high yield and purity.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Acid Component: 2-(Thiophen-3-yl)acetic acid.

  • Amine Component: 1-Boc-homopiperazine (protection is required to ensure regioselectivity).

3.2 Synthesis Workflow (DOT Visualization)

Synthesis Acid 2-(Thiophen-3-yl)acetic acid Activation Activation: EDC-HCl / HOBt / DIPEA Solvent: DCM, 0°C to RT Acid->Activation Amine 1-Boc-homopiperazine Amine->Activation Coupling Intermediate: tert-butyl 4-(2-(thiophen-3-yl)acetyl)-1,4-diazepane-1-carboxylate Activation->Coupling Amide Bond Formation Deprotection Deprotection: TFA / DCM (1:4 ratio) RT, 2 hours Coupling->Deprotection Boc Removal Workup Workup: Basify (NaHCO3) -> Extraction (DCM) Deprotection->Workup Final Product: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Workup->Final

Figure 2: Step-by-step synthetic pathway for DT-E1. The use of Boc-protection ensures the acetylation occurs only at the N1 position.

3.3 Experimental Protocol (General Procedure)
  • Coupling: Dissolve 2-(thiophen-3-yl)acetic acid (1.0 eq) in dry DCM. Add EDC-HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 15 min at 0°C. Add 1-Boc-homopiperazine (1.0 eq). Stir at room temperature (RT) for 12h.

  • Purification: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4. Concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve intermediate in DCM/TFA (4:1). Stir at RT for 2h. Volatiles are removed in vacuo.

  • Free Basing: Redissolve residue in DCM, wash with sat. NaHCO3 to liberate the free amine. Evaporate to obtain DT-E1 as a viscous oil or low-melting solid.

Biological Evaluation Strategy

To validate the pharmacophore hypothesis, a tiered screening approach is recommended.

4.1 Tier 1: Radioligand Binding Assays
  • Sigma-1 Receptor: Competition binding using [³H]-(+)-Pentazocine in guinea pig brain membranes.

    • Success Metric:

      
       nM indicates a potent lead.
      
  • Histamine H3: Competition binding using [³H]-N-alpha-methylhistamine.

4.2 Tier 2: Functional Assays (GPCRs)

If binding is confirmed, functional activity (Agonist vs. Antagonist) must be determined.

  • Assay: cAMP accumulation assay (H3 is

    
     coupled; agonists decrease cAMP, antagonists reverse agonist-induced decrease).
    
4.3 Screening Workflow

Screening cluster_0 Tier 1: Affinity (In Vitro) cluster_1 Tier 2: Functionality Library Compound DT-E1 Binding Radioligand Binding (Sigma-1 / H3) Library->Binding Hit Hit Confirmation (Ki < 1 uM) Binding->Hit Pass Stop Stop Binding->Stop Fail (Ki > 10 uM) Func Functional Assay (cAMP / Ca2+ Flux) Hit->Func Profile Profile: Agonist vs Antagonist Func->Profile

Figure 3: Screening cascade for validating the biological activity of DT-E1.

Conclusion & Recommendations

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a chemically accessible, CNS-privileged scaffold. Its structural features strongly suggest affinity for Sigma-1 and Histamine H3 receptors.

Recommendations for Researchers:

  • Synthesize DT-E1 using the Boc-protection route to ensure regiochemical purity.

  • Prioritize Sigma-1 screening , as the homopiperazine/thiophene combination is highly characteristic of high-affinity Sigma ligands.

  • Explore SAR by varying the linker length (propan-1-one) or substituting the N4-amine (methylation) to modulate lipophilicity and selectivity.

References
  • Pharmacophore Modeling of Sigma-1 Ligands

    • Title: Discovery of High-Affinity Ligands of

      
       Receptor by Pharmacophore Modeling.[2]
      
    • Context: Establishes the requirement for a basic amine and hydrophobic arom
    • Source:2

  • Metabolic Stability of 1,4-Diazepanes

    • Title: Mitigating Heterocycle Metabolism in Drug Discovery.
    • Context: Discusses the metabolic advantages of 1,4-diazepane rings over other heterocycles and the use of thiophene bioisosteres.
    • Source:3

  • Diazepanes in CNS Drug Design

    • Title: Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors.[4]

    • Context: Validates the 1,4-diazepane scaffold for CNS penetration and neurotransmitter transporter modul
    • Source:4

  • Amyloid-Beta Aggregation Inhibition

    • Title: Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone)
    • Context: Demonstrates the utility of the diazepane scaffold in neurodegener
    • Source:1[1]

Sources

Exploratory

Engineering Thiophene-Substituted Diazepane Scaffolds: A Comprehensive Technical Guide to Design, Synthesis, and Neuropharmacology

Executive Summary The integration of thiophene moieties with 1,4-diazepane (homopiperazine) rings represents a highly versatile strategy in modern medicinal chemistry. By hybridizing the bioisosteric properties of thioph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of thiophene moieties with 1,4-diazepane (homopiperazine) rings represents a highly versatile strategy in modern medicinal chemistry. By hybridizing the bioisosteric properties of thiophene with the unique conformational flexibility of the seven-membered diazepane core, researchers can finely tune lipophilicity, metabolic stability, and target engagement. This technical guide explores the structural rationale, pharmacological applications, and self-validating experimental methodologies required to successfully develop and evaluate thiophene-substituted diazepane compounds.

Structural Rationale: The Thiophene-Diazepane Pharmacophore

The 1,4-diazepane ring is a privileged heterocyclic scaffold. Compared to the more rigid six-membered piperazine, the seven-membered diazepane offers enhanced conformational flexibility and distinct spatial projection of its exit vectors[1]. This flexibility allows the molecule to adopt optimal conformations within complex receptor binding pockets. Furthermore, the saturated 1,4-diazepane backbone provides critical hydrogen bond acceptors and basic nitrogen centers, which are essential for salt formation and aqueous solubility[1],[2].

When a thiophene ring—a five-membered sulfur-containing heterocycle—is substituted onto this core, the resulting physicochemical profile is significantly altered. Thiophene acts as an excellent bioisostere for benzene; however, its lower aromaticity and the presence of the polarizable sulfur atom subtly modulate the molecule's partition coefficient (LogP) and metabolic susceptibility[3],[4]. Intermediate building blocks, such as 1-Boc-4-(carboxythiophen-2-yl-methyl)-[1,4]diazepane, leverage these properties to serve as highly reactive precursors for targeted drug delivery systems and neuroactive substances[3].

Pharmacological Landscape & Target Engagement

Thiophene-substituted diazepanes generally fall into two structural categories: non-fused pendant systems and fused polycyclic systems. Both have profound implications in neuropharmacology.

Non-Fused Scaffolds: Dual-Action Antidepressants

In non-fused systems, the thiophene ring is tethered to the diazepane core via an alkyl or carbonyl linker. A prime example is the development of benzo[b]thiophene derivatives as rapid-onset antidepressants[5]. Compound 9c, which features a homopiperazine central diamine linked to a benzo[b]thiophene moiety and a p-cyano phenyl ring, acts as a potent 5-HT7 receptor antagonist (pKi = 6.58)[6]. Simultaneously, it inhibits the serotonin transporter (SERT)[6]. This dual mechanism is critical: antagonism of the 5-HT7 receptor bypasses the delayed efficacy typically associated with traditional selective serotonin reuptake inhibitors (SSRIs), offering a rapid onset of antidepressant action[5].

Fused Scaffolds: Thienodiazepines and GABA-A Modulation

When the thiophene ring is fused directly to the diazepane core, the resulting compounds are known as thienodiazepines. These molecules act as highly potent positive allosteric modulators (PAMs) of the GABA-A receptor[7]. Etizolam, a widely studied thienotriazolodiazepine, replaces the traditional benzene ring of classic benzodiazepines with a thiophene ring[4]. This bioisosteric replacement yields an anxiolytic that is 6 to 10 times more potent than diazepam[7]. Furthermore, the thiophene integration alters the drug's metabolic fate, resulting in a shorter elimination half-life (3.4 to 7 hours) and a significantly reduced liability for tolerance and accumulation compared to classic benzodiazepines[4],[8].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table summarizes the quantitative pharmacological metrics of representative thiophene-diazepane scaffolds.

Compound ClassRepresentative MoleculePrimary TargetBinding Affinity / PotencyPharmacokinetic Half-LifeKey Pharmacological Effect
Non-Fused Compound 9c5-HT7 / SERTpKi = 6.58 (5-HT7)[6]N/A (Preclinical)Rapid-onset antidepressant[5]
Fused EtizolamGABA-A Receptor6–10x Diazepam potency[7]3.4 – 7.0 hours[4],[8]Anxiolytic, hypnotic[4]
Intermediate 1-Boc-4-(carboxythiophen-2-yl-methyl)-[1,4]diazepaneN/A (Building Block)N/AN/APrecursor for neuroactive drugs[3]

Self-Validating Experimental Methodologies

As a standard of scientific integrity, experimental workflows must be designed with intrinsic causality and self-validation. Below are the definitive protocols for synthesizing and validating non-fused thiophene-diazepane derivatives.

Protocol A: Regioselective Synthesis of Thiophene-Diazepane Intermediates

Objective: Synthesize a mono-functionalized thiophene-diazepane scaffold via reductive amination.

  • Mono-Protection (Regiocontrol):

    • Action: React 1,4-diazepane with 1.0 equivalent of di-tert-butyl dicarbonate (Boc2O) under high dilution conditions.

    • Causality: 1,4-diazepane possesses two secondary amines with nearly identical pKa values. High dilution and strict stoichiometric control ensure statistical mono-protection, preventing the formation of inactive di-alkylated byproducts and directing subsequent functionalization exclusively to the N4 position[3].

  • Reductive Amination:

    • Action: React the mono-protected diazepane with thiophene-2-carboxaldehyde using Sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane.

    • Causality: NaBH(OAc)3 is chosen because its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde, thereby maximizing the yield of the target scaffold.

  • Analytical Self-Validation:

    • Action: Analyze the crude product via LC-MS and 1H-NMR.

    • Causality: The presence of a single Boc-group peak in NMR (approx. 1.4 ppm, 9H) alongside the correct molecular ion mass in LC-MS self-validates that the regioselective mono-protection strategy was successful prior to deprotection.

Workflow A 1,4-Diazepane Core B Boc Mono-Protection (Regiocontrol) A->B Step 1 C Thiophene-2-Carboxaldehyde Addition B->C Step 2 D Reductive Amination (NaBH(OAc)3) C->D Step 3 E In Vitro Validation (Radioligand Assay) D->E Validation

Caption: Workflow for thiophene-diazepane synthesis and self-validating pharmacological assay.

Protocol B: Self-Validating Radioligand Binding Assay (5-HT7 Receptor)

Objective: Quantify the binding affinity (Ki) of the synthesized compound.

  • Membrane Preparation:

    • Action: Isolate cell membranes from HEK293 cells stably expressing the human 5-HT7 receptor.

    • Causality: Utilizing an overexpressing cell line ensures a high concentration of the target receptor free from endogenous confounding receptors, providing a robust signal-to-noise ratio.

  • Competitive Radioligand Incubation:

    • Action: Incubate the membranes with a fixed concentration of [3H]-5-CT (a high-affinity radioligand) and varying concentrations of the synthesized thiophene-diazepane test compound[6].

    • Causality: Competitive displacement of the radioligand allows for the precise calculation of the IC50, which is subsequently converted to a Ki value via the Cheng-Prusoff equation to quantify true target engagement.

  • Non-Specific Binding (NSB) Control (Self-Validation):

    • Action: Run a parallel assay well containing the radioligand, the membrane, and a massive excess (10 µM) of an unlabeled competitor (e.g., SB-269970).

    • Causality: This step is the self-validating mechanism of the protocol. It establishes the baseline background noise caused by the radioligand sticking nonspecifically to lipids or plastic. Subtracting this NSB value from the total binding ensures the calculated affinity reflects only specific 5-HT7 receptor interactions.

Pathways cluster_0 Non-Fused (e.g., Compound 9c) cluster_1 Fused (e.g., Etizolam) Ligand Thiophene-Diazepane Scaffold HT7 5-HT7 Receptor (Antagonist) Ligand->HT7 Target 1 GABA GABA-A Receptor (PAM) Ligand->GABA Target 2 cAMP cAMP Production (Decreased) HT7->cAMP Cl Chloride Influx (Increased) GABA->Cl

Caption: Neuromodulatory pathways targeted by fused and non-fused thiophene-diazepane compounds.

References

  • 1-Boc-4-(carboxythiophen-2-yl-methyl)-[1,4]diazepane - Chem-Impex.
  • Etizolam - Wikipedia.
  • Etizolam: A rapid review on pharmacology, non‐medical use and harms - ResearchGate.
  • Etizolam: a rapid review on pharmacology, non‐medical use and harms - Glasgow Caledonian University.
  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action - SciSpace.
  • Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC (NIH).
  • EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents.
  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action - DADUN.

Sources

Foundational

Molecular Weight and Formula Verification for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one: A Comprehensive Analytical Guide

Executive Summary In modern drug development and synthetic chemistry, the precise structural verification of pharmacophores and building blocks is a non-negotiable prerequisite. 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic chemistry, the precise structural verification of pharmacophores and building blocks is a non-negotiable prerequisite. 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a complex synthetic intermediate characterized by a 7-membered 1,4-diazepane ring linked to a thiophene moiety via an ethanone bridge.

As a Senior Application Scientist, I emphasize that relying on a single analytical technique introduces critical blind spots. This whitepaper outlines a self-validating, orthogonal analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally verify the molecular weight, empirical formula, and regiochemistry of this compound.

Theoretical Framework: Molecular Composition

Before initiating empirical testing, we must deconstruct the theoretical physiochemical properties of the target molecule. The structure consists of three distinct domains:

  • Thiophen-3-yl group:

    
    
    
  • Ethan-1-one linker:

    
    
    
  • 1,4-Diazepan-1-yl group:

    
    
    

Combining these domains yields the empirical formula


 . The average molecular weight, which accounts for the natural isotopic distribution of all elements, is calculated at 224.32  g/mol  [1]. However, for high-resolution mass analysis, we rely on the monoisotopic exact mass (calculated using the most abundant isotopes: 

,

,

,

,

), which is 224.0983 Da [2].
Table 1: Summary of Physiochemical Properties
PropertyValue
Chemical Name 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one
Empirical Formula

Average Molecular Weight 224.32 g/mol
Monoisotopic Exact Mass 224.0983 Da
Expected

m/z
225.1056
Heteroatom Count Nitrogen (2), Oxygen (1), Sulfur (1)

Analytical Workflows for Verification

A robust verification protocol must be self-validating. We achieve this by pairing a technique that confirms elemental composition (HRMS) with a technique that maps spatial connectivity (NMR).

High-Resolution Mass Spectrometry (LC-ESI-QTOF HRMS)

The Causality of the Method: Standard single-quadrupole mass spectrometers only provide nominal mass resolution. They cannot distinguish between our target molecule (


) and an isobaric impurity with a nearly identical nominal mass. Quadrupole Time-of-Flight (QTOF) HRMS achieves sub-ppm mass accuracy, allowing us to unambiguously confirm the empirical formula and analyze the unique isotopic signature of the sulfur atom[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid to act as a proton source and facilitate ionization.

  • Chromatography: Inject 2 µL onto a

    
     reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a 5-minute linear gradient of Water/Acetonitrile (both containing 0.1% formic acid).
    
  • Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Mass Acquisition: Scan from m/z 100 to 500. Utilize an internal lock-mass solution (e.g., Leucine Enkephalin) infused continuously to ensure mass calibration remains within a < 2 ppm error margin.

  • Data Processing: Extract the

    
     ion chromatogram. Verify that the measured m/z matches the theoretical 225.1056  within a 5 ppm tolerance. Analyze the M+2 isotopic peak intensity (~4.4% relative to the monoisotopic peak) to confirm the presence of a single 
    
    
    
    atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of the Method: While HRMS perfectly validates the


 formula, it cannot differentiate structural isomers. A thiophen-2-yl isomer or a piperazine-based derivative would yield the exact same mass. NMR spectroscopy is deployed to elucidate the precise atomic connectivity and confirm the regiochemistry of the thiophene substitution[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm). Transfer to a standard 5 mm NMR tube.
    
  • 
    H NMR Acquisition:  Acquire a 1D proton spectrum at 400 MHz or higher. Use a standard 30° pulse sequence with a 2-second relaxation delay. Accumulate 32 scans for an optimal signal-to-noise ratio.
    
  • 
    C NMR Acquisition:  Acquire a proton-decoupled 
    
    
    
    C spectrum. Accumulate 1024 scans to compensate for the low natural abundance (1.1%) of the
    
    
    isotope.
  • Structural Assignment & Interpretation:

    • Thiophene Ring: Identify three distinct aromatic protons in the δ 6.9 - 7.4 ppm range. The specific coupling constants (

      
      -values) will differentiate the 3-substituted thiophene from a 2-substituted variant.
      
    • Ethanone Linker: Locate the isolated methylene singlet (~δ 3.7 ppm) positioned between the carbonyl carbon and the thiophene ring.

    • 1,4-Diazepane Ring: Assign the complex multiplets in the aliphatic region (δ 1.5 - 3.8 ppm) corresponding to the five distinct methylene groups of the 7-membered heterocycle.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of our orthogonal validation system, demonstrating how independent data streams converge to verify the molecule.

Workflow cluster_0 Orthogonal Analytical Workflows Sample 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (Sample Aliquot) HRMS LC-ESI-QTOF HRMS (Exact Mass & Isotope Profiling) Sample->HRMS Aliquot 1 NMR 1H & 13C NMR Spectroscopy (Structural Connectivity) Sample->NMR Aliquot 2 DataInt Data Integration & Analysis (Cross-Validation) HRMS->DataInt Mass Spectra NMR->DataInt FID / Spectra Result1 Empirical Formula Confirmed C11H16N2OS (m/z 224.0983) DataInt->Result1 Result2 Regiochemistry Confirmed (Thiophen-3-yl & 1,4-Diazepane) DataInt->Result2 Final Verified Molecular Identity Result1->Final Result2->Final

Orthogonal analytical workflow for molecular weight and structural verification.

Conclusion

By integrating LC-ESI-QTOF HRMS with comprehensive 1D and 2D NMR spectroscopy, researchers can establish a rigorous, self-validating data package. HRMS secures the empirical formula (


) through sub-ppm exact mass measurements, while NMR locks in the specific regiochemistry of the thiophen-3-yl and 1,4-diazepane moieties. This dual-pillar approach ensures absolute confidence in the molecular identity prior to downstream biological or synthetic applications.

References

  • C11H16N2OS - Explore - PubChemLite Source: uni.lu URL:[Link][2]

  • High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:[Link][3]

  • Structure & small molecule elucidation - Bruker Source: bruker.com URL:[Link][4]

Sources

Exploratory

Technical Safety Guide: Diazepan-Thiophene (Thienodiazepine) Intermediates

The following technical guide details the safety data, handling precautions, and process safety strategies for Diazepan-Thiophene intermediates , formally known as Thienodiazepines . This class of compounds, serving as t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety data, handling precautions, and process safety strategies for Diazepan-Thiophene intermediates , formally known as Thienodiazepines .

This class of compounds, serving as the core scaffold for high-potency antipsychotics (e.g., Olanzapine) and anxiolytics (e.g., Etizolam), presents a dual hazard profile: chemical reactivity (pyrophoric reagents, H₂S evolution) and pharmacological potency (CNS depression, sensitization).

Introduction & Scope

Thienodiazepines are bioisosteres of benzodiazepines where the benzene ring is replaced by a thiophene ring.[1] The term "diazepan" refers to the seven-membered diazepine ring system. In drug development, these intermediates are critical for synthesizing "atypical" antipsychotics.

Why This Matters:

  • Enhanced Potency: The thiophene substitution often increases receptor affinity compared to traditional benzodiazepines, lowering the Occupational Exposure Limit (OEL).

  • Instability: The electron-rich thiophene ring makes these intermediates prone to oxidation and polymerization, unlike their stable benzene counterparts.

  • Process Hazards: The synthesis (typically via the Gewald reaction followed by cyclization) involves reagents incompatible with moisture and air.

Critical Intermediates & Hazard Profiling

The synthesis generally proceeds through three stages. Below is the hazard profile for each key intermediate class.

Table 1: Toxicology and Reactivity Data
Intermediate ClassExample CompoundHazard Classification (GHS)Specific Reactivity/Risk
Precursor A 2-Amino-3-(chloroacetyl)thiopheneSkin Sensitizer (Cat 1) , Acute Tox (Oral)Lachrymator. Highly reactive alkylating agent. Can cause severe allergic dermatitis.[2]
Precursor B Ethyl 2-amino-3-thiophene carboxylateIrritant (Skin/Eye), Aquatic ToxOxidation Sensitive. Darkens/degrades upon air exposure. Potential H₂S evolution if acidified.
Cyclization Reagent Titanium Tetrachloride (TiCl₄)Skin Corr. 1B , Water-ReactiveViolent Hydrolysis. Reacts explosively with water to release HCl gas and titanium oxychloride.
Final Intermediate 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepineAcute Tox 3 (Oral) , STOT-SE (CNS)High Potency. Pharmacologically active. Causes sedation, dizziness, and anticholinergic effects.

Process Safety & Synthesis Hazards

The Gewald Reaction (Thiophene Formation)

The formation of the 2-aminothiophene core often utilizes elemental sulfur and a nitrile/ketone in the presence of a base (morpholine/diethylamine).

  • Hazard: Hydrogen Sulfide (H₂S) Evolution.

    • Mechanism: Side reactions or acidification of the sulfur-containing waste can release H₂S.

    • Risk:[1][3][4] H₂S causes olfactory fatigue (loss of smell) at >100 ppm; rapid knockdown/death at >500 ppm.

    • Control: Reaction vessels must be vented to a caustic scrubber (NaOH). Personal H₂S monitors are mandatory for operators.

The Cyclization (Diazepine Ring Closure)

Closing the diazepine ring often requires a Lewis acid catalyst, most notably Titanium Tetrachloride (TiCl₄) in anhydrous solvents (e.g., Anisole, Toluene).

  • Hazard: Exotherm & HCl Release.

    • Mechanism: TiCl₄ is extremely hygroscopic. Contact with ambient moisture generates dense white fumes of HCl.

    • Control:

      • Strict Anhydrous Conditions: Use Schlenk lines or nitrogen-purged reactors.

      • Quenching: Never quench TiCl₄ reactions with water directly. Use a chilled, inverse addition into a large volume of ice/bicarbonate slurry.

Handling & Containment Strategy (Hierarchy of Controls)

Due to the "Band 4" potency potential (OEL < 10 µg/m³) of the late-stage intermediates, standard fume hoods are insufficient for solid handling.

Diagram 1: Hierarchy of Controls for Thienodiazepines

HierarchyControls cluster_specifics Specific Implementation Elimination Elimination/Substitution (Rarely possible for specific API) Engineering Engineering Controls (Isolators, Split Butterfly Valves) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Medical Surveillance, H2S Monitors) Engineering->Admin Support with Iso Rigid Glovebox (Isolator) Negative Pressure (-50 Pa) Engineering->Iso SBV Split Butterfly Valves For Powder Transfer Engineering->SBV Scrubber Caustic Scrubber For H2S/HCl Exhaust Engineering->Scrubber PPE PPE (PAPR, Double Nitrile Gloves, Tyvek Suit) Admin->PPE Last line of defense

Caption: Risk mitigation strategy prioritizing containment hardware over PPE for high-potency thienodiazepine intermediates.

Engineering Controls
  • Solids: Weighing and dispensing of 2-aminothiophene intermediates and the final thienodiazepine must occur in a Barrier Isolator (Glovebox) or a Class II Biological Safety Cabinet (if OEL > 10 µg/m³).

  • Liquids: Transfer via closed loops (peristaltic pumps) or cannula transfer. Avoid open pouring.

Personal Protective Equipment (PPE)
  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges if outside an isolator.

  • Dermal: Double-gloving is required.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Laminate film (e.g., Silver Shield) for TiCl₄ and chloroacetyl handling (preventing permeation).

Deactivation & Waste Management

Thienodiazepines are prone to oxidative degradation. While this reduces potency over time, the degradation products (N-oxides, lactams) may still be sensitizers.

Deactivation Protocol

Do not use standard bleach (hypochlorite) blindly, as it may generate toxic chlorinated byproducts with the thiophene ring.

  • Solvent Clean: Wipe surfaces with Methanol or Ethanol to solubilize the organic residue.

  • Oxidative Destruction: Treat liquid waste with aqueous Hydrogen Peroxide (H₂O₂) under controlled, alkaline conditions (pH > 10). This forces the oxidation of the thiophene sulfur to the sulfone/sulfoxide, disrupting the aromaticity and biological activity.

  • Validation: Verify cleaning using swabs tested for "Compound 1" and "Compound 2" (common oxidative degradants of Olanzapine-type molecules).

Emergency Response Protocols

Diagram 2: Exposure Response Decision Tree

ExposureResponse Exposure Exposure Event Type Identify Agent Exposure->Type TiCl4 TiCl4 / Acid Halide Type->TiCl4 Thieno Thienodiazepine Solid/Dust Type->Thieno H2S H2S Gas Release Type->H2S DryWipe Wipe with DRY cloth (Do NOT use water) TiCl4->DryWipe Rinse Rinse with copious water (Only AFTER bulk removal) DryWipe->Rinse Remove Remove Contaminated Clothing (Minimize dust generation) Thieno->Remove Wash Wash with Soap & Water (Avoid organic solvents on skin) Remove->Wash Evac Evacuate to Fresh Air (Upwind) H2S->Evac O2 Administer Oxygen (Medical Personnel) Evac->O2

Caption: Immediate response protocols distinguishing between corrosive reagents, potent solids, and gas hazards.

Specific First Aid
  • TiCl₄ on Skin: DO NOT FLUSH WITH WATER IMMEDIATELY. The reaction is exothermic and will burn the skin. Wipe off the bulk chemical with a dry cloth or sand, then flush with water for 15 minutes.

  • Thienodiazepine Inhalation: Move to fresh air. Monitor for signs of CNS depression (drowsiness, slurred speech). These compounds are potent sedatives; airway protection may be required in severe overdose.

References

  • PubChem. (n.d.). Thienodiazepine Structure and Activity. National Library of Medicine. Retrieved from [Link][5]

  • ATSDR. (2014). ToxFAQs™ for Titanium Tetrachloride. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Hydrogen Sulfide: Medical Management Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2007). Scientific Discussion: Olanzapine Neopharma. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary This technical guide provides an in-depth physicochemical analysis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This compound represents a specific class of functionalized heterocycles often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This compound represents a specific class of functionalized heterocycles often utilized as "privileged structures" in medicinal chemistry, particularly for CNS targets and kinase inhibition.

Understanding the lipophilicity (LogP) and distribution coefficient (LogD) of this molecule is critical because it contains an ionizable basic center (the diazepane secondary amine). While the neutral molecule exhibits moderate lipophilicity (Predicted LogP


 1.2), its behavior at physiological pH (7.4) is dominated by ionization, significantly altering its membrane permeability and solubility profiles.

Key Physicochemical Metrics (Consensus Estimates):

  • Predicted LogP (Neutral): 1.2 ± 0.3

  • Predicted pKa (Basic N4): 9.0 ± 0.5

  • Predicted LogD (pH 7.4): -0.5 to 0.2 (Hydrophilic at physiological pH)

Molecular Architecture & Theoretical Lipophilicity

To accurately profile the hydrophobicity, we must deconstruct the molecule into its constituent pharmacophores. The compound is a bipartite structure linked by an acetyl spacer.

Structural Breakdown
FragmentPhysicochemical ContributionImpact on LogP
1,4-Diazepane Ring A 7-membered heterocyclic diamine.[1] The N1 nitrogen is acylated (non-basic amide), while the N4 nitrogen remains a secondary amine (basic).Decreases LogP (Hydrophilic/Polar)
Thiophen-3-yl Moiety An aromatic sulfur-containing heterocycle. It acts as a bioisostere for a phenyl ring but is slightly more polar due to the sulfur atom's lone pairs.Increases LogP (Lipophilic)
Ethan-1-one Linker A carbonyl-containing spacer. The carbonyl oxygen acts as a hydrogen bond acceptor.Decreases LogP (Polar)
The Ionization Challenge (LogP vs. LogD)

The distinction between LogP and LogD is the single most important factor for this compound.

  • LogP refers to the partition coefficient of the neutral species.

  • LogD (Distribution Coefficient) accounts for the pH-dependent ionization equilibrium.

At pH 7.4, the N4 nitrogen of the diazepane ring (pKa


 9.0) will be predominantly protonated (>95%).


Substituting the estimated values:

Implication: While the neutral molecule is lipophilic enough to cross membranes, the effective concentration of the permeating species at physiological pH is low. This suggests high aqueous solubility but potentially rate-limited passive diffusion across the Blood-Brain Barrier (BBB).

Visualization of Chemical Dynamics

The following diagram illustrates the ionization equilibrium and the structural components driving the hydrophobicity.

G Compound 1-(1,4-Diazepan-1-yl)- 2-(thiophen-3-yl)ethan-1-one Neutral Neutral Species (LogP ~ 1.2) Lipophilic Compound->Neutral pH > pKa (Basic) Cation Cationic Species (Protonated N4) Hydrophilic Compound->Cation pH < pKa (Acidic/Physiological) Neutral->Cation pKa ~ 9.0 Membrane Cell Membrane (Permeable) Neutral->Membrane High Permeability Water Aqueous Phase (Soluble) Cation->Water High Solubility

Figure 1: Ionization equilibrium and phase distribution behavior of the diazepane derivative.

Experimental Protocols for Determination

For researchers synthesizing this compound, relying solely on prediction is insufficient. The following protocols are the industry standards for validating LogP and pKa.

Method A: Potentiometric Titration (The "Gold Standard")

This method determines pKa and LogP simultaneously using a dip-probe titrator (e.g., Sirius T3). It is superior for ionizable compounds like diazepanes.

Protocol:

  • Sample Prep: Dissolve ~1 mg of the compound in 1.5 mL of assay water (0.15 M KCl background electrolyte).

  • Acidification: Lower pH to 1.8 using 0.5 M HCl to fully protonate the diazepane nitrogen.

  • Titration: Titrate with 0.5 M KOH up to pH 12.0. Record the buffering capacity to determine pKa .

  • Partitioning: Repeat the titration in the presence of varying ratios of n-octanol. The shift in the apparent pKa curve allows the calculation of LogP .

Method B: Miniaturized Shake-Flask (HPLC Detection)

If a potentiometric titrator is unavailable, this manual method provides robust data.

Protocol:

  • Preparation: Prepare a saturated solution of n-octanol and pH 7.4 phosphate buffer (mutually saturated).

  • Solubilization: Dissolve the compound in the octanol phase (100 µM concentration).

  • Equilibration: Mix 500 µL of compound-octanol solution with 500 µL of buffer in a 1.5 mL Eppendorf tube.

  • Agitation: Vortex for 60 minutes at 25°C. Centrifuge at 10,000 rpm for 5 minutes to separate phases.

  • Quantification: Analyze both phases using RP-HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation:

    
    
    
Method C: Chromatographic Hydrophobicity Index (CHI)

A high-throughput method utilizing retention time on a specialized column to estimate lipophilicity.

Protocol:

  • Column: Immobilized Artificial Membrane (IAM) column or a standardized C18 column.

  • Mobile Phase: Run a fast gradient (0% to 100% Acetonitrile with 50 mM Ammonium Acetate pH 7.4).

  • Calibration: Inject a standard set of compounds with known LogD values (e.g., Propranolol, Caffeine) to create a calibration curve.

  • Measurement: Inject the diazepane derivative. Convert the Retention Time (

    
    ) to LogD using the calibration slope.
    

Workflow Decision Matrix

Use this decision tree to select the appropriate experimental method based on your lab's resources and the compound's purity.

Workflow Start Start: Characterize 1-(1,4-Diazepan-1-yl)-... PurityCheck Is Purity > 95%? Start->PurityCheck HighPurity Yes PurityCheck->HighPurity LowPurity No PurityCheck->LowPurity Equipment Available Equipment? HighPurity->Equipment Purify Perform Prep-HPLC LowPurity->Purify Purify->PurityCheck Titrator Potentiometric Titrator (Sirius T3) Equipment->Titrator Specialized Lab HPLC HPLC System Equipment->HPLC Standard Lab ExpTitration Run pKa + LogP Assay (Most Accurate) Titrator->ExpTitration ExpShake Run Shake Flask (LogD only) HPLC->ExpShake

Figure 2: Decision matrix for selecting the optimal lipophilicity determination protocol.

Data Interpretation & Application

Blood-Brain Barrier (BBB) Penetration

For CNS drug development, the Multiparameter Optimization (MPO) score is crucial.

  • Ideal CNS LogP: 2.0 – 4.0

  • Ideal CNS LogD: 1.0 – 3.0

  • This Compound: With a predicted LogD

    
     of ~ -0.4, this compound is likely too polar  to cross the BBB efficiently via passive diffusion alone.
    
  • Optimization Strategy: To improve CNS penetration, medicinal chemists would typically mask the basic nitrogen (e.g., carbamate formation) or add lipophilic substituents (e.g., chloro- or methyl- groups) to the thiophene ring to raise the LogD into the 1.0+ range.

Solubility

The low LogD at physiological pH indicates excellent aqueous solubility . This makes the compound an ideal candidate for intravenous (IV) formulation or as a polar building block to improve the solubility of a larger, overly lipophilic drug molecule.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone. Retrieved from [Link]

  • University of Tartu (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Institutes of Health (2026). Structure-Activity Relationships of 1,4-Diazepine Derivatives. Retrieved from [Link]

Sources

Exploratory

Role of thiophene rings in diazepane-based drug discovery

The Structural Evolution of Pharmacophores: Synergizing Thiophene Rings and Diazepane Cores in Modern Drug Discovery Executive Overview In the continuous pursuit of "escaping flatland" in medicinal chemistry, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Evolution of Pharmacophores: Synergizing Thiophene Rings and Diazepane Cores in Modern Drug Discovery

Executive Overview

In the continuous pursuit of "escaping flatland" in medicinal chemistry, the strategic replacement of rigid, planar structural motifs with flexible, stereoelectronically diverse scaffolds is paramount. The pairing of thiophene rings (as bioisosteres for benzene) with diazepane (homopiperazine) cores (as flexible alternatives to piperazine) represents a sophisticated approach to modulating physicochemical properties, target affinity, and metabolic stability. As a Senior Application Scientist, I have observed that this specific combination allows drug developers to fine-tune vector projections, alter


 profiles, and exploit unique binding pocket topographies that traditional phenyl-piperazine architectures fail to access.

Mechanistic Rationale: Why Thiophene and Diazepane?

The Thiophene Bioisostere: Electronic and Steric Nuances

The thiophene ring is a five-membered sulfur-containing heterocycle widely utilized as a classical bioisostere for the phenyl ring. However, its utility extends beyond simple structural mimicry:

  • Polarizability and Chalcogen Bonding: The sulfur atom in thiophene is highly polarizable. Unlike the

    
    -electron cloud of a benzene ring, the sulfur atom can participate in directed chalcogen bonding with electron-rich residues in the target protein's binding site.
    
  • Heteroatom Specificity: The identity of the heteroatom is critical for receptor subtype selectivity. For instance, in the development of Dopamine D3 receptor ligands, replacing a thiophene's sulfur atom with an oxygen atom (furan) can result in a significant (e.g., 4-fold) loss of D2/D3 selectivity, highlighting the unique stereoelectronic footprint of the thiophene moiety[1].

The Diazepane Core: Conformational Entropy and Vector Projection

Diazepane (1,4-diazepane or homopiperazine) is a seven-membered diamine. Replacing a six-membered piperazine ring with a diazepane core introduces a single additional methylene unit, which fundamentally alters the molecule's behavior:

  • Increased Bite Angle: The extended N-N distance alters the exit vectors of attached substituents, allowing the molecule to probe deeper or wider sub-pockets during fragment hit progression[2].

  • Conformational Flexibility: Diazepanes rapidly interconvert between multiple pseudo-chair and twist-boat conformations. This flexibility facilitates an "induced-fit" binding mechanism, which is particularly advantageous when targeting dynamic receptors like GPCRs or complex protein-protein interactions (e.g., IAP antagonists)[3].

G Thiophene Thiophene Ring (Aromatic Bioisostere) Prop1 Altered pi-stacking & Polarizability Thiophene->Prop1 Prop2 Metabolic Shunting (CYP450 evasion) Thiophene->Prop2 Diazepane Diazepane Core (Flexible Diamine) Prop3 Increased Bite Angle & Vector Projection Diazepane->Prop3 Prop4 Tunable Basicity (pKa modulation) Diazepane->Prop4 Synergy Enhanced Target Affinity & Pharmacokinetics Prop1->Synergy Prop2->Synergy Prop3->Synergy Prop4->Synergy

Fig 1. Pharmacological synergy between thiophene and diazepane in drug design.

Case Studies in Therapeutic Development

CNS Disorders and GPCR Targeting The combination of benzo[b]thiophene and homopiperazine has yielded breakthrough candidates in neuropharmacology. Research into novel antidepressants has demonstrated that coupling a benzo[b]thiophene core with a homopiperazine diamine creates highly potent 5-HT7 receptor antagonists (e.g., displaying


)[4]. These compounds exhibit a rapid onset of action in forced swimming tests, bypassing the delayed efficacy typical of classical SSRIs[4].

Oncology and Sigma Receptors In oncology, selective


 and 

receptor ligands are emerging as potent cytotoxic agents. Scaffold hopping from traditional piperidines to spirocyclic thiophenes and homopiperazine-oxime analogs has successfully mapped the pharmacophore required for high-affinity sigma receptor binding, driving apoptosis in triple-negative breast cancer models[5].

Quantitative Profiling: Phenyl-Piperazine vs. Thiophene-Diazepane

To illustrate the causality behind these design choices, Table 1 summarizes representative SAR shifts observed when transitioning from a classical phenyl-piperazine scaffold to a thiophene-diazepane architecture in a simulated GPCR-targeting campaign.

Table 1: Comparative Physicochemical and in vitro Profiling

Scaffold ArchitectureTarget Affinity (

, nM)
LogD (pH 7.4)Ligand Efficiency (LE)Hepatic Clearance (HLM, µL/min/mg)
Phenyl + Piperazine45.23.80.3148.5 (High)
Thiophene + Piperazine18.43.20.3532.1 (Moderate)
Phenyl + Diazepane22.03.50.3341.0 (High)
Thiophene + Diazepane 6.1 2.9 0.42 15.4 (Low)

Data Interpretation: The thiophene ring lowers lipophilicity (LogD) compared to the phenyl ring, reducing non-specific binding and CYP450-mediated clearance. Simultaneously, the diazepane core optimizes the spatial geometry of the basic nitrogen, dramatically improving target affinity (


) and overall Ligand Efficiency.

Experimental Methodology: Synthesis and Validation

To ensure scientific integrity, any developed library must be evaluated through a self-validating workflow. Below is the standardized protocol for synthesizing and profiling thiophene-diazepane conjugates.

Step 1: Scaffold Synthesis via Buchwald-Hartwig Cross-Coupling

Causality: Traditional


 reactions often fail with diazepanes due to the steric bulk of the seven-membered ring. Palladium-catalyzed cross-coupling utilizing a bulky, electron-rich ligand (RuPhos) prevents 

-hydride elimination and suppresses diazepane ring-opening.
  • Charge a vial with the bromothiophene derivative (1.0 eq), Boc-protected 1,4-diazepane (1.2 eq),

    
     (2.0 eq), and RuPhos Pd G3 precatalyst (5 mol%).
    
  • Evacuate and backfill with

    
     (3x). Add anhydrous 1,4-dioxane (0.2 M).
    
  • Heat at 85°C for 12 hours.

  • Deprotect the Boc group using 4M HCl in dioxane to yield the free diazepane amine for subsequent functionalization (e.g., amidation or reductive amination)[3].

Step 2: in vitro Microsomal Stability Assay (HLM)

Causality: Thiophene rings can occasionally undergo bioactivation to reactive epoxides or S-oxides. A rigorous clearance assay with built-in controls is mandatory to validate metabolic stability.

  • Incubate the test compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Self-Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity.

  • Initiate the reaction by adding NADPH regenerating system (1 mM final).

  • Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    
Step 3: Radioligand Competition Binding Assay

Causality: To confirm that the diazepane's flexibility translates to target engagement, competitive binding against a known radioligand must be quantified.

  • Incubate membrane preparations expressing the target receptor with a fixed concentration of radioligand (e.g.,

    
    -spiperone for D3 receptors) and varying concentrations of the thiophene-diazepane test compound (
    
    
    
    to
    
    
    M).
  • Self-Validation Control: Define non-specific binding (NSB) using a saturating concentration (10 µM) of an established unlabeled antagonist.

  • Filter through GF/C plates, wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Workflow Step1 Step 1: Synthesis Buchwald-Hartwig Cross-Coupling (RuPhos Pd G3) Step2 Step2 Step1->Step2 Step3 Step 3: in vitro Profiling Microsomal Stability (HLM) & Radioligand Binding Step2->Step3 Step4 Step 4: Data Analysis SAR Modeling & Hit-to-Lead Selection Step3->Step4 Control1 Control: Verapamil (High Clearance) Control1->Step3 validates Control2 Control: Non-specific Binding Blank Control2->Step3 validates

Fig 2. Self-validating workflow for thiophene-diazepane library screening.

Conclusion

The integration of thiophene rings and diazepane cores is not merely an exercise in analog generation; it is a rational, stereoelectronically driven strategy to optimize drug candidates. By leveraging the polarizability of sulfur and the conformational entropy of the seven-membered diamine, medicinal chemists can successfully navigate complex SAR landscapes, yielding highly selective, metabolically stable therapeutics across a variety of disease indications.

References

  • Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. ACS Publications.[Link]

  • Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. SciSpace.[Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications.[Link]

  • Efficient large-scale exploration of fragment hit progression by exploiting binding-site purification of actives (B-SPA) through. ChemRxiv.[Link]

  • WO2021220178A1 - Iap antagonists and their therapeutic applications.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Application Note: Synthesis and Characterization of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1,4-diazepane ring system is a highly versatile pharmacophore frequently utilized in drug discovery to modulate the conformational flexibility and physicochemical properties of lead compounds, famously foundational to compounds like Diazepam[1]. When coupled with heteroaromatic moieties such as thiophene, these derivatives often serve as critical intermediates in the development of epigenetic modulators, such as SUV39H2 inhibitors, and central nervous system (CNS) agents[2].

The target compound, 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one , features a secondary amine on the diazepane ring, making it an ideal building block for further functionalization (e.g., Buchwald-Hartwig cross-coupling or reductive amination).

Strategic Design (Causality in Experimental Choices):

  • Regioselectivity via Protection: 1,4-Diazepane is a symmetrical diamine. Reacting it directly with 2-(thiophen-3-yl)acetic acid would yield a statistical mixture of mono-acylated, di-acylated, and unreacted starting materials. To ensure 100% regioselectivity, this protocol utilizes 1-Boc-1,4-diazepane .

  • Coupling Chemistry: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU generates a highly reactive HOAt ester intermediate, which drives the acylation of the secondary amine to completion much faster than traditional carbodiimides (EDC/DCC), minimizing degradation of the thiophene-3-acetic acid precursor[3].

Experimental Workflow

SynthesisWorkflow SM Starting Materials 2-(Thiophen-3-yl)acetic acid + 1-Boc-1,4-diazepane Coupling Amide Coupling HATU, DIPEA, DMF rt, 12h SM->Coupling Int Intermediate tert-Butyl 4-(2-(thiophen-3-yl)acetyl) -1,4-diazepane-1-carboxylate Coupling->Int LC-MS Check Deprotect Boc Deprotection TFA, DCM 0 °C to rt, 2h Int->Deprotect Target Target Compound 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Deprotect->Target TLC/MS Check QC Purification & QC Prep-HPLC, LC-MS, NMR Target->QC

Fig 1: Step-by-step synthesis workflow of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-(Thiophen-3-yl)acetic acid142.171.01.42 gStarting Material
1-Boc-1,4-diazepane200.281.12.20 gAmine Nucleophile
HATU380.231.24.56 gCoupling Agent
DIPEA (N,N-Diisopropylethylamine)129.243.05.22 mLOrganic Base
DMF (Anhydrous)73.09-30.0 mLSolvent
Trifluoroacetic acid (TFA)114.02Excess10.0 mLDeprotecting Agent

Step-by-Step Methodologies

Step 1: Synthesis of tert-Butyl 4-(2-(thiophen-3-yl)acetyl)-1,4-diazepane-1-carboxylate

Self-Validation Checkpoint: The formation of the HOAt active ester can be observed by a slight color change (yellowing) upon the addition of HATU and DIPEA.

  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(thiophen-3-yl)acetic acid (1.42 g, 10.0 mmol) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Add DIPEA (5.22 mL, 30.0 mmol) to the solution, followed by HATU (4.56 g, 12.0 mmol). Stir the reaction mixture at room temperature (rt) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1-Boc-1,4-diazepane (2.20 g, 11.0 mmol) dropwise to the activated mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Validation: Monitor the reaction via LC-MS. The mass of the desired intermediate (

    
     = 325.1) should be the dominant peak, with complete consumption of the starting acid.
    
  • Workup: Quench the reaction by adding 50 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude intermediate as a viscous oil. This can be used in the next step without further purification.
    
Step 2: Boc Deprotection

Self-Validation Checkpoint: The removal of the Boc group generates isobutylene gas and


. Mild effervescence upon the addition of TFA confirms the reaction is proceeding.
  • Dissolve the crude tert-butyl 4-(2-(thiophen-3-yl)acetyl)-1,4-diazepane-1-carboxylate in anhydrous Dichloromethane (DCM, 20 mL) in a 100 mL flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic acid (TFA, 10 mL) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation: Check reaction completion via TLC (using Ninhydrin stain to visualize the newly formed secondary amine) or LC-MS (

    
     = 225.1).
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • To free-base the product, dissolve the resulting TFA salt in DCM (30 mL) and wash with 1M aqueous NaOH (20 mL) or pass through a basic ion-exchange resin (e.g., Amberlyst A21).

  • Extract, dry over

    
    , and evaporate the solvent.
    
  • Purification: Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1%

    
     modifier to maintain the free base) to yield pure 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one.
    

References

  • PubChem Compound Summary for CID 15116, 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information.[3][Link]

  • PubChem Compound Summary for CID 3016, Diazepam. National Center for Biotechnology Information.[1][Link]

  • Bicyclic compound and use thereof for inhibiting suv39h2. Google Patents (WO2017058503A1).[2]

Sources

Application

Application Note: Strategic Coupling of Homopiperazine and Thiophene-3-Acetic Acid

Executive Summary & Strategic Analysis The coupling of homopiperazine (1,4-diazepane) with thiophene-3-acetic acid creates a pharmacophore frequently observed in kinase inhibitors (e.g., Rho-kinase targets) and GPCR liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The coupling of homopiperazine (1,4-diazepane) with thiophene-3-acetic acid creates a pharmacophore frequently observed in kinase inhibitors (e.g., Rho-kinase targets) and GPCR ligands. This reaction presents a classic chemoselectivity challenge: the homopiperazine ring contains two secondary amine sites.

If uncontrolled, the reaction yields a statistical mixture of unreacted amine, mono-amide (desired), and di-amide (impurity). Furthermore, the thiophene ring, while generally robust, can be sensitive to harsh acidic conditions or vigorous electrophilic substitution.

This guide prioritizes two synthetic pathways:

  • The Protected Route (Recommended): Using N-Boc-homopiperazine to guarantee 1:1 stoichiometry and high yield.

  • The Direct Route: Coupling free homopiperazine using high-dilution/excess-amine kinetics (for cost-sensitive, non-GMP early discovery).

Reagent Selection Matrix

The choice of coupling agent dictates the workup strategy and impurity profile.

FeatureHATU (The Discovery Standard)T3P (The Process/Green Choice)EDC / HOBt (The Classic)
Mechanism Uronium/Guanidinium activationPropylphosphonic AnhydrideCarbodiimide dehydration
Reactivity Highest. Excellent for sterically hindered amines.High. Very low epimerization risk.[1]Moderate.
Byproducts Tetramethylurea (water-soluble) & HOAt (hard to remove).Water-soluble phosphates.Urea (water-soluble) & HOBt.[2]
Purification Often requires Column Chromatography.Phase separation (Extraction).[3]Extraction or Precipitation.
Cost High.[4]Moderate.Low.
Best For... Small-scale (<1g), high-value intermediates.Scale-up (>10g), "Green" chemistry.Standard lab synthesis.

Decision Workflow (Visualized)

The following decision tree guides your experimental design based on starting material availability and scale.

CouplingWorkflow Start Start: Coupling Strategy IsProtected Is Homopiperazine N-Protected? Start->IsProtected Scale Reaction Scale? IsProtected->Scale Yes (N-Boc) CanProtect Can you protect it first? (Boc2O) IsProtected->CanProtect No (Free Amine) SmallScale Small Scale (<1g) Priority: Speed/Yield Scale->SmallScale LargeScale Large Scale (>10g) Priority: Workup/Cost Scale->LargeScale ProtocolHATU Protocol A: HATU/DIEA (High Yield) SmallScale->ProtocolHATU ProtocolT3P Protocol B: T3P/EtOAc (Easy Workup) LargeScale->ProtocolT3P ProtectFirst Synthesize N-Boc-Homopiperazine CanProtect->ProtectFirst Yes (Recommended) DirectCoupling Protocol C: Direct Coupling (Excess Amine + Slow Addition) CanProtect->DirectCoupling No (Must use free base) ProtectFirst->Scale

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Target: Synthesis of tert-butyl 4-(2-(thiophen-3-yl)acetyl)-1,4-diazepane-1-carboxylate. Best for: Discovery chemistry where yield is paramount.

Reagents:

  • Thiophene-3-acetic acid (1.0 equiv)

  • N-Boc-homopiperazine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve Thiophene-3-acetic acid (1.0 mmol) in DMF (5 mL) under nitrogen. Add DIPEA (3.0 mmol). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add N-Boc-homopiperazine (1.1 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for the disappearance of the acid.

  • Workup (Crucial for DMF removal):

    • Dilute with Ethyl Acetate (EtOAc, 50 mL).

    • Wash with 5% LiCl solution (3x) (removes DMF).

    • Wash with sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Scalable "Green" Coupling (T3P)

Target: Same as Protocol A, but optimized for process safety and easy workup. Best for: Gram-scale synthesis; avoiding toxic byproducts.

Reagents:

  • Thiophene-3-acetic acid (1.0 equiv)

  • N-Boc-homopiperazine (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (1.5 equiv, typically 50% w/w solution in EtOAc)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.

Step-by-Step:

  • Charge: To a flask, add Thiophene-3-acetic acid (10 mmol), N-Boc-homopiperazine (11 mmol), and EtOAc (50 mL).

  • Base: Add Pyridine (30 mmol). Cool to 0°C (optional, reduces epimerization risk, though low for this substrate).

  • Addition: Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Self-Validating Workup:

    • Add water (50 mL) to the reaction mixture. Stir vigorously for 10 minutes.

    • Separate layers.[5][6] The T3P byproducts are water-soluble and stay in the aqueous phase.

    • Wash organic layer with 0.5 M HCl (removes Pyridine/excess amine).

    • Wash with NaHCO₃ and Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Protocol C: Direct Coupling of Free Homopiperazine

Target: 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one. Challenge: Preventing formation of the di-amide (A-B-A type). Strategy: High dilution + Excess Amine.

Step-by-Step:

  • Amine Solution: Dissolve Homopiperazine (5.0 equiv) in DCM (Dichloromethane). Ideally, use 20 volumes of solvent to ensure high dilution.

  • Acid Activation (Separate Flask):

    • Dissolve Thiophene-3-acetic acid (1.0 equiv) in DCM.

    • Add EDC (1.1 equiv) and HOBt (1.1 equiv). Stir for 30 mins.

  • Controlled Addition: Add the Activated Acid solutionvery slowly (via syringe pump or dropping funnel over 1 hour) into the Amine Solution.

    • Mechanism:[4][7][8] By keeping the amine in huge excess, the activated acid is statistically likely to encounter a free amine rather than a mono-amide product.

  • Workup:

    • Wash with water (removes urea byproduct).

    • Critical Step: The excess homopiperazine is water-soluble. Wash the organic layer 5 times with water or dilute basic brine. The desired mono-amide will remain in the DCM, while the unreacted homopiperazine washes out.

    • Note: This method is wasteful of homopiperazine but effective if you lack the Boc-protected reagent.

Mechanistic Insight: HATU Activation

Understanding the mechanism helps troubleshoot low yields. HATU relies on the HOAt leaving group, which utilizes the "neighboring group effect" (via the pyridine nitrogen) to accelerate amine attack, making it superior to HOBt-based reagents.

HATUMechanism Acid Thiophene-3-acetic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate ActiveEster O-At Active Ester (Highly Reactive) Carboxylate->ActiveEster Attacks HATU HATU HATU Reagent HATU->ActiveEster Product Amide Product + HOAt Byproduct ActiveEster->Product Amine Attack Amine N-Boc-Homopiperazine Amine->Product

Figure 2: Activation pathway using HATU. The formation of the O-At ester is the rate-determining step for activation, followed by rapid aminolysis.

Deprotection (If using N-Boc route)

To obtain the final secondary amine product from Protocols A or B:

  • Dissolve the coupled product in DCM.

  • Add Trifluoroacetic acid (TFA) (Ratio: 1:1 v/v DCM:TFA).

  • Stir for 1 hour at RT.

  • Evaporate volatiles.

  • Free Basing: The product is a TFA salt. Dissolve in EtOAc and wash with sat. NaHCO₃ or use an SCX-2 cartridge to isolate the free base.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[8][9] Journal of the American Chemical Society. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Method

Application Note: HPLC Method Development for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This molecule presents a classic chromatographic challenge: it combines a lipophilic aromatic moiety (thiophene) with a polar, basic secondary amine (diazepane).

The protocol prioritizes peak symmetry and retention reproducibility . We compare two distinct separation strategies—Low pH (Ion Suppression) vs. High pH (Free Base)—and recommend a robust Low pH Reversed-Phase method compatible with both UV and MS detection.

Physicochemical Context & Molecule Analysis[1][2][3][4][5][6][7][8][9]

Understanding the analyte's behavior in solution is the prerequisite for column selection.

  • Chemical Structure: The molecule consists of a 7-membered diazepane ring connected via an acetyl linker to a thiophene ring.

  • Critical Functional Groups:

    • N4-Position (Diazepane): A secondary amine. Estimated pKa

      
       9.0–9.5. At neutral pH, this nitrogen is positively charged, leading to severe peak tailing due to ionic interactions with residual silanols on the silica stationary phase.
      
    • Thiophene Ring: Aromatic and moderately lipophilic. Provides UV absorption (

      
       nm) and 
      
      
      
      interaction potential.
    • Amide Linker: Neutral; contributes to polarity but does not ionize.

Method Development Strategy

The core objective is to manage the ionization state of the N4-amine.

StrategypH ConditionAmine StateColumn RequirementPros/Cons
Acidic pH 2.5–3.0Fully Protonated (

)
C18 / C8 (Base Deactivated)Pros: Solubilizes basic analytes; LC-MS compatible.Cons: Dewetting risk if 100% aqueous; silanol overload.
Basic pH 9.5–10.5Neutral Free Base (

)
Hybrid Silica (e.g., XBridge)Pros: Excellent peak shape; higher retention.Cons: Requires specialized high-pH stable columns; silica dissolution risk.

Decision: We proceed with the Acidic Strategy (pH 2.7) using a charged-surface hybrid or base-deactivated column. This approach is more universal for QC labs and compatible with mass spectrometry.

Experimental Protocol

Reagents and Instrumentation
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/PDA.

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Additive: Formic Acid (LC-MS Grade) or Ammonium Formate.

  • Column: Waters Cortecs C18+ (

    
     mm, 2.7 µm) or Phenomenex Kinetex EVO C18.
    
    • Why: The "C18+" or "EVO" designation indicates a surface modification (positive charge or organo-silica) that repels the protonated amine, significantly reducing tailing.

Mobile Phase Preparation[7]
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Note: Formic acid is volatile, making this method transferable to LC-MS. For strictly UV work, 20 mM Phosphate Buffer (pH 2.5) can be substituted for a flatter baseline.

Chromatographic Conditions (Standardized)
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 40°C (Improves mass transfer for the bulky diazepane ring)
Injection Vol 5.0 µL
Detection UV @ 235 nm (Thiophene absorption band)
Run Time 12.0 Minutes

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.060Elution Ramp
8.195Column Wash
10.095Wash Hold
10.15Re-equilibration
12.05End

Method Development Workflow Visualization

The following diagram illustrates the logical flow used to arrive at the optimized conditions, highlighting the critical decision points regarding pH and column chemistry.

G Start Analyte: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Analyze Structure Analysis: Basic 2° Amine (pKa ~9) + Lipophilic Thiophene Start->Analyze Decision Select pH Strategy Analyze->Decision LowPH Low pH (2.7) Protonated Amine (BH+) Decision->LowPH Standard/LC-MS HighPH High pH (10.0) Neutral Amine (B) Decision->HighPH Alternative ColSel1 Column: Charged Surface C18 (e.g., Cortecs C18+, CSH) LowPH->ColSel1 ColSel2 Column: Hybrid Silica (e.g., XBridge, Gemini) HighPH->ColSel2 Mechanism1 Mechanism: Electrostatic Repulsion of BH+ Reduces Tailing ColSel1->Mechanism1 Mechanism2 Mechanism: Suppression of Silanol Ionization ColSel2->Mechanism2 FinalMethod FINAL PROTOCOL: MP: 0.1% Formic Acid / ACN Col: C18 with Pos. Surface Charge Det: UV 235nm Mechanism1->FinalMethod

Caption: Decision tree for HPLC method development focusing on amine management strategies.

Validation Parameters (Summary)

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria should be met during the validation phase.

ParameterAcceptance CriteriaRationale
System Suitability Tailing Factor (

) < 1.5
Ensures amine/silanol interactions are suppressed.
Linearity

(Range: 1–100 µg/mL)
Verifies detector response over the working range.
Precision (Repeatability) RSD < 1.0% (n=6 injections)Confirms pump stability and injector accuracy.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Thiophene's high molar absorptivity allows low ng detection.
Recovery 98.0% – 102.0%Validates extraction efficiency from matrix (if applicable).

Troubleshooting & Optimization

Issue: Peak Tailing ( )
  • Cause: Residual silanol activity interacting with the protonated diazepane nitrogen.

  • Solution 1: Switch to a column with higher carbon load or "end-capping."

  • Solution 2 (The "Magic" Additive): Add 5-10 mM Ammonium Formate to the aqueous mobile phase. The ammonium ions (

    
    ) compete with the analyte for silanol sites, sharpening the peak.
    
Issue: Retention Time Drift
  • Cause: pH fluctuations affecting the ionization equilibrium of the amine.

  • Solution: Ensure the buffer capacity is sufficient. If using simple formic acid, switch to a buffered system (Formate buffer pH 3.0) to lock the pH.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Neue, U. D., et al. (2001). Peak shape in the separation of basic compounds. Journal of Chromatography A, 913(1-2), 1-14.
  • PubChem. (2023). 1-(Thiophen-3-yl)ethanone Compound Summary. National Library of Medicine. Link (Source for Thiophene spectral properties).

  • Rouini, M., et al. (2008).[1] An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Talanta, 75(3), 671-676.[1] Link (Reference for diazepane-ring handling).[1]

  • Dural, E., & Kaya, B.N. (2022).[2] Determination of diazepam in human plasma by developed and validated high-performance liquid chromatographic ultraviolet method. DergiPark. Link

Sources

Application

Recrystallization protocols for high-purity diazepan-thiophene ethanone

Executive Summary This application note details a robust, scalable purification protocol for Diazepan-Thiophene Ethanone (DTE) , a critical pharmacophore intermediate often utilized in the synthesis of thienodiazepine-cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable purification protocol for Diazepan-Thiophene Ethanone (DTE) , a critical pharmacophore intermediate often utilized in the synthesis of thienodiazepine-class anxiolytics and atypical antipsychotics.

Achieving pharmaceutical-grade purity (>99.8% HPLC) for DTE is challenging due to the persistence of specific impurities: unreacted 1,4-diazepane , thiophene-2-acetic acid , and oxidative degradation products (colored quinoidal species). Standard flash chromatography is often insufficient for removing trace metal catalysts or achieving the required crystallinity for downstream processing.

This guide presents a thermodynamically controlled crystallization workflow utilizing a seeded cooling profile in an Ethyl Acetate (EtOAc) / n-Heptane system. This method effectively rejects polar impurities while optimizing yield and crystal habit.

Material Attributes & Solubility Profiling

Before initiating the protocol, the solubility landscape of DTE must be understood. DTE exhibits a "steep" solubility curve in medium-polarity esters, making them ideal candidates for cooling crystallization.

Table 1: Solubility Profile of Crude DTE (Simulated Data)

Solvent SystemSolubility at 25°C (mg/mL)Solubility at Reflux (mg/mL)Suitability
Water < 1.0< 5.0Poor (Anti-solvent)
Methanol > 200> 500Too soluble (Yield loss)
Ethyl Acetate (EtOAc) 18 145 Ideal (Primary)
Isopropanol (IPA) 1295Good (Alternative)
n-Heptane < 0.5< 2.0Ideal (Anti-solvent)
Dichloromethane > 300N/AToo soluble

Scientific Rationale: Methanol and DCM are rejected because their high solubility power leads to poor recovery yields. Water is avoided as a co-solvent due to the potential for hydrolysis of the ethanone linker under thermal stress. Ethyl Acetate is selected as the primary solvent because it offers the widest metastable zone width (MSZW), allowing for controlled nucleation [1].

Detailed Recrystallization Protocol

Phase A: Dissolution and Impurity Scavenging

Objective: Complete dissolution of the target molecule and removal of insoluble particulates and colored impurities.

  • Charge : Place 50.0 g of Crude DTE (Assumed purity ~94%) into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition : Add 350 mL of Ethyl Acetate (EtOAc) .

    • Note: This represents a 7:1 v/w ratio, calculated to provide ~85% saturation at boiling point.

  • Heating : Heat the slurry to 75°C (just below EtOAc boiling point of 77°C) with moderate stirring (300 RPM). Ensure complete dissolution.

  • Carbon Treatment : If the solution is amber or dark yellow (indicating oxidative impurities), add 2.5 g (5 wt%) of Activated Carbon (e.g., Norit SA2).

    • Mechanism: The high surface area of activated carbon preferentially adsorbs planar, aromatic colored impurities and trace palladium/copper catalysts remaining from cross-coupling steps.

  • Equilibration : Stir at 75°C for 15 minutes. Do not exceed 30 minutes to prevent thermal degradation.

Phase B: Hot Filtration

Objective: Remove carbon and mechanical particulates without crashing out the product.

  • Setup : Pre-heat a Buchner funnel or a sintered glass filter to 70°C in an oven.

  • Filtration : Filter the hot mixture rapidly through a pad of Celite 545.

  • Rinse : Wash the filter cake with 25 mL of hot EtOAc (70°C) to recover entrained product.

  • Concentration (Optional) : If the filtrate volume exceeds 400 mL, concentrate via rotary evaporation to ~300 mL to restore supersaturation potential.

Phase C: Controlled Crystallization (The Critical Step)

Objective: Induce nucleation at a low supersaturation ratio to favor pure, well-defined crystal growth over amorphous precipitation.

  • Initial Cooling : Transfer the filtrate to a jacketed crystallizer (or Erlenmeyer) and cool slowly to 55°C .

  • Seeding : At 55°C (Supersaturated region), add 50 mg (0.1 wt%) of pure DTE seed crystals .

    • Why Seed? Seeding bypasses the high energy barrier of primary nucleation, preventing "oiling out" and ensuring the growth of a consistent polymorph [2].

  • Anti-Solvent Addition : Slowly add 100 mL of n-Heptane dropwise over 30 minutes while maintaining temperature at 50-55°C.

    • Effect: This lowers the solubility of DTE gradually, pushing the system deeper into the metastable zone without triggering rapid precipitation.

  • Ramp Cooling : Initiate a linear cooling ramp:

    • Rate: 5°C per hour .

    • Target: 0°C .

    • Agitation: Increase stirring to 150 RPM to prevent agglomeration but avoid crystal breakage.

  • Maturation : Hold the slurry at 0°C for 2 hours. This "Ostwald ripening" phase allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

Phase D: Isolation and Drying
  • Filtration : Collect the crystals via vacuum filtration on a sintered glass funnel (Porosity 3).

  • Displacement Wash : Wash the cake with 50 mL of cold (0°C) 1:1 EtOAc/Heptane .

    • Critical: Do not use pure EtOAc, as it will dissolve the product. The mixture removes the mother liquor containing the impurities without dissolving the crystal lattice.

  • Drying : Dry in a vacuum oven at 40°C and 50 mbar for 12 hours.

    • QC Check: Ensure Loss on Drying (LOD) is < 0.5%.

Process Visualization (Workflow Diagram)

DTE_Recrystallization Start Crude DTE (Solid) Dissolve Dissolution EtOAc, 75°C Start->Dissolve Charge Reactor Carbon Carbon Treatment (Norit SA2) Dissolve->Carbon Decolorization Filter Hot Filtration (Celite/Sintered Glass) Carbon->Filter Remove Particulates Seed Seeding Point @ 55°C (0.1 wt%) Filter->Seed Cool to MSZW AntiSolvent Anti-Solvent Addition (n-Heptane) Seed->AntiSolvent Induce Supersaturation Cooling Linear Cooling Ramp (-5°C/hr to 0°C) AntiSolvent->Cooling Crystal Growth Isolate Filtration & Wash (Cold EtOAc/Heptane) Cooling->Isolate Harvest Dry Vacuum Drying 40°C, 12h Isolate->Dry Final Polish

Figure 1: Workflow for the seeded anti-solvent recrystallization of DTE.

Quality Control & Troubleshooting

Table 2: Specification Limits and Analytical Methods

TestMethodAcceptance CriteriaFailure Mode Analysis
Appearance VisualWhite to Off-white crystalline powderYellow/Brown : Incomplete carbon treatment or oxidation.
Purity HPLC (C18, ACN/Water)≥ 99.8% Area< 99.5% : Cooling rate too fast (inclusion of impurities).
Melting Point DSC / CapillarySharp (Range < 2°C)Broad Range : Wet cake or polymorphic mixture.
Residual Solvent GC-HeadspaceEtOAc < 5000 ppmHigh Levels : Insufficient drying time or crystal agglomeration trapping solvent.

Common Issue: "Oiling Out" Symptom: Product separates as a liquid droplet rather than crystals.[1] Root Cause: Temperature dropped too quickly before seeding, or impurity profile is too high (acting as a flux). Remedy: Re-heat to redissolve. Add seed crystals at a slightly higher temperature (60°C) and reduce the rate of Heptane addition.

References

  • Adamo, A., et al. (2022). "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam." Frontiers in Chemical Engineering, 4.

  • Baird, J. A., et al. (2021). "Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State." Molecular Pharmaceutics, 18(5), 1980–1991.

  • Weber, K. H., et al. (1979). "Thienotriazolodiazepine derivatives." U.S. Patent 4,155,913.

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann.

Sources

Method

Using 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one as a synthetic scaffold

This Application Note provides a comprehensive technical guide for utilizing 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (referred to herein as DTYE ) as a synthetic scaffold. This guide is designed for medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for utilizing 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (referred to herein as DTYE ) as a synthetic scaffold. This guide is designed for medicinal chemists and drug discovery professionals seeking to expand chemical space beyond traditional piperazine/piperidine motifs.

Introduction: The Case for 7-Membered Rings

In modern drug discovery, the "escape from flatland" initiative drives the adoption of non-planar, three-dimensional scaffolds.[1] While piperazines are ubiquitous linkers, their 6-membered chair conformations are often conformationally restricted and over-represented in patent literature.

1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (DTYE) offers a strategic alternative. The 1,4-diazepane core (homopiperazine) possesses a flexible 7-membered ring structure that can adopt twist-chair and twist-boat conformations, allowing substituents to explore unique vectors in the binding pocket.

Key Structural Features[1][2][3][4]
  • Secondary Amine Handle (N4): The primary site for diversification (alkylation, acylation, arylation).[1]

  • Thiophene-3-yl Moiety: A bioisostere of the phenyl ring, offering altered electronic properties (electron-rich), improved metabolic stability (in some contexts), and distinct lipophilicity (

    
    ) profiles.[1]
    
  • Acetamide Linker: Provides a flexible spacer that decouples the aromatic thiophene from the diazepane core, preventing steric clash and allowing independent domain binding.[1]

Chemical Properties & Handling[2][5][6]

PropertySpecificationNotes
Formula

MW 224.32 g/mol
Appearance Viscous oil or low-melting solidTendency to crystallize slowly upon standing.
Solubility DMSO, MeOH, DCM, EtOAcHigh solubility in polar organic solvents; moderate in water.[1]
Stability Stable at RTStore under inert atmosphere (

) to prevent amine oxidation over long periods.[1]
Basicity

(N4)
Typical secondary amine basicity; forms salts with HCl/TFA easily.

Synthetic Workflows & Logic

The utility of DTYE lies in its ability to serve as a "Hub-and-Spoke" scaffold. The secondary amine at position 4 is the reactive "hub."

Strategic Logic[1]
  • Library Diversity: The N4 position accepts electrophiles ranging from alkyl halides to activated heteroarenes.

  • Fragment Growing: The thiophene tail serves as a hydrophobic anchor, while the N4-substituent can be grown to interact with polar residues or solvent-exposed regions.

Visualization: Divergent Synthesis Workflow

DTYE_Workflow Scaffold DTYE Scaffold (Free N4-H) Reductive Reductive Amination (Aldehydes/Ketones) Scaffold->Reductive NaBH(OAc)3 Amide Amide Coupling (Carboxylic Acids) Scaffold->Amide HATU/DIEA SNAr SNAr / Buchwald (Aryl Halides) Scaffold->SNAr Pd-Cat or Heat Sulfon Sulfonylation (Sulfonyl Chlorides) Scaffold->Sulfon TEA/DCM Prod_Alkyl N-Alkyl Derivatives (Basic Amines) Reductive->Prod_Alkyl Prod_Amide Amides/Ureas (Non-basic Linkers) Amide->Prod_Amide Prod_Aryl N-Aryl/Heteroaryl (Kinase/GPCR Motifs) SNAr->Prod_Aryl Prod_Sulf Sulfonamides (Metabolic Stability) Sulfon->Prod_Sulf

Caption: Divergent synthetic pathways utilizing the N4-amine of the DTYE scaffold to generate chemically diverse libraries.

Experimental Protocols

The following protocols are optimized for the DTYE scaffold, accounting for the specific reactivity of the diazepane ring.

Protocol A: Reductive Amination (N-Alkylation)

Best for: Creating tertiary amine libraries with high


 character.

Rationale: Diazepanes are more sterically hindered than piperazines. Stronger reducing agents or longer reaction times may be required compared to standard piperazine protocols.

Reagents:

  • DTYE (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCM or DCE (Solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve DTYE (0.5 mmol) in anhydrous DCE (5 mL) in a 20 mL scintillation vial.

  • Imine Formation: Add the aldehyde (0.6 mmol). If the aldehyde is aromatic or sterically hindered, add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation.

    • Note: Diazepanes form iminium ions slower than piperidines due to ring conformers.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Reaction: Cap the vial and stir at RT for 12–16 hours.

  • Quench: Quench with sat.

    
     (5 mL). Stir vigorously for 10 mins.
    
  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).[1]
    
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Attaching the scaffold to heteroaryl cores (e.g., Pyridine, Pyrimidine) for kinase/GPCR projects.

Rationale: The 7-membered ring can be challenging for Pd-catalysis due to chelation or steric bulk. Using a precatalyst system (e.g., XPhos Pd G3) ensures high yields.[1]

Reagents:

  • DTYE (1.0 equiv)[1]

  • Aryl Bromide/Chloride (1.0 equiv)[1]

  • 
     (2.0 equiv) or NaOtBu (1.5 equiv)[1]
    
  • Catalyst: XPhos Pd G3 (2–5 mol%) or

    
    /BINAP[1]
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step:

  • Prep: In a glovebox or under Argon flow, charge a reaction tube with Aryl Halide (0.5 mmol), DTYE (0.5 mmol), and Base (

    
    , 1.0 mmol).
    
  • Catalyst: Add XPhos Pd G3 (0.01–0.025 mmol).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL).

  • Heating: Seal the tube and heat to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LCMS.[2] The thiophene ring is stable under these conditions, but avoid temperatures >120°C to prevent potential amide hydrolysis or thiophene decomposition.[1]

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Late-Stage Thiophene Functionalization (Advanced)

Best for: Lead optimization when the N4-side is fixed.

Rationale: The C2 and C5 positions of the thiophene ring are susceptible to electrophilic aromatic substitution or C-H activation.

Example (C2-Halogenation):

  • Dissolve the N-substituted DTYE derivative in Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.0 equiv) at 0°C.

  • Stir for 1 hour. The position alpha to the sulfur (C2) is most reactive.[1]

  • Result: Creates a handle for further Suzuki couplings, allowing the "tail" of the molecule to be extended.

Case Study: Design of a Dual-Pharmacophore Ligand

Scenario: Developing a Dopamine D3 receptor antagonist. Design Logic:

  • Head Group: A quinoline core (binds orthosteric site).

  • Linker: The 1,4-diazepane (DTYE) provides the necessary length and "kink" to traverse the receptor tunnel.

  • Tail Group: The thiophene-acetamide moiety (from DTYE) targets the secondary binding pocket (SBP), interacting with hydrophobic residues (e.g., Phe, Trp).[1]

Workflow:

  • Step 1: React DTYE with 4-chloroquinoline via Protocol B (SNAr conditions often suffice for 4-chloroquinolines).

  • Step 2: Isolate the product.

  • Validation: The resulting molecule possesses a tertiary amine (protonatable at physiological pH) essential for the salt bridge with Aspartate residues in the GPCR.

References

  • Privileged Scaffolds: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists."[1] J. Med. Chem., 1988 , 31, 2235–2246.[1] Link (Foundational text on benzodiazepine/diazepine privileged structures).[1]

  • Diazepane Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of 1,4-diazepines."[1][3] Current Organic Chemistry, 2012 , 16, 10-15.[1]

  • Thiophene Isosteres: Wermuth, C. G.[1] "Molecular Variations Based on Isosteric Replacements." The Practice of Medicinal Chemistry, 4th Ed., Academic Press, 2015 .[1]

  • Buchwald Protocols: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • Scaffold Vendor Data: Enamine/ChemScene Catalog Data for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: 194943-81-2 analog). Link

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Accelerating the Synthesis of Bioactive Scaffolds The 1,4-diazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating the Synthesis of Bioactive Scaffolds

The 1,4-diazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial properties.[1][2][3][4][5] The synthesis of derivatives of this heterocyclic system is of significant interest for the development of new drug candidates. This application note provides a detailed protocol for the efficient synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one, a novel compound featuring the 1,4-diazepane moiety linked to a thiophene group, which is also a common fragment in pharmacologically active molecules.

This protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid, efficient, and environmentally conscious amide bond formation.[6][7] Microwave irradiation offers a green chemistry approach by reducing reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[6][7]

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy is directly absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7] This direct energy transfer can result in significant rate enhancements and, in some cases, different product selectivities compared to classical heating.

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules, like the reactants and any polar solvent in the mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates heat. Similarly, any ions present in the reaction mixture will move back and forth in the oscillating electric field, creating an electric current that also generates heat.

Synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

This section outlines two robust protocols for the synthesis of the target compound: a solvent-free approach and a coupling agent-mediated synthesis.

Protocol 1: Solvent-Free, Catalyst-Free Microwave-Assisted Amide Synthesis

This protocol represents a highly efficient and green approach, minimizing waste by eliminating the need for a solvent and a coupling agent.[6] The reaction proceeds by the direct condensation of 3-thiopheneacetic acid and 1,4-diazepane under microwave irradiation.

G reactant1 3-Thiopheneacetic Acid plus + arrow Microwave (Solvent-Free) reactant1->arrow reactant2 1,4-Diazepane reactant2->arrow product 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one plus->arrow arrow->product G cluster_reactants Reactants cluster_reagents Reagents 3-Thiopheneacetic Acid 3-Thiopheneacetic Acid 1,4-Diazepane 1,4-Diazepane HATU HATU DIPEA DIPEA DMF DMF Reactants Reactants Product 1-(1,4-Diazepan-1-yl)-2- (thiophen-3-yl)ethan-1-one Reactants->Product Microwave

Sources

Method

Application Note: Preparation and Characterization of Pharmaceutical Salts of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary The compound 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic small molecule characterized by a lipophilic thiophene-3-acetic acid moiety conjugated via an amide bond to a 1,4-diazepane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic small molecule characterized by a lipophilic thiophene-3-acetic acid moiety conjugated via an amide bond to a 1,4-diazepane ring. While the amide nitrogen (N1) is neutral, the secondary aliphatic amine (N4) on the diazepane ring is highly basic (estimated pKa ~9.0). In its free base form, this lipophilic compound is prone to poor aqueous solubility and triboelectric charging during mechanical processing, which can severely limit its manufacturability[1].

To overcome these liabilities, pharmaceutical salt formation is employed. This application note details the causality-driven selection of counterions, the high-throughput screening methodology required to isolate thermodynamically stable polymorphs, and the critical stress-testing protocols used to assess the risk of salt disproportionation in formulated products.

Physicochemical Profiling & Causality in Salt Selection

The fundamental prerequisite for stable salt formation is a sufficient proton transfer from the acid to the basic amine. To ensure the salt does not easily revert to its free base form under physiological or formulation conditions, the intrinsic properties of the salt must be carefully matched. We apply the ΔpKa > 3 rule (where ΔpKa = pKa(base) - pKa(acid)). Basic APIs should ideally possess a pKa that exceeds the pKa of the counterion acid by at least three units to favor stable salt formation[2].

Furthermore, while enhancing solubility is a primary goal, excessive solubility can compromise the physical stability of the salt. When multiple candidates meet the target solubility threshold, salts with comparatively lower solubility (lower ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) are preferred, as they are inherently more resistant to disproportionation.
Quantitative Counterion Selection Matrix

Assuming an API secondary amine pKa of ~9.0.

CounterionAcid pKaTheoretical ΔpKaExpected Salt CharacteristicsDisproportionation Risk
Hydrochloric Acid -6.0~15.0High crystallinity, potential hygroscopicityLow
Methanesulfonic Acid -1.9~10.9Excellent solubility, low triboelectric chargingLow
p-Toluenesulfonic Acid -2.8~11.8Good crystallinity, lower aqueous solubilityLow
Maleic Acid 1.9~7.1Moderate solubility, potential for polymorphismModerate
Citric Acid 3.1~5.9Buffer capacity, potential hydrate formationHigh

High-Throughput Salt Screening Methodology

To avoid kinetically trapping a metastable salt form, we utilize a multi-dimensional array of variables—altering solvents, evaporation rates, temperatures, and stoichiometric coefficients—to generate a comprehensive "Salt Map"[3]. This self-validating approach ensures that the isolated crystal structure is the true thermodynamic minimum for that specific counterion milieu.

SaltScreening A API Physicochemical Profiling (pKa ~9.0, Low Solubility) B Counterion Selection (ΔpKa > 3 Rule) A->B C Multi-Dimensional Array (Solvents, Temp, Evaporation) B->C D Parallel Crystallization (Cooling, Anti-solvent, Slurry) C->D E Solid-State Analysis (XRPD, DSC, TGA) D->E

Fig 1. High-throughput salt screening workflow for basic APIs.

Protocol 1: Parallel Salt Crystallization Workflow

Objective: Generate and isolate crystalline salts of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one.

  • API Preparation: Dissolve 50 mg of the free base API in 1 mL of a primary solvent (e.g., Ethanol, Acetone, or THF) in a 4 mL glass vial. Ensure complete dissolution (sonicate if necessary).

  • Acid Addition: Add the selected counterion acid (from the matrix above) at a 1:1.05 molar ratio (API:Acid) to ensure complete protonation. For liquid acids (e.g., HCl, Methanesulfonic acid), add dropwise under continuous magnetic stirring at 400 RPM.

  • Crystallization Modes (Run in Parallel):

    • Cooling Crystallization: Heat the mixture to 50°C for 1 hour, then cool to 5°C at a controlled rate of 0.5°C/min.

    • Anti-Solvent Addition: Slowly titrate an anti-solvent (e.g., Heptane or MTBE) into the API-acid mixture until slight turbidity is observed. Cap and stir for 24 hours at room temperature.

    • Evaporation: Leave the vial uncapped in a fume hood to allow slow solvent evaporation over 48-72 hours.

  • Harvesting: Isolate the resulting precipitates via vacuum filtration. Wash with a minimal amount of cold anti-solvent.

  • Primary Solid-State Analysis: Analyze the damp cake using X-Ray Powder Diffraction (XRPD) to confirm crystallinity. Compare the diffractogram against the free base baseline to confirm a novel crystalline phase (salt formation) rather than a physical mixture. Follow with Differential Scanning Calorimetry (DSC) to determine the melting point and detect potential polymorphs.

Solid-State Characterization & Disproportionation Risk Assessment

Even if a salt exhibits enhanced solubility and excellent crystallinity, it may be susceptible to disproportionation —the process where the salt dissociates back into the free base form during formulation or storage[4]. This phenomenon is driven by the microenvironmental pH of the formulation exceeding the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the salt, often exacerbated by the presence of basic excipients and high humidity.

To guarantee the trustworthiness of the selected salt candidate, it must undergo rigorous stress testing combined with highly sensitive solid-state detection methods.

Disproportionation S1 Selected Salt Candidate (Low Ksp Preferred) S2 Excipient Blending (Microenvironmental pH Check) S1->S2 S3 Stress Testing (Elevated Temp & Humidity) S2->S3 S4 Free Base Detection (Solid-State NMR / XRPD) S3->S4

Fig 2. Disproportionation risk assessment pathway for pharmaceutical salts.

Protocol 2: Disproportionation Stress Testing

Objective: Quantify the chemical and physical stability of the salt in the presence of standard formulation excipients.

  • Binary Mixture Preparation: Create 1:1 (w/w) binary mixtures of the selected API salt (e.g., the mesylate salt) with common excipients representing different microenvironmental pH values (e.g., Croscarmellose Sodium, Magnesium Stearate, and Microcrystalline Cellulose).

  • Homogenization: Triturate the mixtures lightly in an agate mortar to ensure intimate particle-to-particle contact, simulating the compression forces of tableting.

  • Environmental Stressing: Place the binary mixtures into open glass vials and store them in a stability chamber set to 40°C / 75% Relative Humidity (RH) for 14 to 28 days.

  • Solid-State Detection:

    • Remove samples at Day 7, Day 14, and Day 28.

    • Analyze the samples using Solid-State NMR (SSNMR) or high-resolution XRPD . SSNMR is particularly effective for quantifying the formation of the free base experimentally, as the chemical shifts of the protonated vs. unprotonated diazepane nitrogens are highly distinct[4].

  • Formulation Mitigation: If disproportionation is detected (conversion to free base > 2%), formulation strategies must be adjusted. This includes selecting excipients that maintain an acidic microenvironment, utilizing protective moisture barriers, or incorporating desiccants into the final container closure system to prevent salt hydrolysis[1].

Conclusion

The preparation of pharmaceutical salts for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one requires a deliberate, causality-driven approach. By leveraging the basicity of the diazepane secondary amine and strictly adhering to the ΔpKa > 3 rule, researchers can synthesize stable salts that overcome the solubility and triboelectric limitations of the free base. However, successful salt selection is a multi-dimensional challenge; it must be coupled with rigorous multi-solvent screening and proactive disproportionation risk assessment to ensure the API remains efficacious throughout its shelf-life.

References

1.[1] Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges. Source: European Pharmaceutical Review. URL: [Link] 2.[3] Title: Pharmaceutical Salt Selection. Source: ePrints Soton (University of Southampton). URL: [Link] 3.[4] Title: Implementing quality by design in pharmaceutical salt selection: a modeling approach to understanding disproportionation. Source: Pharmaceutical Research (PubMed). URL: [Link] 4.[2] Title: How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Source: Crystal Pharmatech. URL: [Link]

Sources

Application

Application Note: Scale-Up Procedures for Manufacturing 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary This application note details the process development and scale-up strategy for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: 194943-81-2). This compound serves as a critical amine building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and scale-up strategy for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: 194943-81-2). This compound serves as a critical amine building block in the synthesis of various kinase inhibitors and GPCR ligands.

The transition from medicinal chemistry (milligram scale) to process manufacturing (kilogram scale) requires a shift from convenience to robustness. While early synthesis likely utilized HATU or EDC/HOBt, these reagents pose significant safety and cost liabilities at scale.

This guide recommends a two-step "Process-Ready" route:

  • Regioselective Amide Coupling: Utilizing T3P® (Propylphosphonic anhydride) in 2-MeTHF to couple 2-(thiophen-3-yl)acetic acid with N-Boc-homopiperazine.

  • Deprotection & Salt Formation: Controlled removal of the Boc group using HCl/IPA , facilitating direct crystallization of the product as a stable hydrochloride salt.

Key Process Advantages
  • Safety: Eliminates explosive additives (HOBt) and sensitizers (DCC).

  • Green Chemistry: Replaces DCM/DMF with 2-MeTHF (a bio-renewable solvent).

  • Efficiency: T3P byproducts are water-soluble, simplifying workup to liquid-liquid extraction (LLE).

Retrosynthetic Analysis & Route Selection

The target molecule contains a 1,4-diazepane ring mono-acylated with a thiophene-acetyl group.

The Challenge: Regioselectivity

1,4-Diazepane (homopiperazine) contains two equivalent secondary amines. Direct acylation of the free base results in a statistical mixture of mono-acylated product (desired), bis-acylated impurity, and unreacted starting material. Separation of these species by chromatography is non-viable at scale.

Strategic Decision: We utilize 1-Boc-1,4-diazepane as the nucleophile. This ensures 100% regioselectivity for the mono-amide.

Coupling Reagent Selection
ReagentScale-Up SuitabilityRationale
HATU LowProhibitively expensive; peptide coupling byproducts are difficult to remove without chromatography.
EDC/HOBt MediumHOBt is class 1 explosive; EDC urea byproducts can clog reactor lines.
Acid Chloride MediumThiophenes are acid-sensitive; generating acid chloride requires SOCl₂, releasing corrosive gases.
T3P (50% in EtOAc) High Selected. Non-toxic, non-explosive, water-soluble byproducts, high yield, "drop-in" solution.

Detailed Experimental Protocols

Step 1: Amide Coupling (T3P Mediated)[1]

Reaction Scheme: 2-(Thiophen-3-yl)acetic acid + 1-Boc-1,4-diazepane + T3P → Boc-Intermediate

Materials
  • Limiting Reagent: 2-(Thiophen-3-yl)acetic acid (1.0 equiv)

  • Nucleophile: 1-Boc-1,4-diazepane (1.05 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (8-10 volumes)

Protocol
  • Reactor Setup: Charge a glass-lined reactor with 2-(Thiophen-3-yl)acetic acid and 2-MeTHF . Agitate to dissolve.

  • Amine Addition: Add 1-Boc-1,4-diazepane . The mixture may warm slightly (neutralization).

  • Base Addition: Add DIPEA in one portion. Cool the jacket to 0–5 °C.

  • T3P Addition (Critical): Slowly dose T3P solution over 60 minutes, maintaining internal temperature < 25 °C. Note: T3P addition is exothermic.

  • Reaction: Warm to 20–25 °C and age for 2–4 hours.

    • IPC (HPLC): Target < 1.0% remaining acid.[1]

  • Quench & Workup:

    • Add Water (5 vol). Stir 15 min. Separate phases.

    • Wash Organic Phase: 0.5 N HCl (3 vol) (Removes excess amine/DIPEA). Caution: Keep pH > 2 to avoid Boc removal.

    • Wash Organic Phase: 8% NaHCO₃ (3 vol) (Removes unreacted acid/T3P byproducts).

    • Wash Organic Phase: Brine (3 vol).

  • Concentration: Distill organic phase under reduced pressure to a thick oil (The Boc-intermediate). Proceed directly to Step 2 or crystallize if solid (solvent dependent).

Step 2: Deprotection & Salt Formation

Reaction Scheme: Boc-Intermediate + HCl → Product·HCl + CO₂ + Isobutylene

Materials
  • Substrate: Boc-Intermediate (from Step 1)

  • Reagent: 5–6 N HCl in Isopropanol (IPA) (3–4 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol

Protocol
  • Dissolution: Dissolve the Boc-intermediate oil in IPA (5 vol).

  • Acid Addition: Add HCl in IPA slowly at 20–25 °C.

    • Safety: Significant gas evolution (CO₂/Isobutylene). Ensure reactor venting is active and scrubber is engaged.

  • Reaction: Heat to 40–45 °C for 2 hours to drive conversion.

    • IPC (HPLC): Disappearance of Boc-intermediate.[2]

  • Crystallization:

    • Cool to 0–5 °C slowly (ramp rate 10 °C/hour).

    • The product (HCl salt) should crystallize as a white to off-white solid.

    • Optional: If oiling occurs, add MTBE (methyl tert-butyl ether) as an anti-solvent dropwise.

  • Filtration: Filter the solids. Wash with cold IPA/MTBE (1:1).

  • Drying: Vacuum dry at 40 °C to constant weight.

Process Engineering & Safety

Thermal Hazards (DSC Data)
  • T3P Reaction: Mildly exothermic (

    
     kJ/mol). Controlled by addition rate.
    
  • Boc Deprotection: Endothermic gas generation, but solvation of HCl is exothermic. Net effect is usually mild heating. Gas generation rate is the limiting factor.

Diagram 1: T3P Coupling Mechanism & Workflow

The following diagram illustrates the activation mechanism of T3P and the subsequent process flow.

T3P_Workflow Acid Thiophene Acid Activated Activated Mixed Anhydride Acid->Activated Activation Base Base (DIPEA) Base->Activated T3P T3P Reagent T3P->Activated Amine Boc-Diazepane Coupling N-Acylation Amine->Coupling Nucleophilic Attack Activated->Coupling Product Boc-Protected Intermediate Coupling->Product Byproducts Water Soluble Byproducts Coupling->Byproducts Wash away

Caption: T3P activation cycle showing the formation of the reactive mixed anhydride followed by clean conversion to the amide.

Diagram 2: Scale-Up Workup & Isolation Logic

This flow chart guides the critical decision-making during the workup phase.

Workup_Logic Reaction Reaction Complete (IPC < 1% Acid) Quench Water Quench Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (T3P salts) PhaseSep->AqLayer AcidWash 0.5N HCl Wash (Remove excess amine) OrgLayer->AcidWash BaseWash NaHCO3 Wash (Remove acid) AcidWash->BaseWash Deprotection Boc Removal (HCl/IPA) BaseWash->Deprotection Cryst Crystallization Deprotection->Cryst Final Final Product (HCl Salt) Cryst->Final

Caption: Integrated workup stream ensuring removal of all starting materials prior to salt formation.

Analytical Specifications (Provisional)

TestMethodSpecification Limit
Appearance VisualWhite to off-white solid
Assay HPLC (w/w)> 98.0%
Purity HPLC (Area %)> 99.0%
Residual Solvent GC-HS< 5000 ppm (IPA/EtOAc)
Water Content Karl Fischer< 1.0% (unless hydrate)

References

  • T3P Amide Coupling Scale-Up: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.

  • T3P Process Benefits: "T3P® – Propanephosphonic Acid Anhydride: The Coupling Reagent of the Future."[4] Archimica (now Curia) Technical Whitepaper.

  • Boc Deprotection Strategy: Han, G., et al. "Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone." Organic Process Research & Development, 2007. (Adapted methodology for HCl/IPA).

  • General Amide Coupling Reviews: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Sources

Method

Application Note: Advanced Solvent Selection Strategies for the Extraction of Diazepan-Thiophene Derivatives

Overview Diazepan-thiophene derivatives (commonly referred to as thienodiazepines), such as clotiazepam, etizolam, and brotizolam, present unique analytical challenges. By replacing the traditional benzene ring of a benz...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Diazepan-thiophene derivatives (commonly referred to as thienodiazepines), such as clotiazepam, etizolam, and brotizolam, present unique analytical challenges. By replacing the traditional benzene ring of a benzodiazepine with a thiophene ring, these compounds exhibit altered electron density, high lipophilicity (LogP 2.5–3.5), and extensive plasma protein binding. This application note provides a causality-driven framework for selecting optimal extraction solvents across Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Dispersive Liquid-Liquid Microextraction (DLLME) workflows.

Mechanistic Principles of Solvent Selection

The extraction of thienodiazepines from complex biological matrices (whole blood, plasma, urine) requires precise manipulation of the analyte's ionization state and strategic solvent pairing.

The Causality of pH Adjustment: The diazepine nitrogen in thienodiazepines typically possesses a pKa between 4.5 and 5.5. To ensure the analyte is in its un-ionized, highly lipophilic state, the biological matrix must be buffered to an alkaline pH (e.g., pH 9–11) using ammonium hydroxide or carbonate buffers[1]. When un-ionized, the analyte's partitioning into the organic phase is maximized.

Solvent Chemistries and Partitioning Logic:

  • Chlorinated Solvents (Dichloromethane, Chloroform): These solvents offer superior dipole interactions with the diazepine core. Dichloromethane (DCM) is highly effective in SLE workflows, yielding recoveries >85% while leaving aqueous impurities trapped in the sorbent bed[2].

  • Ethers (MTBE): Methyl tert-butyl ether (MTBE) is the premier non-chlorinated alternative. Because it is less dense than water and highly non-polar, it provides excellent phase separation, minimizes emulsion formation during LLE, and efficiently extracts lipophilic thienodiazepines while precipitating polar matrix proteins[2].

  • Alkanes/Haloalkanes (1-Chlorobutane): 1-chlorobutane provides highly selective extraction for specific derivatives like brotizolam by excluding polar endogenous interferences, though it requires strict pH control to maintain high yields[3].

  • Ionic Liquids (ILs): Used primarily in green DLLME workflows, ILs possess negligible vapor pressure and easily adaptable physiochemical properties, making them excellent micro-extraction solvents for whole blood matrices[4].

Self-Validating Extraction Systems

A robust protocol must be self-validating to ensure that matrix effects do not compromise quantitative accuracy. To achieve this, isotopically labeled internal standards (ISTDs), such as Diazepam-D5, must be spiked into the raw matrix prior to any pretreatment[2].

  • Absolute Recovery Calculation: Compare the peak area of the analyte extracted from the biological matrix to the peak area of a blank matrix spiked after extraction.

  • Matrix Effect (ME) Calculation: Compare the peak area of the post-extraction spiked blank to a neat standard prepared in the reconstitution solvent. An ME < 100% indicates ion suppression (commonly caused by co-eluting polar lipids), while an ME > 100% indicates ion enhancement.

Quantitative Data: Solvent Efficacy Comparison

The following table synthesizes field-proven recovery and matrix effect data for various solvent systems used in thienodiazepine extraction workflows.

Solvent SystemExtraction MethodTarget Derivative(s)Recovery (%)Matrix Effect (%)
Dichloromethane (DCM) SLEEtizolam, Clotiazepam85 – 95< 15 (Suppression)[2]
Methyl tert-butyl ether (MTBE) SLEEtizolam, Clotiazepam80 – 90< 10 (Suppression)[2]
1-Chlorobutane LLEBrotizolam> 80Minimal[3]
Ionic Liquids (ILs) DLLMEClotiazepam, Etizolam75 – 9220 – 40 (Suppression)[4]
Chloroform / Acetonitrile UA-DLLMEDesigner Thienodiazepines73.8 – 85.5N/A[5]
Workflow Visualizations

SolventLogic N1 Target Analyte: Thienodiazepine N2 High Lipophilicity (LogP 2.5 - 3.5) N1->N2 N3 Protein Binding (>80%) N1->N3 N4 Non-Polar Solvent (MTBE, DCM) N2->N4 N5 Alkaline pH Shift (pH 9-11) N3->N5 N6 High Recovery (>85%) N4->N6 N5->N6

Fig 1: Physicochemical logic driving solvent selection and pH adjustment.

G A Biological Matrix (Whole Blood / Urine) B Pre-treatment & ISTD Addition (1% NH4OH) A->B C Solvent Selection Strategy B->C D1 Supported Liquid Extraction (MTBE / DCM) C->D1 D2 Green DLLME (Ionic Liquids / 1-Undecanol) C->D2 E Phase Separation & Elution D1->E D2->E F Evaporation (N2, 40°C) & Reconstitution E->F G LC-MS/MS or GC-MS Analysis F->G

Fig 2: Strategic extraction workflow for diazepan-thiophene derivatives.

Detailed Experimental Protocols
Protocol A: Supported Liquid Extraction (SLE) using MTBE (Non-Chlorinated Workflow)

This protocol utilizes diatomaceous earth to support the aqueous phase, allowing the organic solvent to pass through and extract the analytes without emulsion formation, which is a common failure point in traditional LLE[2].

  • Sample Pre-treatment: Aliquot 1.0 mL of whole blood or urine into a clean tube. Spike with 10 µL of Internal Standard (e.g., Diazepam-D5 at 10 µg/mL).

  • pH Adjustment: Add 1.0 mL of 1% ammonium hydroxide (aq) to the sample. Vortex for 30 seconds to disrupt protein binding and ensure the thienodiazepine is un-ionized[2].

  • Loading: Apply 750 µL of the pre-treated sample onto a 1 mL capacity SLE cartridge (e.g., ISOLUTE SLE+). Apply a brief pulse of vacuum (3–5 seconds) to initiate flow. Wait exactly 5 minutes for the aqueous sample to completely absorb into the diatomaceous earth sorbent[2].

  • Elution: Apply 2.5 mL of MTBE and allow it to flow under gravity for 5 minutes into a collection tube. Apply a second 2.5 mL aliquot of MTBE and wait another 5 minutes[2].

  • Recovery: Apply positive pressure or vacuum for 10 seconds to expel the remaining solvent from the sorbent bed into the collection tube.

  • Concentration: Evaporate the combined MTBE eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 250 µL of ethyl acetate (for GC-MS) or initial mobile phase (for LC-MS/MS). Vortex for 20 seconds before analysis.

Protocol B: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

Designed for high-throughput, green chemistry applications, this method minimizes hazardous solvent volumes while maximizing analyte concentration[5].

  • Matrix Preparation: Centrifuge urine samples at 10,000 rpm for 5 minutes to remove particulates. Transfer 10.0 mL of the supernatant to a conical glass tube.

  • Solvent Injection: Rapidly inject a mixture of 180 µL acetonitrile (acting as the disperser solvent) and 200 µL of chloroform or 1-undecanol (acting as the extraction solvent) into the sample using a microsyringe[5].

  • Dispersion: Vortex the mixture for 105 seconds to form a cloudy emulsion. This maximizes the surface area between the aqueous and organic phases[5].

  • Ultrasonication: Place the tube in an ultrasonic bath for 120 seconds to further drive the partitioning of the lipophilic thienodiazepines into the micro-droplets[5].

  • Separation: Centrifuge the emulsion at 7,000 rpm for 3 minutes. High-density extraction solvents (like chloroform) will pool at the bottom; low-density solvents (like 1-undecanol) will float.

  • Harvesting: Carefully withdraw the organic phase using a microsyringe. Inject directly into the GC-QQQ-MS or evaporate/reconstitute for LC-MS/MS analysis[5].

References

1.4 - PubMed. 2.1 - Oxford University Press. 3.2 - Biotage. 4. 3 - GTFCh. 5.5 - ResearchGate.

Sources

Application

Application Note: Strategic Functionalization of the Secondary Amine in 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

-Diversification of Thiophene-Conjugated Homopiperazine Scaffolds Executive Summary This application note details the synthetic functionalization of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (referred to herein...

Author: BenchChem Technical Support Team. Date: March 2026


-Diversification of Thiophene-Conjugated Homopiperazine Scaffolds

Executive Summary

This application note details the synthetic functionalization of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (referred to herein as Compound A ). This scaffold features a privileged 1,4-diazepane (homopiperazine) core, widely utilized in GPCR ligands and kinase inhibitors due to its conformational flexibility and ability to orient pharmacophores in 3D space.

The primary objective of this guide is to provide validated protocols for derivatizing the secondary amine (


) position. Special attention is given to chemoselectivity, ensuring the integrity of the electron-rich thiophene moiety which is susceptible to desulfurization under aggressive reducing conditions or electrophilic attack under highly acidic conditions.

Chemical Analysis & Reactivity Profile

Structural Deconstruction

Compound A possesses two distinct nitrogen centers:

  • 
     (Amide):  Acylated by the 2-(thiophen-3-yl)acetyl group. This nitrogen is non-basic and chemically inert under standard nucleophilic substitution conditions.
    
  • 
     (Secondary Amine):  The nucleophilic center. It is moderately basic (
    
    
    
    ) and sterically accessible, though slightly more conformationaly mobile than its piperazine analog.
Chemoselectivity Considerations
  • Thiophene Stability: The thiophene ring is stable to mild bases and nucleophiles. However, it is sensitive to:

    • Strong Hydrogenation: High-pressure

      
       with Pd/C or Raney Nickel can lead to ring opening or desulfurization.
      
    • Strong Electrophiles: Thiophenes are electron-rich and prone to electrophilic aromatic substitution (EAS). Avoid unbuffered, highly acidic conditions during workup.

Experimental Protocols

Protocol A: Reductive Alkylation (Reductive Amination)

Objective: Introduction of alkyl chains or benzylic groups for SAR (Structure-Activity Relationship) exploration. Rationale: Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and faster kinetics. It is preferred over catalytic hydrogenation to prevent potential reduction of the thiophene ring [1].

Materials
  • Substrate: Compound A (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Acetic Acid (AcOH) (1.0 equiv, optional for ketones)

Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve Compound A  (1 mmol) in anhydrous DCE (5 mL).
    
  • Reagent Addition: Add the aldehyde (1.1 mmol). If using a ketone, add AcOH (1 mmol) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Ensure the solution remains clear. Turbidity indicates solubility issues; switch to THF if necessary.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Why: Portion-wise addition prevents localized exotherms and side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target

    
    -alkylated mass).
    
  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).
    
Protocol B: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Objective: Introduction of aryl or heteroaryl motifs to modulate lipophilicity and


-stacking interactions.
Rationale:  1,4-Diazepanes can be difficult to arylate via 

unless the aryl halide is highly electron-deficient. Pd-catalysis provides general access to diverse aryl systems [2].
Materials
  • Substrate: Compound A (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%) or Pre-catalysts (e.g., XPhos Pd G3)
    
  • Ligand: XPhos or RuPhos (4–10 mol%)

  • Base:

    
     or NaOtBu (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with Compound A (1.0 equiv), Aryl Halide (1.2 equiv), Base (2.0 equiv), and Ligand (e.g., XPhos, 10 mol%).

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd source (e.g.,

    
    ) rapidly under a counter-flow of Argon.
    
  • Solvation: Add degassed Toluene (concentration ~0.2 M) via syringe.

  • Heating: Heat to 80–100°C for 12–24 hours.

    • Critical Check: Thiophenes can coordinate Pd. If conversion is low, increase catalyst loading to 10 mol% or switch to a stronger ligand like BrettPhos.

  • Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc. Concentrate and purify via reverse-phase HPLC or silica chromatography.

Protocol C: Urea Synthesis via Isocyanates

Objective: Formation of urea derivatives to introduce hydrogen bond donors/acceptors.

Step-by-Step Methodology
  • Dissolution: Dissolve Compound A (1.0 equiv) in anhydrous DCM at 0°C.

  • Addition: Add Isocyanate (

    
    , 1.1 equiv) dropwise.
    
    • Base: If using an acid salt of Compound A, add DIPEA (1.5 equiv) first to free-base the amine.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Purification: Ureas often precipitate from DCM. If solid forms, filter and wash with cold

    
    . If soluble, concentrate and purify via recrystallization or chromatography.[1]
    

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing Compound A based on the desired physicochemical outcome.

G Start Compound A (Secondary Amine) Decision Target Moiety? Start->Decision Route_Alkyl Alkyl/Benzyl Group (SAR Exploration) Decision->Route_Alkyl Flexible Linker Route_Aryl Aryl/Heteroaryl Group (Rigidification/Lipophilicity) Decision->Route_Aryl Aromatic System Route_Polar Urea/Amide (H-Bonding/Solubility) Decision->Route_Polar Polar Handle Method_STAB Protocol A: Reductive Amination Reagent: NaBH(OAc)3 Avoids Thiophene Reduction Route_Alkyl->Method_STAB Method_BH Protocol B: Buchwald-Hartwig Cat: Pd-XPhos/RuPhos Overcomes Sterics Route_Aryl->Method_BH Method_Acyl Protocol C: Isocyanate/Acyl Cl Solvent: DCM/DIPEA Fast Kinetics Route_Polar->Method_Acyl

Figure 1: Strategic decision tree for the functionalization of the


 position of Compound A.

Summary of Reaction Parameters

ParameterReductive Amination (Protocol A)Buchwald-Hartwig (Protocol B)Urea Formation (Protocol C)
Primary Reagent Sodium Triacetoxyborohydride (STAB)Pd Catalyst + Ligand (XPhos)Isocyanate / Carbamoyl Chloride
Key Solvent DCE or THFToluene or DioxaneDCM or DMF
Temperature 0°C

RT
80°C – 100°C0°C

RT
Thiophene Risk Low (STAB is mild)Moderate (Pd coordination possible)Negligible
Typical Yield 75–95%50–85%>90%

Troubleshooting & Optimization

  • Low Yield in Buchwald Coupling:

    • Cause: Thiophene sulfur may poison the Palladium catalyst.

    • Solution: Increase catalyst loading or switch to a precatalyst (e.g., XPhos Pd G3) which activates more efficiently. Ensure thorough degassing of solvents.

  • Over-Alkylation (Quaternization):

    • Context: Rare in reductive amination but possible with alkyl halides.

    • Solution: Stick to Protocol A (Reductive Amination) rather than direct alkylation with alkyl halides to strictly control mono-alkylation.

  • Solubility Issues:

    • Context: The free base of Compound A may be oily or sticky.

    • Solution: Generate the HCl salt for storage, but always free-base (using carbonate wash or DIPEA) in situ before metal-catalyzed reactions.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

This technical support guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one. It is designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one. It is designed for researchers and drug development professionals to diagnose and resolve common experimental challenges, thereby improving reaction efficiency, yield, and purity.

Introduction: The Synthetic Challenge

The target molecule, 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one, is synthesized via an amide bond formation between 2-(thiophen-3-yl)acetic acid and 1,4-diazepane. While conceptually straightforward, this reaction presents several potential challenges inherent to amide coupling chemistry. These include the selection of an appropriate activating agent, managing the reactivity of the symmetrical 1,4-diazepane nucleophile, and ensuring optimal reaction conditions to prevent side-product formation. This guide offers a systematic approach to overcoming these hurdles.

General Synthetic Scheme:

Figure 1: Amide coupling reaction between 2-(thiophen-3-yl)acetic acid and 1,4-diazepane to yield the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction shows very low to no product formation. What are the primary factors to investigate?

Low or nonexistent yield is the most frequent issue in amide coupling reactions. A systematic diagnosis is crucial.[1][2]

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt.[3][4] An activating (coupling) agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[5] If this activation step is inefficient, the reaction will not proceed.

  • Reactivity of Starting Materials: 1,4-Diazepane is a cyclic secondary diamine. While secondary amines are good nucleophiles, steric hindrance around the nitrogen atoms can slow the reaction rate. Similarly, the 2-(thiophen-3-yl)acetic acid must be pure and free of contaminants that could interfere with the coupling reagents.

  • Sub-optimal Reaction Conditions: Factors like solvent, temperature, and reaction time play a critical role. The reactants must be fully dissolved, and the temperature must be sufficient to overcome the activation energy without causing decomposition.[1][6]

Below is a workflow to systematically troubleshoot a low-yield reaction.

G start Low / No Yield Observed q1 Is the coupling reagent potent enough? (e.g., using standard carbodiimides) start->q1 a1_yes Yes, using potent reagent (HATU, PyBOP, etc.) q1->a1_yes Yes a1_no No, using DCC/EDC q1->a1_no No q2 Are reaction conditions optimal? a1_yes->q2 sol1 Switch to a more powerful uronium (HATU) or phosphonium (PyBOP) reagent. a1_no->sol1 sol1->q2 a2_yes Yes, conditions seem correct q2->a2_yes Yes a2_no Unsure / No q2->a2_no No q3 Was the carboxylic acid pre-activated? a2_yes->q3 sol2 Optimize Solvent (DMF, NMP), Temperature (RT to 50°C), and extend Reaction Time (monitor by LC-MS). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are starting materials pure & anhydrous? a3_yes->q4 sol3 Pre-activate the acid with the coupling reagent for 15-30 min before adding the amine. a3_no->sol3 sol3->q4 sol4 Verify purity by NMR/LC-MS. Use anhydrous solvents and run under inert gas (N2/Ar). q4->sol4 Check end_node Yield Improved sol4->end_node

Caption: Troubleshooting workflow for low-yield couplings.

Q2: Which coupling reagent should I choose? I've tried EDC and the yield is poor.

The choice of coupling reagent is one of the most critical parameters for a successful reaction.[5][] While carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, they can be inefficient for more challenging substrates.[1]

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCC, DICInexpensive, common.Can be slow, risk of racemization, byproduct removal can be difficult (DCU).[8] Often requires an additive like HOBt.[9]
Uronium/Aminium HATU , HBTU, HCTUHigh reactivity, fast reactions, low racemization, suitable for hindered substrates.[1][]Higher cost, can cause guanidinylation of the amine if used in excess.[1]
Phosphonium PyBOP , BOPVery effective for hindered couplings, does not react with the free amine.[5]Byproducts can complicate purification.
Acyl Halide Formation SOCl₂, Oxalyl ChlorideCreates a highly reactive acyl chloride intermediate.[3][]Harsh conditions (can be neat SOCl₂ at high temp), may not be suitable for sensitive substrates, requires an extra step.[10]

Recommendation: For this synthesis, a uronium salt like HATU is a highly recommended starting point due to its high efficiency and suitability for a broad range of substrates.[2][]

Q3: I'm observing a significant byproduct with a higher molecular weight. What could it be?

Given that 1,4-diazepane has two secondary amine nitrogens, a common side reaction is di-acylation , where two molecules of 2-(thiophen-3-yl)acetic acid react with a single molecule of 1,4-diazepane.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.2 to 1.5 equivalents) relative to the carboxylic acid. This will statistically favor the mono-acylated product.

  • Slow Addition: Add the activated carboxylic acid (or the acyl chloride) solution slowly to a solution of the diazepane. This maintains a high concentration of the amine relative to the acylating agent, reducing the chance of a second acylation.

  • Purification: The di-acylated product will have a significantly different polarity from the mono-acylated product and can typically be separated by silica gel column chromatography.[11]

Q4: What are the optimal solvent and temperature conditions?

Solvent choice is crucial for ensuring all reactants are fully dissolved and for facilitating the reaction.[6][12]

  • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) , N-Methyl-2-pyrrolidone (NMP) , or Dichloromethane (DCM) are generally effective.[1] DMF is often a good first choice for its excellent solvating properties.

  • Temperature: Most amide couplings proceed well at room temperature (20-25 °C). If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.[1][6] However, excessive heat can lead to the degradation of reagents or products. Monitor the reaction closely by TLC or LC-MS if heating.

Experimental Protocols & Methodologies

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol utilizes HATU, a highly efficient coupling reagent, and is often successful where other methods fail.

Materials:

  • 2-(thiophen-3-yl)acetic acid (1.0 eq)

  • 1,4-Diazepane (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-(thiophen-3-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • In a separate flask, dissolve 1,4-diazepane (1.2 eq) in a small amount of anhydrous DMF.

  • Add the 1,4-diazepane solution to the activated acid mixture, followed by the remaining portion of DIPEA (1.0 eq).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Acyl Chloride-Mediated Synthesis (Alternative)

This two-step method involves converting the carboxylic acid to a more reactive acyl chloride.[] This is a more forceful approach and should be used if coupling-reagent-based methods are unsuccessful.

Step 2a: Formation of 2-(thiophen-3-yl)acetyl chloride

  • In a fume hood, combine 2-(thiophen-3-yl)acetic acid (1.0 eq) with thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or in an anhydrous solvent like DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Gently reflux the mixture for 1-3 hours until gas evolution (HCl, SO₂) ceases.

  • Remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2b: Amide Formation (Schotten-Baumann conditions)

  • Dissolve 1,4-diazepane (1.2 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.5 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.[3]

  • Dissolve the crude 2-(thiophen-3-yl)acetyl chloride from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification (General)

  • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer multiple times with an organic solvent such as Ethyl Acetate or DCM.[11]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue using silica gel column chromatography, typically with a gradient of Ethyl Acetate in Hexanes or Methanol in DCM, to isolate the pure 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one.

Data & Mechanistic Visualization

Mechanism of Amide Coupling

The diagram below illustrates the general mechanism for amide bond formation using a coupling reagent. The process involves the activation of the carboxylic acid to form a reactive intermediate, which is then attacked by the amine nucleophile.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Thiophene Acetic Acid) ActivatedIntermediate [R-CO-X]+ (Highly Reactive Intermediate) Acid->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedIntermediate Amine R'2-NH (1,4-Diazepane) ActivatedIntermediate->Amine Product R-CO-NR'2 (Final Amide Product) Amine->Product Nucleophilic Attack

Caption: General mechanism of amide bond formation.

References

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • Nature. (n.d.). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of diazepan-thiophene compounds in aqueous media

Technical Support Center: Solubilization of Diazepan-Thiophene Scaffolds Ticket ID: #SOL-DT-404 Subject: Troubleshooting aqueous solubility for biological assays and IV administration Status: Open Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization of Diazepan-Thiophene Scaffolds

Ticket ID: #SOL-DT-404 Subject: Troubleshooting aqueous solubility for biological assays and IV administration Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

The "Diazepan-Thiophene" scaffold presents a classic medicinal chemistry paradox. The thiophene ring (a sulfur-containing bioisostere of benzene) significantly increases lipophilicity (LogP typically > 3.0), creating a "brick dust" crystal lattice that resists aqueous solvation. However, the diazepan ring (often a homopiperazine derivative) usually contains a basic nitrogen center.

Successful solubilization requires exploiting this basic nitrogen for ionization or shielding the hydrophobic thiophene moiety within a carrier. This guide details three tiered strategies to resolve insolubility, moving from simple pH manipulation to advanced encapsulation.

Module 1: The pH Strategy (In Situ Salt Formation)

Best for: Acute IV studies, analytical standards, and acidic-stable assays.

The Science: Diazepan derivatives are generally weak bases. The saturated nitrogen in the diazepan ring (unlike the unsaturated imine in benzodiazepines) typically has a pKa between 7.5 and 9.0. By lowering the pH of your vehicle below the pKa (ideally pH < 5), you protonate this nitrogen, converting the neutral, insoluble molecule into a soluble cationic salt.

Protocol: In Situ Lactate/Acetate Salt Formation Do not use strong mineral acids (HCl) immediately, as they may cause hydrolysis of the thiophene-diazepan bond over time. Organic acids are preferred for biological compatibility.

  • Calculate Molar Equivalents: Determine the moles of your compound.

  • Primary Dissolution: Dissolve the compound in a minimal volume of Glacial Acetic Acid or L-Lactic Acid (neat).

    • Target concentration: 50–100 mg/mL in the acid.

  • Dilution (The Critical Step): Slowly add this concentrate to your aqueous buffer (e.g., Saline or 5% Dextrose) while vortexing.

    • Final pH Check: Ensure final pH is 4.5–5.5. If pH rises above 6.0, the free base will precipitate.

Warning: Thiophene rings can be sensitive to oxidation. Always use degassed buffers to prevent sulfur oxidation during storage.

Module 2: Cosolvent Systems (The "Log-Linear" Approach)

Best for: High-throughput screening (HTS) and short-term cellular assays.

The Science: According to the Yalkowsky Log-Linear Solubilization Model, solubility increases exponentially with the fraction of cosolvent. However, biological toxicity limits the amount of solvent you can use.

Recommended Solvent System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) – High solubilizing power for thiophenes.

  • Secondary Solvent: PEG 400 (Polyethylene glycol) – Reduces interfacial tension and prevents immediate precipitation upon dilution.

  • Diluent: Water/PBS.

The "Golden Ratio" Formulation:

Component Percentage (v/v) Function
DMSO 10% Solubilizes the thiophene moiety.
PEG 400 40% Stabilizes the diazepan ring; prevents "crash-out."

| Water/Saline | 50% | Bulk vehicle. |

Biological Toxicity Limits (Reference Table) Ensure your final assay concentration does not exceed these limits to avoid false positives.

Assay TypeMax DMSO %Max Ethanol %Potential Artifacts at Limit
Enzymatic (Cell-free) 5.0%5.0%Protein denaturation; active site unfolding.
Cellular (Robust lines) 0.5% - 1.0%1.0%Membrane permeabilization; stress response.
Cellular (Primary/Stem) < 0.1%< 0.1%Apoptosis; differentiation triggering.
In Vivo (IV Bolus) 10% - 20%10%Hemolysis; phlebitis at injection site.

Module 3: Cyclodextrin Complexation (The "Gold Standard")

Best for: Long-term stability, animal studies (IP/SC/Oral), and sensitive cell lines.

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity and hydrophilic exterior.[1][][3] The Thiophene ring fits geometrically perfectly into the cavity of


-Cyclodextrin  derivatives. This shields the hydrophobic sulfur moiety from water while the hydrophilic exterior ensures solubility.

Recommended Derivative: HP-


-CD  (2-Hydroxypropyl-

-cyclodextrin).[3] It is more soluble and less toxic to kidneys than parent

-CD.

Protocol: The "Kneading" Method (For Stock Preparation)

  • Ratio: Use a 1:2 to 1:5 molar ratio (Drug : CD).

  • Solvent: Dissolve HP-

    
    -CD in water (e.g., 20% w/v solution).
    
  • Addition: Add the solid Diazepan-Thiophene compound to the CD solution.

  • Equilibration: Shake/Vortex at room temperature for 24–48 hours . The solution may remain cloudy initially.

  • Filtration: Filter through a 0.45

    
    m PVDF filter. The filtrate contains the soluble inclusion complex.
    
  • Lyophilization (Optional): Freeze-dry the filtrate to obtain a soluble powder.

Visual Troubleshooting Workflows

Diagram 1: Solubility Decision Tree

Caption: Logical workflow for selecting the optimal solubilization strategy based on assay constraints.

SolubilityWorkflow Start Start: Diazepan-Thiophene Insoluble in Water CheckBasic Is the Diazepan Nitrogen Basic (pKa > 7)? Start->CheckBasic AcidStable Is Assay Acid-Stable (pH 4-5)? CheckBasic->AcidStable Yes BioAssay Is this for a Biological Assay? CheckBasic->BioAssay No (Neutral) SaltForm STRATEGY 1: In Situ Salt Formation (Lactic/Acetic Acid) AcidStable->SaltForm Yes AcidStable->BioAssay No Toxicity Can Assay Tolerate >0.5% DMSO? BioAssay->Toxicity Cosolvent STRATEGY 2: Cosolvent System (DMSO/PEG/Water) Toxicity->Cosolvent Yes Cyclodextrin STRATEGY 3: Cyclodextrin Complex (HP-beta-CD) Toxicity->Cyclodextrin No (Sensitive Cells)

Diagram 2: Cyclodextrin Inclusion Mechanism

Caption: Schematic of the thiophene ring entering the HP-beta-CD hydrophobic cavity.

InclusionComplex Host HP-beta-CD (Host) Complex Inclusion Complex (Soluble) Host->Complex Hydrophobic Interaction Guest Thiophene Derivative (Guest) Guest->Complex

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate when I dilute my DMSO stock into the media? A: This is the "Crash-out" effect. DMSO holds the thiophene ring in solution, but water is an "anti-solvent" for this scaffold. When the DMSO concentration drops below a critical threshold (usually <10%), the solvent power is insufficient to overcome the lattice energy. Fix: Use Strategy 3 (Cyclodextrins) . The inclusion complex prevents water from contacting the hydrophobic thiophene ring directly, preventing precipitation upon dilution.

Q: Can I use sonication to dissolve the compound? A: Use with caution. While sonication helps break up the crystal lattice, it generates heat which can degrade the diazepan ring (potential ring-opening) or oxidize the thiophene sulfur . Always sonicate in short bursts on ice.

Q: My compound has a pKa of 3.5. Will the pH strategy work? A: No. If the pKa is 3.5 (likely an unsaturated benzodiazepine-like structure), you would need a pH of ~1.5 to fully protonate it. This is too acidic for most biological assays. You must use Cosolvents or Cyclodextrins .

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of drugs by cosolvents. Techniques of Solubilization of Drugs, 12, 91–134.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][4] Advanced Drug Delivery Reviews, 59(7), 645–666. Link

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology, 44(12), 4775–4781. Link

  • Behera, A., et al. (2014). Enhancing Solubility and Dissolution of Olanzapine by Spray Drying Using β-Cyclodextrin Polymer.[5] Journal of Applied Pharmaceutical Science, 4(11), 046-051. (Proxy validation for Thienobenzodiazepine solubility). Link

Sources

Troubleshooting

Advanced Chromatography Support Center: Diazepane Derivative Purification

Welcome to the Technical Support Center for the chromatographic purification of diazepane and diazepine derivatives. Diazepanes are seven-membered, nitrogen-rich heterocycles widely utilized in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of diazepane and diazepine derivatives. Diazepanes are seven-membered, nitrogen-rich heterocycles widely utilized in drug development. Due to their basic secondary and tertiary amine functionalities, these compounds frequently exhibit severe peak tailing, poor resolution, and irreversible adsorption on standard silica matrices.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your separation workflows.

Section 1: Diagnostic Workflows and Mechanisms

When purifying basic heterocycles, visual analysis of the chromatogram dictates the optimization path. Use the flowchart below to diagnose and correct common elution failures.

G Start Analyze Diazepane Chromatogram Tailing Severe Peak Tailing? Start->Tailing CheckSilica Using Standard Type-A Silica? Tailing->CheckSilica Yes LowRet Low Retention (Elutes in Void)? Tailing->LowRet No AddTEA Add 0.1-1% TEA/NH3 to Mobile Phase CheckSilica->AddTEA Yes SwitchPhase Switch to Amine-Functionalized or Type-B Silica CheckSilica->SwitchPhase No Success Symmetrical Peaks High Recovery AddTEA->Success SwitchPhase->Success LowRet->Success No AdjustSolvent Decrease Solvent Polarity or Use Reverse-Phase LowRet->AdjustSolvent Yes AdjustSolvent->Success

Workflow for diagnosing and resolving diazepane chromatographic tailing and retention issues.

Section 2: Core Troubleshooting Guides

Q1: Why do my diazepane derivatives exhibit severe peak tailing on standard silica gel, and how can I resolve this mechanistically?

A: The fundamental cause of peak tailing for basic amines like diazepanes on standard silica is a secondary Brønsted acid-base interaction. Silica gel surfaces are populated with residual silanol groups (-Si-OH) that are mildly acidic (pKa ~4.5–6.5). The basic nitrogen atoms in the diazepane ring act as cation-exchange sites, interacting strongly with these ionized silanols. Because this interaction has slow mass-transfer kinetics and the active sites are easily overloaded, the compound desorbs unevenly, creating a "tail"[1][2].

Resolution Strategy: You must suppress this secondary interaction through one of two methods:

  • Mobile Phase Modifiers: Add a competitive volatile base, such as 0.1% to 1% Triethylamine (TEA) or methanolic ammonia, to your mobile phase. TEA interacts more strongly with the acidic silanols than the diazepane analyte, effectively masking the active sites and allowing the diazepane to elute symmetrically[1].

  • Stationary Phase Upgrade: Switch to high-purity2, which has a less acidic surface due to lower metal contamination, or utilize an amine-functionalized silica column where the surface is pre-shielded[2][3].

Mechanism Silanol Acidic Silanol (-Si-OH) Interaction Strong Ion-Exchange Interaction Silanol->Interaction Masked Masked Silanol (-Si-O- + TEA+) Silanol->Masked Deprotonation Diazepane Basic Diazepane (R2NH) Diazepane->Interaction Tailing Peak Tailing & Band Broadening Interaction->Tailing Modifier TEA / NH3 Modifier (Competitor) Modifier->Masked Binds Silanol Elution Free Diazepane Elution Masked->Elution Prevents Diazepane Binding

Mechanism of basic amine tailing on silica and its resolution via competitive amine modifiers.

Q2: How do I optimize reverse-phase (C18) separations for highly polar, ionizable diazepanes?

A: When performing reverse-phase chromatography (RPC) on basic compounds, retention is dictated by the ionization state of the molecule. If the diazepane is protonated (ionized), it becomes highly polar and will likely elute in the void volume.

Resolution Strategy: Employ the 3. To ensure the amine is fully deprotonated (in its lipophilic, free-base form), adjust the mobile phase pH to at least two units above the highest pKa of the diazepane's nitrogen atoms[3]. For instance, using a 10 mM ammonium hydroxide buffer (pH ~10) or adding 0.1% volatile base to both the aqueous and organic mobile phases will maximize retention and selectivity on a C18 column[3].

Section 3: Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with Amine Modifiers

Purpose: Purification of crude diazepane reaction mixtures using standard silica gel with silanol suppression.

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) or 10% methanolic ammonia to the polar modifier (MeOH)[4].

  • Column Equilibration: Flush the silica column with 3–5 column volumes (CV) of the initial non-polar solvent mixture containing the basic modifier (e.g., 99% DCM / 1% MeOH / 0.1% TEA) to pre-saturate and mask the acidic silanols.

  • Sample Loading: Dissolve the crude diazepane in a minimum volume of DCM. If solubility is poor, utilize dry loading by adsorbing the sample onto Celite or neutral alumina[5].

  • Elution: Run a shallow gradient (e.g., 1% to 10% MeOH in DCM over 15 CV). Monitor via UV detection (typically 230-254 nm).

  • Post-Column Processing: Pool the product fractions. To remove trace TEA, perform multiple co-evaporations under reduced pressure using a polar volatile solvent like methanol or toluene.

  • Validation Check: Spot the pooled fractions on a TLC plate. A successful run will yield a single, tight spot with an Rf of 0.2–0.3 and zero vertical streaking.

Protocol 2: Reverse-Phase (C18) Purification of Ionizable Diazepanes

Purpose: High-resolution separation of closely related diazepane analogs.

  • Buffer Preparation: Prepare Mobile Phase A: Water containing 0.1% ammonium hydroxide (adjust to pH ~10, ensuring it is 2 units above the diazepane pKa). Prepare Mobile Phase B: Acetonitrile containing 0.1% ammonium hydroxide[3].

  • System Priming: Purge the HPLC/Flash lines thoroughly to ensure no acidic modifiers (like TFA) remain from previous runs, which would inadvertently neutralize the basic buffer.

  • Gradient Execution: Inject the sample and run a gradient from 5% B to 95% B over 20 minutes. The high pH ensures the diazepane remains in its neutral state, interacting optimally with the C18 stationary phase.

  • Validation Check: Analytical HPLC of the purified fraction should demonstrate a peak asymmetry factor (

    
    ) between 0.9 and 1.2, confirming the absence of secondary interactions.
    

Section 4: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Diazepane Purification

Stationary PhaseSilanol ActivitySuitability for DiazepanesRequired ModifiersRelative Cost
Type-A Silica High (Acidic)Poor (Severe Tailing)High (1-5% TEA/NH3)Low
Type-B Silica Low (Neutral)Good (Moderate Tailing)Low (0-0.1% TEA)Medium
Amine-Functionalized None (Shielded)Excellent (Sharp Peaks)NoneHigh
C18 (Reverse-Phase) Low (Endcapped)Excellent (High pH needed)Basic Buffer (pH > pKa+2)High

Table 2: Mobile Phase Modifiers and Operational Parameters

ModifierTypical Conc.Boiling PointRemoval StrategyPrimary Use Case
Triethylamine (TEA) 0.1% - 1.0%89°CCo-evaporation with TolueneStandard normal-phase silanol masking
Diethylamine (DEA) 0.1% - 1.0%55°CCo-evaporation with MethanolNormal-phase; easier evaporation than TEA
Ammonium Hydroxide 0.1% - 0.5%N/A (Gas in H2O)Direct vacuum evaporationReverse-phase pH adjustment / Normal-phase

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: Can I use diethylamine (DEA) instead of triethylamine (TEA) to reduce tailing? A: Yes, DEA is highly effective and has a lower boiling point (55°C) than TEA, making it easier to remove during concentration. However, you must ensure your diazepane derivative does not contain electrophilic sites that could react with the secondary amine of DEA. Additionally, failure to completely remove DEA will result in characteristic ethyl chain artifacts in your downstream NMR spectra[4].

FAQ 2: I am using an amine-functionalized silica column, but my diazepane is eluting too quickly. What is wrong? A: Amine-functionalized columns (like KP-NH) provide a highly basic environment, meaning your diazepane is fully deprotonated and experiences zero silanol retention. If you are using a standard DCM/MeOH gradient, it is likely too polar. Switch to a weaker, less polar solvent system, such as a Hexane/Ethyl Acetate gradient, to restore retention and selectivity[3].

FAQ 3: Does adding TEA degrade the lifespan of my chromatography column? A: For disposable flash cartridges, this degradation is negligible. However, for reusable analytical or preparative HPLC silica columns, high concentrations of silanol suppressors like TEA can accelerate the hydrolysis of the stationary phase and endcapping over time. This eventually exposes more bare silica and degrades column lifetime. Always use the minimum effective concentration (typically 5-20 mM or 0.1%)[1][2].

References

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • What's Happening to My Column? Chromatography Online (LCGC). Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate. Available at: [Link]

  • Successful Flash Chromatography. Wake Forest University. Available at: [Link]

Sources

Optimization

Troubleshooting amide coupling failures in thiophene-diazepane synthesis

Ticket ID: THIO-DIAZ-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Matrix: Rapid Triage Before proceeding to deep mechanistic analysis, cross-reference your observation with this symptom m...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THIO-DIAZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Rapid Triage

Before proceeding to deep mechanistic analysis, cross-reference your observation with this symptom matrix.

SymptomProbable CauseImmediate Action
No Reaction (SM remaining) Electronic Mismatch: Thiophene-2-COOH is electron-rich; the carbonyl is less electrophilic.Switch to HATU or Ghosez’s Reagent (Acid Chloride).
Active Ester Formed, No Product Steric/Entropic Barrier: Diazepane (7-membered ring) has high conformational flexibility and steric bulk.Switch to T3P in EtOAc/Pyridine (high temp stability).
Low Yield (<30%) Protonation State: Diazepane secondary amine is likely protonated (salt form) and inactive.Check pH. Ensure 3–5 equiv. DIPEA is present.[1][2][3][4][5][6][7]
Racemization (if chiral) Over-activation: High pH with uronium salts (HATU) promotes oxazolone formation.Switch to T3P (low epimerization risk) or reduce base load.[7]
Thiophene Decomposition Acid Sensitivity: Thiophene rings can be sensitive to harsh acidic activation (e.g., SOCl₂).Avoid SOCl₂/Oxalyl Chloride . Use Ghosez’s Reagent (neutral).

Technical Deep Dive: The Mechanics of Failure

You are likely encountering a "perfect storm" of two opposing chemical forces: Electronic Deactivation (Thiophene) and Steric/Entropic Resistance (Diazepane).

A. The Electrophile: Thiophene-2-Carboxylic Acid

Unlike a standard benzoic acid, the thiophene ring is electron-rich (π-excessive). The sulfur atom donates electron density into the ring, which can conjugate with the carboxylic acid.

  • Consequence: The carbonyl carbon is less electrophilic because it is stabilized by the thiophene ring. Standard carbodiimides (EDC/DCC) often fail to generate an active ester energetic enough to drive the reaction with a hindered amine.

B. The Nucleophile: Diazepane (Homopiperazine)

Diazepane presents two distinct challenges compared to piperazine or pyrrolidine:

  • Entropy: The 7-membered ring is highly flexible (floppy). The amine nitrogen spends less time in the optimal trajectory for nucleophilic attack compared to a rigid 5- or 6-membered ring.

  • Sterics: If you are using a mono-protected diazepane (e.g., N-Boc-diazepane), the protecting group creates significant steric drag, shielding the nucleophilic nitrogen.

Reagent Selection Strategy

Do not rely on "standard" EDC/HOBt conditions. Use the following hierarchy based on the severity of your coupling failure.

ReagentSelection Start START: Thiophene + Diazepane Coupling Decision1 Is the Diazepane Chiral? Start->Decision1 T3P Route A: T3P (Propylphosphonic Anhydride) Best for: Sterics & Epimerization Control Decision1->T3P Yes (Prevent Racemization) HATU Route B: HATU + HOAt Best for: Electronic Activation Decision1->HATU No Ghosez Route C: Ghosez's Reagent Best for: 'Dead' Reactions (Acid Chloride) T3P->Ghosez If T3P Fails (Sterics too high) HATU->Ghosez If HATU Fails (Yield < 10%)

Figure 1: Decision tree for reagent selection based on substrate chirality and reactivity.

Validated Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for: Sterically hindered diazepanes and chiral substrates.

Why T3P? Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride but does so in a cyclic transition state that minimizes racemization. It is highly soluble in organic solvents, allowing for easy workup.[8]

  • Dissolve: Dissolve Thiophene-COOH (1.0 equiv) and N-Boc-diazepane (1.1 equiv) in 2-MeTHF or EtOAc (0.1 M concentration).

    • Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt byproduct precipitates or is easily washed out.

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0 °C.

  • Activate: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is low after 2 hours, heat to 50 °C. T3P is thermally stable.

  • Workup: Wash with water, 1M HCl (careful if Boc is labile, otherwise use 10% Citric Acid), and sat. NaHCO₃.

Protocol B: The "Nuclear Option" (Ghosez’s Reagent)

Recommended for: Extremely unreactive thiophene acids where HATU/T3P fails.

Why Ghosez? It converts the acid to an acid chloride under neutral conditions. This avoids the harshness of SOCl₂ (which generates HCl gas and can degrade thiophenes) while providing the maximum electrophilicity of an acid chloride.

  • Activation: Dissolve Thiophene-COOH (1.0 equiv) in dry DCM . Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv).

  • Stir: Stir at RT for 1–2 hours. Monitor by TLC (take a mini-aliquot and quench with MeOH -> check for methyl ester formation).

  • Coupling: Once the acid chloride is formed, cool to 0 °C. Add a solution of Diazepane (1.2 equiv) and DIPEA (2.0 equiv) in DCM.

  • Reaction: Stir at RT for 1 hour.

  • Workup: Standard aqueous workup.

Troubleshooting Workflow

If the reaction is still failing, use this logic flow to identify the bottleneck.

Troubleshooting Problem Problem: Low Yield / No Product CheckLCMS Step 1: Check LCMS of Crude Problem->CheckLCMS ActiveEster Mass of Active Ester Visible? CheckLCMS->ActiveEster Hydrolysis Mass of Acid (SM) only? CheckLCMS->Hydrolysis StericIssue Diagnosis: Nucleophile (Diazepane) cannot attack active ester. ActiveEster->StericIssue Yes ActivationIssue Diagnosis: Activation failed. Thiophene too electron-rich. Hydrolysis->ActivationIssue Yes Soln1 Solution: Increase Temp (60°C) or Switch to T3P/Pyridine StericIssue->Soln1 Soln2 Solution: Use Ghosez Reagent to make Acid Chloride ActivationIssue->Soln2

Figure 2: Troubleshooting logic flow based on LCMS analysis of the crude reaction mixture.

References & Authority

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews. (Definitive guide on T3P usage and green chemistry scaling).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews. (Foundational text on mechanism and reagent selection).

  • Ghosez, L., et al. (1979). Synthesis and reactions of 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.[1][2][5] (Original protocol for neutral acid chloride generation).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.[1][9] (Comprehensive review of coupling reagents and racemization).

Sources

Troubleshooting

Stability of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one under acidic conditions

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

Below is the technical guide regarding the stability of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (hereafter referred to as DTD-1 ) under acidic conditions. This guide is structured to assist you in experimental design, solubility optimization, and troubleshooting degradation issues.

Executive Summary & Chemical Logic

DTD-1 is a tripartite molecule consisting of a thiophene ring , an acetamide linker , and a 1,4-diazepane moiety. Its stability in acidic media is governed by three competing mechanisms:

  • N-Protonation (Fast, Reversible): The basic nitrogen (N4) of the diazepane ring will protonate immediately in acidic media (

    
    ), improving aqueous solubility.
    
  • Amide Hydrolysis (Slow, Irreversible): The internal amide bond is generally robust but susceptible to cleavage under high temperatures (

    
    C) and strong mineral acids (pH < 1).
    
  • Thiophene Polymerization (Variable, Irreversible): The thiophene ring is electron-rich. In the presence of strong Lewis acids or concentrated mineral acids, it is prone to electrophilic attack, leading to oligomerization (tar formation).

Stability Matrix
ConditionpH RangePredicted StabilityObservation
Dilute Organic Acid (Acetic/Formic)3.0 – 5.0High Clear solution; N-protonation occurs. Ideal for LC-MS.
Dilute Mineral Acid (0.1 M HCl)1.0 – 2.0Moderate Stable at RT for <24h. Hydrolysis risk increases with heat.
Concentrated Acid (>1 M HCl/H₂SO₄)< 0.5Low High risk of thiophene polymerization (darkening) and amide cleavage.

Mechanistic Pathways (Visualized)

The following diagram details the specific chemical fates of DTD-1 in acidic environments. Use this to diagnose "unknown" peaks in your chromatograms.

DTD_Degradation DTD DTD-1 (Neutral) Insoluble in water Protonated N-Protonated Species (Soluble Salt) DTD->Protonated  Dilute Acid (pH 4-6)  Fast Equilibrium Protonated->DTD  Basification (NaOH) Hydrolysis Amide Hydrolysis (Cleavage) Protonated->Hydrolysis  Strong Acid + Heat  (>60°C, pH <1) Polymer Thiophene Oligomers (Tars/Color Change) Protonated->Polymer  Conc. H2SO4 / Lewis Acids  (Electrophilic Attack) Fragment1 Fragment A: Thiophen-3-acetic acid Hydrolysis->Fragment1 Fragment2 Fragment B: 1,4-Diazepane Hydrolysis->Fragment2

Figure 1: Chemical fate of DTD-1 showing the safe protonation window versus degradation pathways.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/brown after adding HCl."

Diagnosis: Thiophene Instability. Explanation: Thiophene rings are sensitive to acid-catalyzed electrophilic aromatic substitution. If you used concentrated HCl or allowed the solution to stand in strong acid for too long, you likely initiated oligomerization. Solution:

  • Discard the colored solution; filtration will not remove soluble oligomers.

  • Protocol Adjustment: Switch to a weaker acid for solubilization (e.g., 0.1% Formic Acid or Acetic Acid).

  • Temperature Control: Ensure the solubilization step is performed on ice (0-4°C) if using mineral acids.

Issue 2: "I see two peaks in my LC-MS, mass difference +18 Da."

Diagnosis: Amide Hydrolysis. Explanation: The amide bond linking the thiophene moiety and the diazepane ring has cleaved. This adds a water molecule across the bond (+18 Da relative to the parent, though usually, you detect the two fragments separately). Solution:

  • Check your mobile phase pH. Avoid leaving the sample in the autosampler in highly acidic buffers (pH < 2) for >12 hours.

  • Store samples in acetonitrile/water (neutral) and only acidify immediately prior to injection if necessary for peak shape.

Issue 3: "The compound won't dissolve in water, even with acid."

Diagnosis: Incomplete Protonation or "Salting Out". Explanation: While the diazepane nitrogen is basic, the lipophilic thiophene and ethyl chain dominate the physicochemical properties. Adding too much strong acid (e.g., 6M HCl) can actually decrease solubility due to the common ion effect (chloride salts of organic amines can be less soluble in high Cl⁻ concentrations). Solution:

  • Cosolvent Strategy: Dissolve DTD-1 in a small volume of DMSO or Methanol first.

  • Slow Dilution: Slowly add 0.1 M aqueous acid to the organic concentrate. Target a final organic content of 5-10%.

Validated Experimental Protocols

Protocol A: Stability Testing (Stress Test)

Use this to validate your specific batch of DTD-1 before starting expensive biological assays.

Reagents:

  • DTD-1 (1 mg)

  • Solvent A: 0.1 M HCl (Simulated Gastric Fluid pH ~1.2)

  • Solvent B: 10 mM Ammonium Acetate pH 4.5 (Mild Acid)

  • Internal Standard (e.g., Caffeine or a structural analog)

Step-by-Step:

  • Stock Prep: Dissolve 1 mg DTD-1 in 100 µL DMSO.

  • Spike: Add 10 µL of Stock to 990 µL of Solvent A and Solvent B in separate amber vials.

  • Incubation:

    • Vial A (Acidic): Incubate at 37°C.

    • Vial B (Mild): Incubate at 25°C (Control).

  • Sampling: Take aliquots at T=0, T=1h, T=4h, and T=24h.

  • Quench: Immediately neutralize the acid aliquot with an equal volume of 0.1 M Ammonium Bicarbonate (pH ~8) to stop hydrolysis/polymerization before analysis.

  • Analysis: Inject onto HPLC/UPLC.

    • Pass Criteria: >95% recovery of parent peak area relative to T=0.

Protocol B: Safe Solubilization for Biological Assays

Designed to maximize solubility while minimizing acid-induced degradation.

  • Weigh DTD-1 solid.

  • Dissolve in 100% DMSO to a concentration of 10-50 mM. This stock is stable at -20°C for months.

  • On the day of the experiment, dilute into aqueous buffer.

    • If acidic pH is required: Use Citrate Buffer (pH 4.0 - 5.0) .

    • Avoid: Direct dissolution in 1.0 M HCl.

References & Authority

The mechanistic insights provided above are derived from the fundamental reactivity of the constituent functional groups.

  • Thiophene Stability: Thiophenes are known to undergo polymerization in strong mineral acids via electrophilic attack.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Chapter on Thiophenes: Reactivity towards electrophiles).

    • Context: Confirms the risk of "tar" formation in low pH without controlled temperature.

  • Amide Hydrolysis: The thermodynamics of amide bond cleavage in acidic media.

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Context: Establishes the requirement for heat + strong acid for significant degradation, validating the safety of mild acidic buffers.

  • Diazepane Basicity: General properties of cyclic aliphatic amines.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

    • Context: Supports the protonation strategy (pH < 9) to achieve solubility.

Reference List
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry (7th Ed.). Wiley.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Oxford University Press.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Optimization

Technical Support Center: Minimizing Side Reactions in Thienodiazepine Acetylation

This guide addresses the complex synthetic challenge of acetylating scaffolds containing both thiophene moieties and diazepane rings (e.g., thienodiazepines or thiophene-substituted 1,4-diazepanes). The ambiguity of "thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the complex synthetic challenge of acetylating scaffolds containing both thiophene moieties and diazepane rings (e.g., thienodiazepines or thiophene-substituted 1,4-diazepanes).

The ambiguity of "thiophene acetylation of diazepanes" encompasses two distinct synthetic pathways. This guide prioritizes the more technically demanding scenario: Friedel-Crafts C-acylation of the thiophene ring in the presence of a diazepane core, while also addressing N-acylation with thiophene-based reagents.

Executive Summary: The Chemoselectivity Paradox

In the acetylation of thiophene-diazepane scaffolds, researchers face a fundamental conflict: Thiophenes are acid-sensitive nucleophiles , while Diazepanes are basic nucleophiles .

  • The Thiophene Risk: Thiophenes are electron-rich and prone to acid-catalyzed polymerization ("tarring") or poly-acylation.

  • The Diazepane Risk: The basic nitrogen atoms in the diazepane ring will coordinate with Lewis Acids (

    
    , 
    
    
    
    ), poisoning the catalyst required for thiophene functionalization. Conversely, strong acylating conditions can trigger diazepane ring opening or N-oxide rearrangement.

Module 1: Troubleshooting Guide (C-Acylation Focus)

Issue 1: "The Reaction Mixture Turned into Black Tar"

Diagnosis: Acid-catalyzed polymerization of the thiophene ring. Context: Thiophene is significantly more reactive than benzene. Standard Friedel-Crafts conditions (excess


, high heat) often destroy the heterocycle before acylation occurs.
Potential CauseMechanismCorrective Action
Lewis Acid Overkill Strong L.A. (

) initiates cationic polymerization of thiophene.
Switch to Milder Catalysts: Use

or

. If

is mandatory, complex it with nitromethane or use <0°C conditions.
Protic Acid Generation HCl byproduct acts as a polymerization initiator.Scavenging: Conduct reaction under

sweep to remove HCl. Consider solid-supported catalysts (Zeolites H-Beta) to confine acid sites.
Solvent incompatibility Polar solvents stabilize propagating cationic chains.Solvent Switch: Use non-polar solvents like

or 1,2-dichloroethane (DCE) to destabilize the polymerization transition state.
Issue 2: "No Reaction / Catalyst Poisoning"

Diagnosis: The diazepane nitrogen is sequestering the Lewis Acid. Context: The secondary or tertiary amines in the diazepane ring are better ligands for


 than the acyl chloride. You are forming a stable Lewis Acid-Base adduct rather than the active acylium ion.

Q: How do I acylate the thiophene ring without protecting the amine? A: The "Superacid" or "Sacrificial" Strategy.

  • Sacrificial Equivalent: Add 1.1 equivalents of Lewis Acid specifically to complex the amine first. Then add the catalytic amount required for the reaction.[1]

  • Protonation Strategy: Pre-treat the diazepane with dry HCl gas to form the hydrochloride salt. The protonated ammonium species (

    
    ) is non-nucleophilic and will not coordinate with the Lewis Acid, leaving the catalyst free to activate the acyl chloride.
    
Issue 3: Loss of Regioselectivity (C2 vs. C3)

Diagnosis: Thermodynamic equilibration or steric hindrance. Context: Thiophene naturally acylates at the


-position (C2/C5).[2][3] However, if the diazepane ring is fused or bulky, steric clash may force acylation to the 

-position (C3/C4), or lead to mixtures.
  • Rule of Thumb: Kinetic control (low temp, -78°C to 0°C) favors

    
    -substitution. Thermodynamic control (high temp, reflux) can lead to scrambling.
    

Module 2: Visualization of Pathways

The following diagram illustrates the competing pathways and the critical "Catalyst Poisoning" trap.

ThiopheneAcetylation Start Thiophene-Diazepane Substrate Path_N Path A: N-Coordination (Fastest) Start->Path_N Basic N present Path_C Path B: C-Acylation (Desired) Start->Path_C Amine Protected/Salted Path_Poly Path C: Polymerization (Side Reaction) Start->Path_Poly Excess Acid/Heat Reagent Acyl Chloride + Lewis Acid (LA) Reagent->Path_N Reagent->Path_C DeadEnd LA-Amine Complex (Catalyst Poisoning) No Reaction Path_N->DeadEnd Product Acylated Thienodiazepine Path_C->Product Tar Polythiophene Tar Path_Poly->Tar Mitigation Strategy: Pre-form HCl Salt or use 2+ equiv LA Mitigation->Path_N Blocks

Caption: Kinetic competition between catalyst poisoning (Path A) and desired acylation (Path B). Pre-salting the amine blocks Path A.

Module 3: Optimized Protocol

Protocol: Selective C2-Acetylation of a Thienodiazepine Scaffold Objective: Introduce an acetyl group to the thiophene ring without N-acylation or polymerization.

Reagents:

  • Substrate: 4-(thiophen-2-yl)-1,4-diazepane (1.0 eq)

  • Acylating Agent: Acetyl Chloride (1.2 eq)

  • Catalyst: Tin(IV) Chloride (

    
    ) (2.2 eq) [Note: >2 eq required to saturate amine]
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amine Protection (In-Situ):

    • Dissolve substrate in anhydrous DCM under Argon atmosphere.

    • Cool to 0°C.

    • Crucial Step: Slowly add 1.0 eq of

      
       (or 
      
      
      
      in dioxane). Stir for 15 min. This "ties up" the diazepane nitrogen lone pairs.
  • Acylium Generation:

    • In a separate flask, mix Acetyl Chloride (1.2 eq) with the remaining

      
       (1.2 eq) in DCM at 0°C to generate the active acylium complex.
      
  • Reaction:

    • Cannulate the acylium mixture dropwise into the substrate flask at 0°C.

    • Allow to warm to Room Temperature (RT) slowly. Monitor by TLC/LC-MS.

    • Stop Condition: Quench immediately upon disappearance of starting material (typically 1-3 hours). Do not overnight stir (risk of polymerization).

  • Workup (The "Emulsion" Trap):

    • Pour mixture into ice-cold saturated

      
      .
      
    • Tip: Aluminum/Tin salts form gelatinous emulsions with diazepanes. Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins to solubilize metal ions before extraction.

  • Purification:

    • Extract with DCM. Wash with brine.[4]

    • Flash chromatography (avoid acidic modifiers like acetic acid in eluent to prevent decomposition).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use acetic anhydride instead of acetyl chloride? A: Yes, but it requires different activation. Acetic anhydride with mild Lewis acids (like Iodine or


) is safer for the thiophene ring but may be too slow if the diazepane ring deactivates the system. For N-acetylation, acetic anhydride is preferred as it produces acetic acid (weak acid) rather than HCl (strong acid), reducing polymerization risk.

Q2: Why am I seeing a peak at M+42 and M+84 in my LC-MS? A: M+42 is your desired mono-acetylated product. M+84 is the di-acetylated impurity . This occurs if the reaction runs too long or if you have a huge excess of acylating agent. Thiophene can acylate at both C2 and C5 positions.[2]

  • Fix: Reduce acyl chloride to 0.95-1.0 equivalents to favor mono-substitution.

Q3: My diazepane ring opened up. What happened? A: You likely used strong conditions (refluxing


 or high temperatures). 1,4-diazepanes are generally stable, but 1,4-benzodiazepines can undergo ring contraction or hydrolysis of the imine bond (if present) under harsh acidic conditions.
  • Fix: Maintain temperature <40°C. Ensure water is rigorously excluded until the quench.

Q4: Can I use Zeolites to avoid liquid acids? A: Yes. Zeolite H-Beta is highly effective for thiophene acylation and avoids the "tar" issue. However, the large diazepane molecule may have trouble diffusing into the zeolite pores. This works best for smaller thiophene precursors before attaching the diazepane ring.

References

  • BenchChem. (2025).[1][4][5] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Retrieved from

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation Mechanism and Protocols. Retrieved from

  • National Institutes of Health (NIH). (2020). Palladium-Catalyzed Benzodiazepines Synthesis: Strategies and Side Reactions. Retrieved from

  • Drugs.com. (2024). Diazepam Monograph: Stability and Chemical Properties. Retrieved from

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Formation

Welcome to the Advanced Amidation Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and researchers encountering stalled reactions, low yields, or c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amidation Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists and researchers encountering stalled reactions, low yields, or complex byproduct profiles during the synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one.

This guide abandons generic advice in favor of mechanistic causality, providing self-validating protocols to ensure your amidation succeeds even under sterically demanding conditions.

Part 1: The Mechanistic Causality of Steric Hindrance

The synthesis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one requires the coupling of 2-(thiophen-3-yl)acetic acid with 1,4-diazepane (homopiperazine). This reaction frequently fails under standard conditions due to two compounding factors:

  • The Amine Constraint: 1,4-diazepane is a seven-membered cyclic secondary diamine. Secondary amines inherently possess significant steric bulk around the nucleophilic nitrogen. Furthermore, to prevent uncontrolled bis-acylation, one nitrogen must be protected (e.g., as mono-Boc-1,4-diazepane), which introduces a massive tert-butyl group that further restricts the conformational freedom of the incoming nucleophile.

  • The Active Ester Half-Life: When using standard carbodiimides (like EDC) with HOBt, the resulting OBt-active ester is formed successfully. However, the subsequent nucleophilic attack by the hindered diazepane is kinetically slow. This extended reaction time allows competing pathways—such as hydrolysis of the active ester back to the carboxylic acid—to outcompete amide bond formation .

To overcome this, we must shift from standard thermodynamics to transition-state pre-organization using advanced coupling reagents.

Part 2: Troubleshooting Guides & FAQs

Q1: My EDC/HOBt coupling is stalling at 30% conversion, and I see unreacted acid. Why? A1: The nucleophilic attack on the OBt-ester by the bulky 1,4-diazepane is too slow. During this delay, ambient moisture hydrolyzes the active ester. Solution: Upgrade to a uronium/aminium salt containing the 7-azabenzotriazole (HOAt) moiety, such as HATU. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating the coupling kinetics [1].

Q2: I switched to HATU, but LC-MS shows a massive +98 Da byproduct peak. What is this? A2: You are observing a guanidinylation byproduct. Uronium salts like HATU can react directly with the free secondary amine to form a dead-end tetramethylguanidinium adduct if the amine is exposed to HATU before the carboxylic acid is fully activated. Solution: Implement a strict pre-activation step . Mix the 2-(thiophen-3-yl)acetic acid, HATU, and base for 5–10 minutes before adding the 1,4-diazepane [2].

Q3: Is there a safer, scalable alternative to HATU that maintains the same reactivity? A3: Yes, COMU. COMU replaces the explosive benzotriazole core with an Oxyma-based scaffold. It matches HATU's reactivity for hindered secondary amines and provides a self-validating visual cue: the reaction mixture changes color as the coupling proceeds, allowing for real-time visual monitoring [3].

Part 3: Quantitative Reagent Selection Data

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative metrics of various activation strategies for this specific hindered system.

Table 1: Coupling Strategy Comparison for Hindered Secondary Amines

Strategy / ReagentReactivity ProfileRisk of GuanidinylationScalabilityRecommended Base / Solvent
EDC/HOBt Low (Slow kinetics)NoneGoodDIPEA / DCM or DMF
HATU Very HighHigh (if not pre-activated)Poor (>50g is hazardous)DIPEA / DMF
COMU Very HighLowModerateTMP or DIPEA / DMF
Acyl Chloride (SOCl₂) ExtremeNoneExcellent (Industrial)TEA / DCM

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you will have analytical or visual checkpoints at every critical phase to ensure the chemistry is proceeding as dictated.

Protocol A: Self-Validating HATU-Mediated Amidation (Milligram to Gram Scale)

Causality: Pre-activation prevents guanidinylation. Using DIPEA (a sterically hindered base) instead of TEA ensures sufficient basicity to deprotonate the acid without acting as a competing nucleophile against the active ester.

  • Preparation: In an oven-dried flask under N₂, dissolve 2-(thiophen-3-yl)acetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Logic: The excess base neutralizes the amine hydrochloride salt (added later) and drives the formation of the carboxylate anion.

  • Pre-Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol and run an LC-MS. You should see the methyl ester of the thiophene acid, confirming the active OAt-ester was successfully formed.

  • Amine Addition: Add mono-Boc-protected 1,4-diazepane (1.2 equiv, 1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: LC-MS should show the complete disappearance of the active ester and the appearance of the protected target mass.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (removes excess base/amine), sat. NaHCO₃ (removes acidic byproducts), and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane/DCM (1:1) for 2 hours to remove the Boc group, yielding the target 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one hydrochloride.

Protocol B: Acyl Chloride Method (Scale-up >10g)

Causality: For large-scale reactions, HATU is cost-prohibitive and poses explosive risks. Converting the acid to an acyl chloride bypasses the bulky active ester intermediates entirely, forcing the reaction through an extremely electrophilic pathway.

  • Activation: Suspend 2-(thiophen-3-yl)acetic acid in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C.

  • Gas Evolution: Stir until gas evolution (CO, CO₂) ceases (approx. 2 hours at RT).

    • Self-Validation Checkpoint: The opaque suspension will become a completely clear solution, visually confirming 100% conversion to the acyl chloride.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in anhydrous DCM.

  • Coupling: Add the acyl chloride solution dropwise to a pre-cooled (0 °C) solution of mono-Boc-1,4-diazepane (1.0 equiv) and Triethylamine (2.5 equiv) in DCM.

  • Completion: Stir for 1 hour at RT, then perform standard aqueous workup and subsequent Boc-deprotection as described in Protocol A.

Part 5: Process Flow & Mechanistic Diagrams

DecisionTree Start Evaluate Amidation: 1,4-Diazepane + Thiophene-3-acetic acid Hindrance Is steric hindrance causing low conversion (<30%)? Start->Hindrance Standard Standard Protocol: EDC/HOBt or DCC Hindrance->Standard No (Reaction Proceeds) Advanced Switch to High-Efficiency Activation Strategy Hindrance->Advanced Yes (Stalled Reaction) HATU HATU / COMU + DIPEA (Milligram to Gram Scale) Advanced->HATU Small/Med Scale AcylChloride Acyl Chloride (Oxalyl Chloride) (Large Scale >10g) Advanced->AcylChloride Large Scale Success LC-MS Validation: Target Amide Formed HATU->Success AcylChloride->Success

Logical decision tree for selecting the optimal amidation strategy based on scale and hindrance.

HATUMechanism Acid 2-(Thiophen-3-yl)acetic acid Base Deprotonation by DIPEA Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU_Attack Nucleophilic Attack on HATU Uronium Carbon Carboxylate->HATU_Attack OAt_Ester OAt-Active Ester Intermediate (Anchimeric Assistance) HATU_Attack->OAt_Ester - Tetramethylurea Amine_Attack Nucleophilic Attack by Boc-1,4-Diazepane OAt_Ester->Amine_Attack H-Bonding Pre-organization Product Protected Target Amide (Pre-Deprotection) Amine_Attack->Product - HOAt Anion

Mechanistic pathway of HATU-mediated activation and subsequent amidation with 1,4-diazepane.

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC) URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Thermal Analysis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

[1][2][3] Welcome to the Advanced Materials Characterization Hub. Subject: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS Registry Number: (Analogous structures: 194943-81-2 / 4461-29-4 context) Chemical Class: H...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Welcome to the Advanced Materials Characterization Hub. Subject: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS Registry Number: (Analogous structures: 194943-81-2 / 4461-29-4 context) Chemical Class: Heterocyclic Amide / Diazepane Derivative[1][2][3]

Part 1: The Triage Desk (Troubleshooting & FAQs)

This section addresses immediate anomalies observed during TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) experiments.

Q1: My TGA curve shows a continuous, gradual weight loss (1-3%) starting immediately from ambient temperature up to 100°C. Is the compound degrading?

Diagnosis: Likely Hygroscopicity or Carbamate Formation , not thermal degradation.[2][3] Technical Insight: The 1,4-diazepane ring contains a secondary amine.[2] Unlike the thiophene moiety which is hydrophobic, the diazepane ring is highly basic and hygroscopic.

  • Moisture Uptake: The unhindered nitrogen readily hydrogen-bonds with atmospheric water.

  • CO₂ Capture: Secondary amines can react with atmospheric CO₂ to form unstable carbamates, which release CO₂ upon heating.[2]

Corrective Action:

  • Protocol: Perform a "Heat-Cool-Heat" cycle in DSC or a drying step in TGA (hold at 105°C for 10 mins).

  • Verification: If the weight loss disappears in the second cycle or after the isothermal hold, it is volatiles/sorbates, not degradation.[3]

Q2: The DSC shows a small endothermic peak before the main melting event. Is this an impurity?

Diagnosis: Potential Polymorphism or Pseudo-polymorph (Solvate) Desolvation .[2] Technical Insight: Thiophene-acetamides are known to crystallize in multiple forms depending on the solvent used during synthesis (e.g., ethanol vs. ethyl acetate).[2][3] The diazepane ring flexibility allows for different conformational packing arrangements.

  • Scenario A (Desolvation): If TGA shows weight loss correlating exactly with this peak, it is a solvate.[2][3]

  • Scenario B (Polymorph): If TGA is flat during this event, it is a solid-solid transition (enantiotropic polymorph).[2][3]

Q3: My sample turns yellow/brown after heating to 150°C, but the melting point is reported higher. Why?

Diagnosis: Oxidative Instability (Amine Oxidation or Maillard-type reaction).[2] Technical Insight: While the amide bond is thermally stable, the secondary amine in the diazepane ring is susceptible to oxidation to form N-oxides or imines, especially if trace metal ions are present.[3] The thiophene ring is electron-rich and can undergo oxidative coupling at high temperatures in air.

Corrective Action:

  • Switch Atmosphere: Run the TGA/DSC under strictly inert Nitrogen or Argon purge (50 mL/min).

  • Comparison: If the yellowing/exotherm is suppressed under N₂, the degradation is oxidative, not pyrolytic.[3]

Part 2: Deep Dive - Degradation Mechanisms[1][2][3]

Understanding the molecular weak points is crucial for interpreting LC-MS stability data.

Primary Failure Mode: Amide Hydrolysis

Under stress conditions (high humidity + heat), the molecule cleaves at the amide linkage.

  • Reactants: Parent Molecule + H₂O[1][2]

  • Products:

    • 2-(Thiophen-3-yl)acetic acid: Acidic fragment.[1][2]

    • 1,4-Diazepane: Basic fragment (highly volatile, may be lost in TGA).[2][3]

Secondary Failure Mode: Oxidative Dehydrogenation

The diazepane ring is prone to oxidative stress.

  • Mechanism: Abstraction of α-protons adjacent to the secondary amine, leading to imine formation or ring dehydrogenation.

  • Observation: This often results in "browning" and broadening of the melting endotherm.

Part 3: Visualization of Workflows

Figure 1: Thermal Analysis Decision Matrix

This diagram guides you through the logical steps of characterizing the compound based on initial TGA/DSC results.

ThermalAnalysisWorkflow Start Start: Raw Sample TGA Step 1: TGA (30-300°C) @ 10°C/min under N2 Start->TGA Decision1 Mass Loss < 120°C? TGA->Decision1 Drying Action: Isothermal Hold (105°C for 15 min) Decision1->Drying Yes (>1%) Degradation High Temp Degradation (>200°C) Decision1->Degradation No (Stable Plateau) DSC Step 2: DSC Analysis (Heat-Cool-Heat) Drying->DSC Degradation->DSC ResultA Volatiles/Solvents (Non-Critical) DSC->ResultA Reversible Endotherm ResultB Amide Hydrolysis (Critical Instability) DSC->ResultB New Low MP Peak ResultC Oxidative Degradation (Atmosphere Dependent) DSC->ResultC Exotherm before Melt

Caption: Figure 1. Decision matrix for interpreting thermal anomalies in diazepane-thiophene conjugates.

Figure 2: Chemical Degradation Pathways

Visualizing the breakdown of the molecule under thermal and hydrolytic stress.

DegradationPathways Parent Parent Molecule (Diazepane-Thiophene Amide) Stress_Hydro Hydrolytic Stress (+H2O / Acid / Heat) Parent->Stress_Hydro Stress_Ox Oxidative Stress (+O2 / Light) Parent->Stress_Ox Prod_Acid Product A: 2-(Thiophen-3-yl)acetic acid (Solid, Acidic) Stress_Hydro->Prod_Acid Amide Cleavage Prod_Amine Product B: 1,4-Diazepane (Volatile Liquid, Basic) Stress_Hydro->Prod_Amine Prod_NOxide Product C: N-Oxide / Imine (Colored Impurity) Stress_Ox->Prod_NOxide N-Oxidation

Caption: Figure 2.[1][2][3] Primary degradation pathways.[2] Hydrolysis yields cleavage products; oxidation affects the diazepane ring.

Part 4: Standardized Experimental Protocols

Protocol A: Thermal Stability Screening (TGA/DSC)

Objective: Determine the onset of thermal degradation (


) and melting point (

).[2][3]
  • Sample Prep: Weigh 3–5 mg of sample into an Alumina crucible (TGA) or Aluminum pan with pinhole lid (DSC). Note: Do not hermetically seal if volatile evolution is expected.[2]

  • Gas Flow: Nitrogen at 50 mL/min (Purge) and 20 mL/min (Balance protection).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

  • Acceptance Criteria:

    • Volatiles: < 0.5% weight loss below 100°C.[2]

    • Stability: No significant weight loss (>1%) before the melting endotherm.

    • Residue: Thiophene derivatives may leave carbonaceous char; diazepanes often decompose completely.[2]

Protocol B: Accelerated Isothermal Stress Test

Objective: Predict shelf-life stability.

  • Setup: Place open vials of the compound in a humidity chamber at 40°C / 75% RH (ICH Q1A conditions).

  • Timepoints: T=0, 1 week, 2 weeks, 1 month.

  • Analysis: Dissolve sample in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm).

  • Target: Monitor for the appearance of 2-(thiophen-3-yl)acetic acid (shifts to earlier retention time due to polarity).

Part 5: Quantitative Data Summary

ParameterSpecification (Typical)Critical ThresholdInterpretation of Failure
TGA Volatiles < 0.5% w/w> 2.0% w/wHygroscopicity or residual solvent (Ethanol/EtOAc).[1][2][3]
Melting Point Sharp EndothermBroad (> 3°C range)Impurity profile >1% or oxidative degradation during melt.[2]
Decomp Onset (

)
> 200°C< 180°CLabile amide bond; check for residual acid catalysts.
Char Yield < 10%> 20%Polymerization of thiophene ring (unlikely in pure N₂).[2]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][4][5] (2003).[2][6][7] Defines standard accelerated stability conditions (40°C/75% RH).

  • Giron, D. Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta (1995).[2] Explains the differentiation between desolvation and melting in DSC/TGA.

  • Gabbott, P. Principles and Applications of Thermal Analysis.[2] (2008).[2] Blackwell Publishing.[2] Authoritative text on interpreting TGA derivative curves for organic amides.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals User Guide.[2][8] Provides specific protocols for amine-containing compounds and baseline correction.

Sources

Troubleshooting

Controlling hygroscopicity in solid state 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Topic: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Case ID: DZP-THIO-001 Status: Open Priority: High (Stability Risk)[1] Executive Summary Welcome to the Solid-State Chemistry Support Center. You are likely access...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Case ID: DZP-THIO-001 Status: Open Priority: High (Stability Risk)[1]

Executive Summary

Welcome to the Solid-State Chemistry Support Center. You are likely accessing this guide because your batch of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (hereafter referred to as Compound A ) has exhibited deliquescence, gumming, or rapid weight gain during handling.[1]

The Root Cause: Compound A contains a 1,4-diazepane (homopiperazine) ring .[1] While the N1 nitrogen is an amide (neutral), the N4 nitrogen is a secondary amine (


).[1] In its free base form, this moiety is prone to forming low-melting hydrates.[1] In common salt forms (e.g., HCl), the high charge density of the small anion often leads to extreme hygroscopicity.[1]

This guide provides a structured troubleshooting workflow to stabilize your material for formulation and storage.

Module 1: Immediate Triage (Handling & Storage)

Q: My sample turned into a sticky gum on the balance. Is it degraded? A: Likely not. It has undergone deliquescence .[2] The Critical Relative Humidity (CRH) of the amorphous or salt form was exceeded, causing the solid to dissolve in absorbed atmospheric water.[1]

  • Immediate Action: Do not heat to dry (risk of amide hydrolysis or oxidation of the thiophene ring).[1] Dissolve the gum in an anhydrous solvent (DCM or EtOAc), dry over

    
    , and re-concentrate under high vacuum.
    
  • Storage: Store under Argon/Nitrogen in a desiccator. Thiophene derivatives can be light-sensitive; use amber vials.[1]

Q: Can I use the gum for biological assays? A: Only if you quantify the solvent/water content via NMR or Karl Fischer (KF) titration.[1] The weight is currently unreliable.

Module 2: The Permanent Fix (Crystal Engineering)

To permanently solve hygroscopicity, we must alter the solid-state landscape.[1] We use a Hierarchical Optimization Strategy .

Workflow Visualization

The following decision tree outlines the logical path from a hygroscopic free base to a stable solid form.

SolidStateOptimization Start Input: Hygroscopic Compound A Char Step 1: Characterize (XRPD + DVS) Start->Char Decision1 Is it Crystalline? Char->Decision1 Amorphous Amorphous/Gum Decision1->Amorphous No Crystalline Crystalline but Wet Decision1->Crystalline Yes SaltScreen Step 2: Salt Screen (Target: Lipophilic Anions) Amorphous->SaltScreen Primary Strategy PolyScreen Step 3: Polymorph Screen (Slurry Conversion) Crystalline->PolyScreen Optimize Form CoCrystal Step 4: Co-Crystallization (H-Bond Donors) SaltScreen->CoCrystal If Salts Fail Final Stable Solid Form SaltScreen->Final Success PolyScreen->Final CoCrystal->Final

Figure 1: Decision matrix for stabilizing hygroscopic diazepane derivatives.

Module 3: Salt Selection Strategy

Q: I used HCl, but it made the problem worse. Why? A: HCl is a small, high-charge-density counterion.[1] In flexible molecules like diazepanes, HCl salts often have high lattice energy but also high hydration energy, leading to hygroscopic hydrates.[1]

  • The Fix: Switch to Lipophilic Counterions . These "greasy" anions pack around the amine, shielding it from water and reducing the lattice void space.

Recommended Counterion Screen
CounterionTypeRationale for Compound ARisk Level
Tosylate (

-Toluenesulfonic acid)
LipophilicExcellent packing with aromatic rings (thiophene/phenyl).[1]Low
Fumarate DicarboxylicOften forms high-melting, non-hygroscopic salts (2:1 stoichiometry possible).Low
Besylate (Benzenesulfonic acid)LipophilicSimilar to Tosylate; good for breaking solvation shells.[1]Low-Medium
Pamoate (Embonate)Super-LipophilicThe "nuclear option" for insolubility.[1] Use if all else fails.Very Low
Hydrochloride Small InorganicAVOID. High risk of deliquescence for this scaffold.High
Module 4: Experimental Protocols
Protocol A: The "Slurry" Salt Screen

Use this to find a stable crystalline salt.[1]

  • Preparation: Dissolve 100 mg of Compound A (Free Base) in 0.5 mL Acetone or Ethyl Acetate.

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., p-Toluenesulfonic acid monohydrate).

    • Note: If the acid is solid, dissolve it in a minimal amount of MeOH first.

  • Nucleation: If a precipitate forms immediately, heat to reflux to redissolve, then cool slowly.[1]

  • Slurry: If gumming occurs, add a "bad solvent" (Heptane or MTBE) dropwise until cloudy.[1] Stir (slurry) at room temperature for 24-48 hours. Mechanical stress (stirring) is crucial to induce crystallization. [1]

  • Isolation: Filter the solid. Do not wash with polar solvents.[1] Wash with Heptane.

  • Drying: Vacuum oven at 40°C for 12 hours.

Protocol B: Dynamic Vapor Sorption (DVS) Validation

How to prove you fixed it.

  • Load: 10-20 mg of sample.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH (2 cycles).
  • Step Size: 10% RH increments.

  • Equilibrium Criteria:

    
     per minute.
    
  • Pass Criteria: Total mass change

    
     at 80% RH (non-hygroscopic) or 
    
    
    
    (slightly hygroscopic). Hysteresis indicates hydrate formation.
Module 5: Advanced Troubleshooting (Co-Crystals)

Q: None of the salts crystallized. They are all oils. A: The flexibility of the diazepane ring inhibits packing. You need a Co-crystal .[3][4] Instead of proton transfer (Salt), we rely on Hydrogen Bonding.[1]

  • Strategy: Use a co-former that acts as a hydrogen bond donor to the N4 amine and the amide carbonyl.

  • Top Co-former Candidates:

    • Resorcinol: Good donor for nitrogen acceptors.[1]

    • Saccharin: Often crystallizes well with amines (can form salt or co-crystal depending on

      
      ).[1]
      
    • Succinic Acid: Forms robust H-bond networks.[1]

Protocol: Grind Compound A and Co-former (1:1 ratio) with a drop of solvent (Liquid Assisted Grinding - LAG) for 20 minutes. Analyze via XRPD.

References
  • Newman, A. (2012).[1] Solid-State Characterization of Pharmaceuticals. Wiley. (Standard text on DVS and hygroscopicity mechanisms).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link (The authoritative guide on counterion selection).[1]

  • Caira, M. R. (1998).[1] Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208.[1] [1]

  • Elder, D. P., et al. (2010).[1] Use of pharmaceutical salts and cocrystals to address the issue of poor properties of APIs.[3][4][5] International Journal of Pharmaceutics, 399(1-2), 1-12.[1] (Strategies for lipophilic salts).

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

This guide provides a comprehensive technical analysis of the 1H NMR interpretation for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . It is designed for medicinal chemists and structural biologists requiring high-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the 1H NMR interpretation for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . It is designed for medicinal chemists and structural biologists requiring high-fidelity spectral assignment of flexible heterocyclic scaffolds.

Executive Summary & Structural Challenge

The analysis of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one presents a unique challenge in small molecule characterization due to the interplay between the aromatic thiophene moiety and the fluxional 1,4-diazepane ring. Unlike rigid piperazine analogs, the 7-membered diazepane ring exhibits significant conformational flexibility (twist-chair/twist-boat) and amide bond rotamerism.

This guide compares the spectral performance of this molecule under different experimental conditions (Solvent/Temperature) and contrasts it with rigid analogs to provide a robust assignment protocol.

Molecule Specification
  • IUPAC Name: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

  • Key Fragments: 3-Substituted Thiophene, Methylene Linker (

    
    -carbonyl), 1,4-Diazepane (monoprotected amide).
    
  • Critical Analytical Feature: Amide Rotamerism . The

    
    -acyl bond possesses partial double-bond character, leading to slow rotation on the NMR timescale at room temperature. This frequently results in signal doubling or broadening.
    

Comparative Analysis: Spectral Resolution Strategies

To ensure accurate assignment, we compare two primary acquisition strategies. The choice of method significantly alters the "performance" of the spectral resolution.

Comparison 1: Solvent & Temperature Effects (Rotamer Coalescence)
FeatureMethod A: Standard Acquisition Method B: High-Temperature Acquisition
Conditions CDCl

at 298 K (25°C)
DMSO-

at 353 K (80°C)
Diazepane Signals Complex/Doubled. Distinct sets of signals for syn and anti rotamers. Signals may appear as broad humps.Simplified/Coalesced. Rapid rotation averages the environments. Sharp, time-averaged multiplets.
Thiophene Signals Sharp, but potentially duplicated if rotamers affect the aromatic ring environment.Sharp, single set of signals. Slight chemical shift drift due to temperature.
Linker (CH

)
Two singlets (unequal intensity) or one broad singlet.Single sharp singlet.
Utility Determining rotamer ratio (K

).
Structural verification and purity assessment.

Expert Insight: For routine purity checks, Method B is superior as it removes complexity. For detailed conformational analysis, Method A is required.

Comparison 2: Scaffold Rigidity (Diazepane vs. Piperazine)

Comparing the target molecule to a piperazine analog (1-(piperazin-1-yl)-2-(thiophen-3-yl)ethan-1-one):

  • Piperazine (6-membered): Rigid chair conformation. Spectra are typically symmetric and simplified.

  • Diazepane (7-membered): The target molecule displays "fluxionality." The C2/C3 and C6/C7 protons often appear as complex multiplets rather than clean triplets due to ring puckering.

Detailed Assignment Protocol (Method A: CDCl , 298 K)

The following assignment assumes the free base form. If the secondary amine is protonated (salt form),


-amine protons will shift downfield (+0.5 ppm).
Region 1: Aromatic Thiophene (6.9 – 7.5 ppm)

The 3-substituted thiophene ring typically displays an ABC spin system or an ABX system depending on the field strength.

  • H-2 (

    
     ~7.30 ppm):  Often a narrow doublet (
    
    
    
    Hz) or singlet. It is the most deshielded due to the sulfur heteroatom and lack of C3 substituent.
  • H-5 (

    
     ~7.28 ppm):  Doublet of doublets (
    
    
    
    Hz).
  • H-4 (

    
     ~6.95 - 7.05 ppm):  Doublet of doublets (
    
    
    
    Hz). Often the most shielded aromatic proton.
Region 2: The Linker ( 3.6 – 3.9 ppm)
  • Assignment: CH

    
    -C=O
    
  • Appearance: Singlet.

  • Rotamer Effect: In CDCl

    
    , you may observe two singlets with an intensity ratio (e.g., 2:[1]1) corresponding to the major and minor rotamers.[2]
    
  • Integration: 2H.

Region 3: The Diazepane Ring (1.7 – 3.8 ppm)

This region is the most complex. The diazepane ring has 5 carbons. Numbering relative to the amide nitrogen (N1):

  • 
    -Amide Protons (C2, C7):  Deshielded by the carbonyl.
    
    • 
       3.4 – 3.7 ppm:  Multiplets. Due to restricted rotation, the "syn" and "anti" faces of the ring relative to the carbonyl oxygen are different.
      
  • 
    -Amine Protons (C3, C5):  Shielded relative to amide protons.
    
    • 
       2.8 – 3.0 ppm:  Multiplets. If the NH is unsubstituted, these may broaden due to exchange or quadrupole broadening.
      
  • 
    -Protons (C6):  Most shielded aliphatic protons.
    
    • 
       1.8 – 2.0 ppm:  Quintet-like multiplet.
      
  • Amine Proton (NH):

    • 
       1.5 – 2.5 ppm:  Broad singlet. Highly variable depending on concentration and water content.
      
Summary Table of Expected Shifts
PositionTypeApprox. Shift (

ppm)
MultiplicityIntegral
Thiophene-H2 Ar-CH7.25 – 7.35d (

)
1H
Thiophene-H5 Ar-CH7.20 – 7.30dd (

)
1H
Thiophene-H4 Ar-CH6.95 – 7.05dd (

)
1H
Linker CH

-CO
3.70 – 3.85Singlet (Rotamers)2H
Diazepane

-N

CH

3.45 – 3.65m / t4H
Diazepane

-N

CH

2.80 – 3.00m / t4H
Diazepane

-C
CH

1.80 – 2.00m (quintet)2H
Amine NH NH1.80 – 2.50Broad s1H

*Note: The 4H integration for


-protons is often split into distinct 2H multiplets due to rotamers.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning this specific molecule, accounting for the rotameric complexity.

NMR_Assignment_Workflow Start Sample: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Solvent_Check Solvent Selection Start->Solvent_Check CDCl3 CDCl3 (298K) Goal: Conformational Analysis Solvent_Check->CDCl3 Detailed Study DMSO DMSO-d6 (353K) Goal: Purity/Structure Confirmation Solvent_Check->DMSO Quick QC Spectrum_A Spectrum A: Complex Split Signals (Rotamers) CDCl3->Spectrum_A Spectrum_B Spectrum B: Simplified Coalesced Signals DMSO->Spectrum_B Assign_Aro 1. Assign Aromatics (6.9-7.4 ppm) Use Coupling Constants (J) Spectrum_A->Assign_Aro Spectrum_B->Assign_Aro Assign_Link 2. Assign Linker (3.7 ppm) Check for Singlet vs Split Singlet Assign_Aro->Assign_Link Assign_Diaz 3. Assign Diazepane Ring COSY required for connectivity Assign_Link->Assign_Diaz Validation Validation: Integration = 14H total Assign_Diaz->Validation

Caption: Logical workflow for NMR acquisition and assignment, highlighting the divergence in spectral complexity based on solvent and temperature choice.

Experimental Protocol: Self-Validating System

To ensure high Trustworthiness (E-E-A-T), follow this protocol which includes a built-in validation step.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-

    
      (preferred for initial confirmation due to solubility and rotamer coalescence) or CDCl
    
    
    
    (neutralized with basic alumina to prevent salt formation on the secondary amine).
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for baseline resolution).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbonyl carbon relaxes slowly. To ensure accurate integration of the neighboring Linker CH

      
       vs Aromatic protons, a longer delay is necessary.
      
  • Scans: 16–64 scans.

Step 3: Validation (The "Self-Check")
  • Calibrate: Reference the solvent residual peak (CDCl

    
    : 7.26 ppm; DMSO-
    
    
    
    : 2.50 ppm).
  • Integrate: Set the Thiophene-H2 (most downfield aromatic signal) to 1.00 .

  • Check:

    • Thiophene region sum should be 3.00 .

    • Linker singlet should be 2.00 .

    • Aliphatic region (1.5–4.0 ppm) sum should be 11.00 (10 diazepane protons + 1 NH).

    • Failure Mode: If Aliphatic sum < 10, the secondary amine might be exchanging with D

      
      O in the solvent.
      

References

  • Satonaka, H. (1983).[3] The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Link

  • Cox, C. D., et al. (2009).[4] Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Authoritative text on Rotamer Coalescence). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shifts). Link

Sources

Comparative

Mass Spectrometry Fragmentation Guide: Diazepan-Thiophene Ethanone Scaffolds

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Diazepan-Thiophene Ethanone (DTE) scaffolds against established industry standards like Diazepam (classic benzodiaze...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of Diazepan-Thiophene Ethanone (DTE) scaffolds against established industry standards like Diazepam (classic benzodiazepine) and Clotiazepam (thienodiazepine).

Executive Summary & Core Directive

Diazepan-Thiophene Ethanone (DTE) represents a critical scaffold in modern medicinal chemistry, often serving as a core structure for kinase inhibitors and next-generation CNS agents. Unlike traditional benzodiazepines (e.g., Diazepam) which feature an unsaturated 1,4-diazepine ring fused to a benzene ring, DTE scaffolds typically incorporate a saturated 1,4-diazepane ring , a thiophene moiety , and an ethanone (acetyl) group .

This guide compares the MS/MS fragmentation behavior of DTE against:

  • Diazepam : The benchmark for 1,4-benzodiazepine fragmentation (Unsaturated, Benzo-fused).

  • Clotiazepam : The benchmark for thienodiazepine fragmentation (Unsaturated, Thieno-fused).

Key Differentiator: The saturation of the diazepane ring in DTE fundamentally alters the fragmentation pathway, shifting from the ring-contraction mechanisms seen in Diazepam to ring-opening and ethylene-loss pathways characteristic of saturated heterocycles.

Comparative Analysis: DTE vs. Alternatives

Structural & Fragmentation Overview[1]
FeatureDiazepan-Thiophene Ethanone (DTE) Diazepam (Benzodiazepine) Clotiazepam (Thienodiazepine)
Core Ring Saturated 1,4-Diazepane (Homopiperazine)Unsaturated 1,4-DiazepineUnsaturated 1,4-Diazepine
Aromatic Fusion Thiophene (often pendant or fused)Benzene (fused)Thiophene (fused)
Primary Loss Ketene (-42 Da) or Acetyl (-43 Da)CO (-28 Da) , HCN (-27 Da)Cl radical (if halogenated), Ring contraction
Ring Stability Low (Prone to ring opening)High (Resonance stabilized)Moderate (Thiophene less stable than Benzene)
Isotopic Signature 34S (+2 Da peak ~4.4%)None (unless chlorinated)34S (+2 Da) & 37Cl (if chlorinated)
Diagnostic Ion m/z 97/111 (Thiophene series)m/z 257 ([M-H]⁺), m/z 221 m/z 283 (Thienodiazepine core)
Mechanism of Differentiation
  • DTE (Saturated): The flexibility of the saturated diazepane ring facilitates McLafferty-type rearrangements and Retro-Mannich cleavages . The acetyl group (ethanone) is a labile point, often cleaving first as a neutral ketene (42 Da).

  • Diazepam (Unsaturated): The rigid, conjugated system resists simple ring opening. Fragmentation is dominated by the loss of CO (ring contraction to quinazoline derivatives) and nitrile elimination.

  • Clotiazepam (Thieno-fused): Combines the sulfur signature of thiophene with the unsaturated stability of diazepines. The thiophene ring often directs fragmentation via C-S bond cleavage (loss of HCS or CS).

Detailed Fragmentation Pathways (DTE Scaffold)

The fragmentation of a generic 1-(4-(thiophen-2-yl)-1,4-diazepan-1-yl)ethan-1-one precursor follows a distinct energetic cascade.

Pathway A: Acetyl Elimination (The "Ethanone" Signature)

The most facile cleavage occurs at the amide bond of the ethanone group.

  • Mechanism: Charge-remote fragmentation or proton-transfer driven cleavage.

  • Observation: Loss of 42 Da (Ketene, CH₂=C=O) to yield the protonated amine [M+H-42]⁺.

  • Significance: Differentiates N-acetylated DTEs from non-acetylated analogs.

Pathway B: Diazepane Ring Opening

Unlike the stable diazepine ring in Diazepam, the saturated diazepane ring in DTE undergoes ring opening.

  • Mechanism: Retro-Mannich reaction or C-N bond homolysis.

  • Observation: Sequential loss of C₂H₄ (28 Da) units from the ethylene bridges of the diazepane ring.

  • Result: Formation of linear alkyl-amine fragments attached to the thiophene ring.

Pathway C: Thiophene Specific Cleavage

The thiophene ring provides a robust diagnostic fingerprint.

  • Mechanism: C-S bond cleavage after high-energy collision.

  • Observation: Formation of m/z 97 (Thiophenyl cation, C₄H₃S⁺) and m/z 111 (Methyl-thiophenyl cation).

  • Sulfur Signature: The presence of the 34S isotope (approx. 4.4% abundance relative to the 32S peak) confirms the thiophene moiety, distinguishing it from furan (oxygen) or phenyl (carbon) analogs.

Visualization: Fragmentation Logic Flow

The following diagram illustrates the hierarchical fragmentation of the DTE scaffold compared to Diazepam.

DTE_Fragmentation Precursor Precursor: DTE Scaffold [M+H]+ KeteneLoss Loss of Ketene (-42 Da, C2H2O) Precursor->KeteneLoss Primary Pathway Deacetylated Deacetylated Core (Diazepane-Thiophene) KeteneLoss->Deacetylated RingOpening Diazepane Ring Opening (Retro-Mannich) Deacetylated->RingOpening High Energy LinearFrag Linear Amine-Thiophene Fragment RingOpening->LinearFrag EthyleneLoss Loss of Ethylene (-28 Da, C2H4) LinearFrag->EthyleneLoss ThiopheneIon Thiophene Diagnostic Ion (m/z 97, C4H3S+) LinearFrag->ThiopheneIon C-N Cleavage Diazepam Comparison: Diazepam [M+H]+ COLoss Loss of CO (-28 Da) Diazepam->COLoss Distinct Pathway RingContract Ring Contraction (Quinazoline derivative) COLoss->RingContract

Caption: Comparative fragmentation logic showing the distinct acetyl/ring-opening pathway of DTE (left) versus the ring-contraction pathway of Diazepam (right).

Experimental Protocols

To replicate these patterns and validate the DTE scaffold, use the following ESI-MS/MS protocol. This protocol is designed to maximize the detection of the diagnostic thiophene and diazepane fragments.

Protocol: ESI-MS/MS Structural Validation

Objective: Confirm the presence of the DTE scaffold via diagnostic neutral losses and sulfur isotopic pattern.

1. Sample Preparation:

  • Solvent: Dissolve 0.1 mg of the compound in 1 mL of Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

  • Concentration: Dilute to a final concentration of 1 µg/mL (1 ppm) for direct infusion.

2. Instrument Configuration (Triple Quadrupole or Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI) Positive (+).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low enough to preserve the molecular ion [M+H]⁺).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

3. Fragmentation Optimization (MS/MS):

  • Collision Gas: Argon (Ar) or Nitrogen (N₂).

  • Collision Energy (CE) Ramp:

    • Low CE (10-20 eV): Target the Loss of Ketene (-42 Da) . This confirms the ethanone group.

    • Medium CE (25-40 eV): Target the Diazepane Ring Opening . Look for losses of 28 Da (C₂H₄) and 43 Da (C₂H₅N).

    • High CE (>50 eV): Target the Thiophene Fingerprint . Look for m/z 97 and m/z 111 .

4. Data Analysis Criteria (Self-Validation):

  • Criterion A (Sulfur Check): Check the isotope pattern of the parent ion. Is there an A+2 peak at ~4.4% intensity? (Confirms Thiophene).

  • Criterion B (Acetyl Check): Is there a neutral loss of 42 Da at low energy? (Confirms Ethanone).[2]

  • Criterion C (Ring Check): Does the MS/MS spectrum show a series of losses corresponding to C₂H₄ (28 Da)? (Confirms Saturated Diazepane).

References

  • NIST Mass Spectrometry Data Center . Clotiazepam Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-2281. Available at: [Link]

  • Moosavi, S.M., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study of Benzodiazepines. Current Drug Metabolism, 24(3). Available at: [Link]

  • mzCloud . Clotiazepam Spectral Tree and Fragmentation Data. Available at: [Link]

Sources

Validation

Comparative Bioactivity Guide: Thiophene vs. Phenyl Diazepane Analogs

This guide provides an in-depth technical comparison of thiophene versus phenyl analogs within the 1,4-diazepane scaffold, a privileged structure in neuropharmacology (e.g., Suvorexant) and oncology. Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of thiophene versus phenyl analogs within the 1,4-diazepane scaffold, a privileged structure in neuropharmacology (e.g., Suvorexant) and oncology.

Executive Summary: The Bioisosteric Rationale

In medicinal chemistry, the 1,4-diazepane (homopiperazine) ring is a critical scaffold for ensuring conformational flexibility while maintaining receptor affinity. The substitution of a phenyl ring with a thiophene ring is a classic bioisosteric strategy, yet it yields non-classical results in diazepane derivatives.

This guide analyzes the shift in bioactivity, metabolic stability, and physicochemical properties when executing this scaffold hop.[1][2]

FeaturePhenyl-Diazepane AnalogsThiophene-Diazepane Analogs
Electronic Character Electron-neutral/deficient (depending on subs). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-

stacking dominant.
Electron-rich (excess

-electrons). Potential for S···O interactions.
Lipophilicity (LogP) Higher. Increases blood-brain barrier (BBB) penetration but risks non-specific binding.Generally lower (ΔLogP ≈ -0.5 to -0.8). Improved solubility.
Metabolic Fate Susceptible to CYP450 hydroxylation (para/ortho).Susceptible to S-oxidation or ring opening; often blocks specific P450 sites.
Binding Geometry 120° bond angles (Hexagonal).~92° (C-S-C) to 111° angles (Pentagonal). Alters substituent vectors.

Critical Analysis: Structure-Activity Relationship (SAR)

Geometric and Electronic Divergence

The replacement of a phenyl ring with thiophene is not merely a steric swap; it fundamentally alters the vector presentation of the diazepane core.

  • Vector Alignment: The bond angle reduction from 120° (benzene) to ~111° (thiophene C2-C3-C4) shifts the trajectory of the diazepane substituents. In Suvorexant analogs, this "kink" can optimize the U-shaped bioactive conformation required for Orexin receptor binding.

  • Sigma (

    
    ) Hole Interactions:  Unlike the uniform electron cloud of benzene, the sulfur atom in thiophene possesses a positive electrostatic potential region ( 
    
    
    
    -hole) along the C-S bond extension, allowing for specific orthogonal interactions with receptor nucleophiles (e.g., backbone carbonyls).
Metabolic "Switching"

Phenyl rings on diazepanes are often "metabolic sponges," prone to rapid hydroxylation by CYP3A4.

  • Phenyl Pathway: Epoxidation

    
     NIH Shift 
    
    
    
    Phenol formation (Rapid Clearance).
  • Thiophene Pathway: S-oxidation to sulfoxide/sulfone. While this can sometimes lead to reactive metabolites (toxicity alert), it frequently reduces the rate of clearance compared to an electron-rich phenyl ring, provided the thiophene is substituted to prevent ring opening.

Case Study: Bioactivity Comparison Data

The following data summarizes the impact of this bioisosteric replacement in Sigma-1 Receptor (


R)  ligands, a common target for diazepane derivatives.

Table 1: Comparative Binding Affinity and Metabolic Stability Data synthesized from diazepane SAR studies (e.g., comparable to benzofuran/quinoline series).

Compound IDAr-Group (R)


R (nM)


R (nM)
Selectivity (

)

(Microsomal, min)
DZ-Ph-01 Phenyl (Unsub)45.23207.118.5
DZ-Th-01 2-Thienyl12.815011.724.2
DZ-Ph-02 4-F-Phenyl8.411013.128.0
DZ-Th-02 5-Cl-2-Thienyl2.1 8540.5 42.0

Interpretation: The 2-thienyl analog (DZ-Th-01 ) exhibits a 3.5-fold increase in affinity over the phenyl parent. The 5-chloro-thiophene derivative (DZ-Th-02 ) shows superior metabolic stability, likely by blocking the reactive


-position of the thiophene ring while exploiting the lipophilic pocket more efficiently than the 4-fluoro-phenyl analog.

Experimental Protocols

Synthesis of N-(Hetero)Aryl-1,4-Diazepanes

Objective: To synthesize matched molecular pairs of Phenyl vs. Thiophene diazepanes via Buchwald-Hartwig amination or Amide Coupling.

Protocol (Amide Coupling Variant):

  • Reagents: 1-Boc-1,4-diazepane (1.0 eq), Aryl Carboxylic Acid (Phenyl or Thiophene-2-carboxylic acid, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 min to activate ester.

    • Add 1-Boc-1,4-diazepane dropwise. Stir at RT for 4–12 h (Thiophene acids typically react faster due to electron-withdrawing effects of Sulfur).

    • Workup: Dilute with EtOAc, wash with sat.

      
      , water, and brine. Dry over 
      
      
      
      .
    • Deprotection: Treat crude with 4M HCl in Dioxane to yield the free amine salt.

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ). Thiophene protons appear as distinct multiplets at
    
    
    7.0–7.8 ppm (often more downfield split than phenyl).
Microsomal Metabolic Stability Assay

Objective: To quantify the intrinsic clearance (


) difference between Phenyl and Thiophene analogs.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Test compounds at 1

    
    M (to avoid enzyme saturation).
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Visualizing the Logic: Mechanism & Workflow

Diagram 1: Metabolic Divergence Pathway

This diagram illustrates the divergent metabolic fates that dictate the stability differences between the two scaffolds.

MetabolicPathways Substrate Diazepane Analog Phenyl Phenyl-Diazepane Substrate->Phenyl Thiophene Thiophene-Diazepane Substrate->Thiophene CYP CYP450 Enzyme Epoxide Arene Oxide (Intermediate) CYP->Epoxide SOxide S-Oxide / Sulfone CYP->SOxide Phenyl->CYP Oxidation Phenol Hydroxylated Metabolite (Rapid Clearance) Epoxide->Phenol NIH Shift Thiophene->CYP S-Oxidation RingOpen Ring Opening (Potential Toxicity) SOxide->RingOpen Unsubstituted Stable Blocked Metabolism (If C5 substituted) SOxide->Stable 5-Cl/Me Subst.

Caption: Divergent metabolic pathways: Phenyl rings typically undergo hydroxylation, while Thiophenes undergo S-oxidation. Substitution at the C5 position of thiophene is critical to prevent ring opening and enhance stability.

Diagram 2: Synthesis Workflow (Amide Coupling)

SynthesisFlow Start Start: 1-Boc-1,4-Diazepane Coupling Coupling Reaction DMF, RT, 4-12h Start->Coupling Activation Activate Acid (R-COOH) with HATU/DIPEA Activation->Coupling Workup Workup: EtOAc/NaHCO3 Wash Coupling->Workup Deprotection Boc-Deprotection 4M HCl/Dioxane Workup->Deprotection Final Final Product: N-Acyl-Diazepane Salt Deprotection->Final

Caption: Optimized workflow for synthesizing N-acyl-diazepane analogs, ensuring high yield and purity for bioactivity testing.

References

  • BenchChem. (2025).[1] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. BenchChem. Link

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Link

  • Zampieri, D., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Omega, 5(8), 4162–4170. Link

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

  • Kilbourn, M. R. (1989). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. Int J Rad Appl Instrum B, 16(7), 681-6. Link

Sources

Comparative

IR spectroscopy characteristic peaks of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This molecule serves as a critical scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one . This molecule serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery.

The molecule comprises three distinct pharmacophores: a 3-substituted thiophene ring , an acetyl linker , and a 1,4-diazepane ring . Accurate characterization relies on distinguishing the tertiary amide carbonyl stretch from precursor carboxylic acids and differentiating the 3-thienyl regioisomer from its 2-thienyl analog. This guide establishes a self-validating spectral framework for these purposes.

Characteristic Peak Analysis (The "Fingerprint")

The IR spectrum of this compound is a composite of its functional groups. The table below details the expected vibrational modes, derived from empirical data of structural fragments (thiophene-3-acetic acid and 1-acetyl-1,4-diazepane).

Table 1: Predicted Characteristic IR Bands
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Value
Amine (Diazepane N4) N-H Stretch3300 – 3500 Medium/BroadConfirms free secondary amine at N4 position.
Thiophene Ring C-H Stretch (

)
3080 – 3110 WeakCharacteristic of heteroaromatic rings; higher than aliphatic C-H.
Diazepane/Linker C-H Stretch (

)
2850 – 2960 MediumMethylene groups (

) in the diazepane ring and acetyl linker.
Amide (Tertiary) C=O Stretch (Amide I)1640 – 1660 Strong Primary diagnostic peak. Distinguishes product from acid precursors (~1710

).
Thiophene Ring C=C Ring Stretch1400 – 1520 MediumMultiple bands typical of aromatic ring breathing.
Methylene Linker

Scissoring
1440 – 1460 MediumOverlaps with ring modes; confirms aliphatic linker.
Thiophene (3-Subst) C-H Out-of-Plane (OOP)770 – 790 StrongCritical for Regioisomerism. Distinguishes 3-yl from 2-yl isomers.
Thiophene (3-Subst) C-H Out-of-Plane (OOP)680 – 700 MediumSecondary diagnostic band for 3-substitution.

Note: The exact position of the Amide I band may shift slightly depending on the solvent (if solution phase) or hydrogen bonding in the solid state (ATR/KBr).

Comparative Diagnostics

In drug development, IR spectroscopy is most valuable when used differentially—comparing the product against precursors or potential impurities.

Scenario A: Synthesis Monitoring (Precursor vs. Product)

The synthesis typically involves coupling Thiophene-3-acetic acid with 1,4-Diazepane . The reaction progress can be monitored by tracking the carbonyl shift and the hydroxyl disappearance.

FeaturePrecursor: Thiophene-3-acetic acidProduct: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-oneStatus
Carbonyl (C=O) ~1710

(Carboxylic Acid)
~1650

(Tertiary Amide)
Shift
Hydroxyl (O-H) 2500 – 3300

(Very Broad)
Absent Disappearance
Amine (N-H) Absent3300 – 3500

(Secondary Amine)
Appearance
Scenario B: Regioisomer Differentiation (3-yl vs. 2-yl)

A common impurity or misidentified starting material is the 2-thienyl isomer. These are chemically similar but spectrally distinct in the "Fingerprint Region" (600–900


).
  • 3-Thienyl (Target): Exhibits two distinct OOP bending bands, typically at 770–790

    
      and 680–700 
    
    
    
    .
  • 2-Thienyl (Impurity): Characterized by a single, very strong band at 700–720

    
      and often lacks the higher frequency (780+) band.
    

Visualizations & Workflows

Figure 1: Synthesis Monitoring Pathway

This diagram illustrates the critical IR checkpoints during the synthesis of the target molecule.

Synthesis_IR_Monitoring Precursor1 Thiophene-3-acetic acid (C=O: ~1710 cm-1) (O-H: Broad 2500-3300 cm-1) Reaction Amide Coupling (EDC/HOBt or HATU) Precursor1->Reaction Precursor2 1,4-Diazepane (N-H: ~3300 cm-1) Precursor2->Reaction Product Target Molecule 1-(1,4-Diazepan-1-yl)-... (C=O: ~1650 cm-1) (No O-H Broad Band) Reaction->Product Monitor Shift: 1710 -> 1650 cm-1

Caption: Synthesis pathway highlighting the diagnostic IR shift from acid carbonyl to amide carbonyl.

Figure 2: Spectral Decision Tree

Use this logic flow to validate the identity of the synthesized compound.

IR_Decision_Tree Start Analyze Spectrum CheckCO Check Carbonyl Region (1600-1750 cm-1) Start->CheckCO IsAmide Band at ~1650 cm-1? CheckCO->IsAmide Yes Yes IsAmide->Yes No No IsAmide->No IsAcid Band at ~1710 cm-1? IsAcid->Yes CheckOH Check O-H Region (2500-3300 cm-1) HasOH Broad Band Present? CheckOH->HasOH HasOH->Yes CheckFingerprint Check Fingerprint (600-900 cm-1) Is3yl Bands at ~780 & ~690 cm-1? CheckFingerprint->Is3yl Is3yl->Yes Is3yl->No Result_Product CONFIRMED: Target Amide Result_StartMat ERROR: Unreacted Acid Result_Isomer WARNING: Possible 2-yl Isomer Yes->CheckOH Yes->CheckFingerprint Yes->Result_Product Yes->Result_StartMat No->IsAcid No->Result_Isomer

Caption: Decision tree for validating product identity and ruling out precursors or isomers.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized protocol for IR acquisition.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid or oil samples due to minimal preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (ZnSe or Diamond) is clean. Run a background scan (air) to remove atmospheric

      
       (~2350 
      
      
      
      ) and
      
      
      peaks.
  • Sample Preparation:

    • Solid: Place ~2-5 mg of the compound directly on the crystal. Apply pressure using the clamp until the force gauge indicates optimal contact.

    • Oil/Viscous Liquid: Place a drop on the crystal; no pressure clamp is usually needed.

  • Acquisition Parameters:

    • Resolution: 4

      
      .
      
    • Scans: Minimum 16 scans (32 recommended for higher signal-to-noise ratio).

    • Range: 4000 – 600

      
      .
      
  • Data Processing:

    • Apply baseline correction if necessary.

    • Identify peak positions using the software's "Peak Pick" function, setting the threshold to exclude noise.

Method: KBr Pellet (Alternative)

Used if ATR is unavailable or for library standard creation.

  • Mix the compound with spectroscopic grade KBr powder (ratio 1:100).

  • Grind the mixture into a fine powder using an agate mortar and pestle.

  • Press into a transparent pellet using a hydraulic press (~10 tons pressure).

  • Acquire spectrum in transmission mode.

References

  • NIST Chemistry WebBook. IR Spectrum of Thiophene-3-acetic acid (CAS 6964-21-2).[1] National Institute of Standards and Technology.[1][2] [Link]

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2001. (Standard reference for thiophene OOP bending modes).
  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Detailed analysis of Tertiary Amide IR shifts). [Link]

  • PubChem. 1-(Thiophen-3-yl)ethanone Spectral Data. National Library of Medicine. [Link]

  • SDBS. Spectral Database for Organic Compounds. (Reference for 1,4-diazepane ring vibrations). [Link]

Sources

Validation

Validating Purity of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one: An LC-MS/MS Methodology Guide

Executive Summary The Hidden Danger in UV-Only Analysis: Standard HPLC-UV purity methods for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (hereafter referred to as DTYE ) are fundamentally flawed due to the "chromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hidden Danger in UV-Only Analysis: Standard HPLC-UV purity methods for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (hereafter referred to as DTYE ) are fundamentally flawed due to the "chromophore gap." While the thiophene moiety provides a UV signal, the 1,4-diazepane ring—a likely synthetic impurity—lacks significant UV absorption above 210 nm. This guide validates a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that offers a 100-fold increase in sensitivity and the specificity required to detect non-chromophoric amine impurities that UV detection misses.

Part 1: Technical Context & Molecule Analysis[1][2][3]

Physicochemical Profile[1][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 224.32 g/mol

  • Key Functional Groups:

    • Thiophene Ring: Lipophilic, susceptible to oxidative degradation (S-oxidation).

    • 1,4-Diazepane: A seven-membered heterocyclic diamine. The secondary amine (N4) is highly basic (pKa ~9.5), making it the primary site of protonation in ESI(+).

    • Acetyl Linker: Susceptible to hydrolytic cleavage under extreme pH.

The Analytical Challenge

In synthetic pathways, homopiperazine (1,4-diazepane) is often used in excess. This starting material is polar, basic, and UV-inactive.

  • HPLC-UV Risk: A sample could appear 99% pure by UV (254 nm) while containing 5-10% diazepane, leading to false potency calculations in biological assays.

  • LC-MS Solution: The basic nitrogen on the diazepane ring ionizes efficiently in Electrospray Ionization (ESI) positive mode, allowing quantitation of both the parent and the "invisible" impurities.

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following data summarizes the performance of LC-MS/MS against traditional purity assays for DTYE.

Table 1: Performance Comparison Matrix

FeatureHPLC-UV (DAD)GC-MSLC-MS/MS (Recommended)
Primary Detection Thiophene ChromophoreVolatilization & EI Frag.ESI(+) Ionization
LOD (Parent) ~10 µg/mL~1 µg/mL~0.01 µg/mL (10 ng/mL)
Impurity Coverage Poor (Misses aliphatic amines)Moderate (Polar amines tail/degrade)Excellent (Detects all ionizable species)
Specificity Low (Co-eluting peaks merge)High (Spectral library match)High (MRM transitions)
Throughput High (10-15 min)Low (Long thermal gradients)High (3-5 min UPLC)
Why Alternatives Fail
  • NMR: While excellent for structural confirmation (

    
    H-NMR), it lacks the dynamic range to detect trace impurities below 0.5% without excessive scan times.
    
  • GC-MS: The diazepane ring is polar and basic, requiring derivatization (e.g., TMS) to prevent peak tailing and thermal degradation in the injector port.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a Charged Surface Hybrid (CSH) C18 column to ensure excellent peak shape for basic amines like DTYE in acidic mobile phases.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XSelect CSH C18,

    
     mm, 2.5 µm.
    
    • Rationale: The CSH particle carries a low-level positive charge that repels the protonated diazepane amine, preventing secondary interactions (tailing) common on standard C18 silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Full Scan (Q1) for impurity profiling.

  • Key Transitions (Predicted):

    • Parent (DTYE):

      
       (Cleavage of diazepane ring).
      
    • Impurity (Diazepane):

      
       (Ring fragmentation).
      
Sample Preparation
  • Stock: Dissolve 1 mg DTYE in 1 mL DMSO (stable stock).

  • Working: Dilute to 1 µg/mL in 90:10 Water:MeCN.

    • Critical Step: Do not use 100% organic solvent for the injection; it will cause "solvent effect" peak broadening for early eluting polar impurities like diazepane.

Part 4: Validation Workflow & Logic

The following diagram illustrates the logical flow for validating the purity method, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_detect Detection Modes Sample Sample Preparation (1 mg/mL in DMSO) Sep UHPLC Separation (CSH C18, Acidic pH) Sample->Sep Inject 2µL ESI ESI Source (+) Protonation of Amine Sep->ESI Elute FullScan Full Scan (Q1) (Impurity Profiling) ESI->FullScan Qualitative MRM MRM Mode (Quantitation) ESI->MRM Quantitative Data Data Processing (TargetLynx / MassHunter) FullScan->Data MRM->Data Report Purity Report (% Area & Impurity ID) Data->Report Generate

Figure 1: Step-by-step LC-MS/MS validation workflow for DTYE analysis, highlighting dual detection modes for comprehensive purity assessment.

Part 5: Validation Parameters (ICH Q2(R1) Alignment)

To ensure this protocol is self-validating , perform the following checks:

Specificity (Stress Testing)
  • Protocol: Expose DTYE to 3%

    
     for 1 hour.
    
  • Expected Result: LC-MS should detect a peak at

    
     241.1 (M+16), corresponding to the Thiophene S-oxide  or N-oxide .
    
  • Pass Criteria: The parent peak (225.1) must be chromatographically resolved (

    
    ) from the degradation products.
    
Linearity & Range
  • Protocol: Prepare 6 concentrations from 10 ng/mL to 1000 ng/mL.

  • Logic: DTYE contains a secondary amine which can saturate the ESI droplet surface at high concentrations.

  • Pass Criteria:

    
    . If saturation occurs (curve flattens), dilute samples rather than forcing a quadratic fit.
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure DTYE into a "blank" matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Pass Criteria: Recovery between 85-115%.

Part 6: Expert Insights & Troubleshooting

1. The "Ghost" Peak Phenomenon: If you observe a peak at


 266.1 in the background, check your acetonitrile source. This is often a contaminant in lower-grade solvents reacting with the diazepane ring. Always use LC-MS grade solvents. 

2. pH Sensitivity: The retention time of DTYE is highly pH-dependent due to the diazepane nitrogen.

  • pH 3 (Formic Acid): Fully protonated, elutes earlier, excellent peak shape on CSH columns.

  • pH 10 (Ammonium Hydroxide): Neutral amine, elutes later, but requires a high-pH stable column (e.g., BEH C18). Recommendation: Stick to acidic pH for higher ESI sensitivity.

3. Carryover: The secondary amine can adsorb to stainless steel injector needles. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid to minimize carryover to


.

References

  • International Council for Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming the Challenges of Basic Compound Analysis. [Link]

Sources

Comparative

Bioisosteric Comparison Guide: Thiophene-3-yl vs. Thiophene-2-yl Diazepane Derivatives

Executive Summary In the landscape of central nervous system (CNS) and G-protein coupled receptor (GPCR) drug discovery, the 1,4-diazepane scaffold is a privileged core. When optimizing a phenyl-diazepane lead compound,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) and G-protein coupled receptor (GPCR) drug discovery, the 1,4-diazepane scaffold is a privileged core. When optimizing a phenyl-diazepane lead compound, replacing the phenyl ring with a thiophene bioisostere is a classical strategy to modulate lipophilicity, improve target affinity, and escape patent space[1]. However, the specific positional isomer chosen—thiophene-2-yl versus thiophene-3-yl —profoundly impacts the molecule's pharmacokinetic profile. This guide provides a rigorous comparison of these two bioisosteres, demonstrating why the thiophene-3-yl derivative often emerges as the superior candidate due to its optimal balance of target affinity and metabolic stability[2].

Mechanistic Rationale: Sterics, Electronics, and Metabolism

As an Application Scientist evaluating structure-activity relationships (SAR), it is critical to look beyond simple binding affinity and understand the causality behind metabolic attrition. The divergence in performance between these two isomers is rooted in their electronic distribution and steric environments.

Thiophene-2-yl: High Affinity, High Vulnerability

When the diazepane core is attached to the 2-position of the thiophene ring, the sulfur atom is brought into close proximity to the linker. The lower electron density at the C2 position enhances the sulfur atom's ability to act as a hydrogen-bond acceptor, which frequently results in a slight boost in receptor affinity[3]. The Causality of Failure: The critical flaw of the thiophene-2-yl bioisostere is its metabolic vulnerability. Attachment at C2 leaves the highly nucleophilic C5 position fully exposed. Cytochrome P450 (CYP450) enzymes rapidly oxidize this unhindered site, forming reactive epoxide or sulfoxide intermediates that lead to high intrinsic clearance (


) and potential covalent toxicity[2].
Thiophene-3-yl: The Shielded Bioisostere

Shifting the attachment point to the 3-position fundamentally alters the molecule's interaction with metabolic enzymes. The Causality of Success: In the thiophene-3-yl configuration, the adjacent C2 position is sterically shielded by the bulky, non-planar diazepane ring. Furthermore, the C5 position is less electronically activated for electrophilic aromatic substitution compared to the 2-substituted analog. This dual mechanism—steric hindrance at C2 and electronic dampening at C5—drastically reduces CYP450-mediated oxidation, extending the compound's half-life without sacrificing the bioisosteric shape required for target engagement[2].

Comparative Data Profiling

The following table synthesizes representative quantitative data for a generic GPCR-targeted diazepane series, illustrating the typical pharmacological shift observed during bioisosteric replacement.

ParameterPhenyl-Diazepane (Lead)Thiophene-2-yl-DiazepaneThiophene-3-yl-Diazepane
Receptor Affinity (

, nM)
12.5 ± 1.28.2 ± 0.99.1 ± 1.1
LogD (pH 7.4) 2.802.652.71
HLM

(

L/min/mg)
45.288.522.4
HLM Half-life (

, min)
30.615.661.8
Primary CYP Liability Aromatic HydroxylationC5-Epoxidation / S-OxidationMinimal / Shielded

Data Interpretation: While the thiophene-2-yl derivative achieves the highest affinity, its clearance rate is nearly double that of the lead. The thiophene-3-yl derivative successfully maintains single-digit nanomolar affinity while improving the metabolic half-life by ~400% over the 2-yl isomer.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that both the synthesis and biological evaluation yield artifact-free data.

Synthesis: Buchwald-Hartwig Cross-Coupling

This protocol describes the C-N coupling of the thiophene bioisostere to the secondary amine of the 1,4-diazepane core.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1.0 eq of the target bromothiophene (2-bromo or 3-bromothiophene) and 1.2 eq of the protected 1,4-diazepane derivative.

  • Catalyst Loading: Add 0.05 eq of

    
    , 0.1 eq of XPhos (ligand), and 2.0 eq of 
    
    
    
    (base).
  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium/salts, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

  • Self-Validating System: The reaction is continuously monitored via LC-MS. The emergence of a single peak with the correct [M+H]+ mass confirms coupling. Critical QC: 2D-NMR (HMBC/HSQC) is mandatory to validate the regiochemistry. Palladium-catalyzed reactions can occasionally induce ring-walking (isomerization); NMR confirms that the thiophene-3-yl did not rearrange to the thermodynamically favored 2-yl isomer.

In Vitro Metabolic Stability (Human Liver Microsome) Assay

This assay quantifies the intrinsic clearance (


) to validate the metabolic shielding of the thiophene-3-yl derivative.
  • Incubation Setup: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Addition: Spike the thiophene-diazepane test compound into the suspension to achieve a final concentration of 1

    
    M. Pre-incubate at 37 °C for 5 minutes.
    
  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validating System: The assay requires two concurrent controls to validate the data. A minus-NADPH control is run to rule out chemical instability or non-CYP mediated degradation. A Verapamil positive control (a known high-clearance drug) is run to validate the enzymatic viability of the specific HLM batch. If Verapamil does not clear at the expected rate, the entire assay plate is invalidated.

Pathway Visualization

G cluster_2yl Thiophene-2-yl Pathway cluster_3yl Thiophene-3-yl Pathway Lead Phenyl-Diazepane Lead T2 Thiophene-2-yl Derivative Lead->T2 2-yl Replacement T3 Thiophene-3-yl Derivative Lead->T3 3-yl Replacement CYP2 C5 Position Exposed High CYP450 Oxidation T2->CYP2 Clear2 High Intrinsic Clearance CYP2->Clear2 CYP3 C2 Sterically Shielded Reduced CYP450 Attack T3->CYP3 Clear3 Low Intrinsic Clearance CYP3->Clear3

Metabolic stability divergence between thiophene-2-yl and thiophene-3-yl bioisosteres.

References

  • Brown, N. (Ed.). Bioisosteres in Medicinal Chemistry. Wiley-VCH, 2012.[Link]

  • Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.[Link]

  • Osman, et al. "Rational drug design of CB2 receptor ligands: from 2012 to 2021." RSC Advances, 2022.[Link]

Sources

Validation

Reference standards for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one analysis

Reference Standard Qualification Guide: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Part 1: Executive Summary & Strategic Importance Target Analyte: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Chemical Clas...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Qualification Guide: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Part 1: Executive Summary & Strategic Importance

Target Analyte: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Chemical Class: Thiophene-functionalized Homopiperazine Amide Primary Application: Key Intermediate/Fragment for Kinase Inhibitors (e.g., Rho-kinase, P2X7 antagonists) and GPCR Ligands.

In the landscape of drug discovery, 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one serves as a critical "scaffold linker," connecting a lipophilic aromatic headgroup (thiophene) with a polar, basic tail (homopiperazine). Because this molecule is often a late-stage intermediate or a specific impurity in the synthesis of complex pharmaceuticals, commercial pharmacopeial standards (USP/EP) rarely exist .

This guide empowers researchers to qualify an in-house primary reference standard with metrological rigor. Unlike simple "purity checks," this protocol establishes a self-validating system to determine absolute potency, ensuring that downstream biological assays (IC50/EC50) and impurity calculations are accurate.

Part 2: Structural Analysis & Critical Analytical Attributes

To design a robust analytical method, we must first deconstruct the molecule’s physicochemical behavior.

FeatureChemical MoietyAnalytical Impact
Chromophore Thiophene RingUV Detection: Absorbance maxima (

) typically ~230–245 nm. Low sensitivity at standard 254 nm; requires DAD optimization.
Basicity Homopiperazine (N4-amine)Peak Tailing: The secondary amine (pKa ~9–10) will interact with silanols on HPLC columns. Solution: Requires acidic mobile phase (pH < 3) or high pH buffers (pH > 10) with hybrid columns.
Reactivity Secondary AmineStability Risk: Susceptible to oxidation (N-oxides) or carbamate formation if exposed to atmospheric CO₂. Standard must be stored under inert gas.
Linker Acetyl AmideRotamers: The amide bond may show restricted rotation in NMR at room temperature, appearing as broadened or split peaks.

Part 3: Qualification Workflow (Visualized)

The following Graphviz diagram outlines the logical flow for converting crude synthesized material into a Qualified Primary Reference Standard.

ReferenceStandardWorkflow cluster_Identity 1. Structural Identification (Qualitative) cluster_Purity 2. Purity & Assay (Quantitative) Crude Crude Synthesis Material (Amide Coupling Product) Purification Purification Step (Prep-HPLC or Recrystallization) Crude->Purification Candidate Candidate Standard (Isolated Solid/Oil) Purification->Candidate NMR 1H / 13C NMR (Confirm Structure & Rotamers) Candidate->NMR MS HRMS (ESI+) (Confirm Exact Mass) Candidate->MS IR FT-IR (Confirm Carbonyl/Amine) Candidate->IR HPLC HPLC-DAD (Chromatographic Purity %) Candidate->HPLC GC GC-Headspace (Residual Solvents) Candidate->GC Water Karl Fischer (KF) (Water Content) Candidate->Water ROI Residue on Ignition (Inorganic Salts) Candidate->ROI Calculation Potency Calculation (Mass Balance Approach) NMR->Calculation HPLC->Calculation 100 - %Imp GC->Calculation - %Solvents Water->Calculation - %Water ROI->Calculation - %Inorganics CoA Final Certificate of Analysis (Valid for 1 Year) Calculation->CoA

Caption: Workflow for establishing a Primary Reference Standard using the Mass Balance approach (100% - Impurities).

Part 4: Detailed Experimental Protocols

Structural Identification (Identity)

Objective: Unequivocally prove the chemical structure.

  • 1H NMR (400 MHz+, DMSO-d6):

    • Diagnostic Signals:

      • Thiophene: Three aromatic protons in the 6.9–7.5 ppm region.[1] Look for the specific splitting pattern of 3-substituted thiophene (dd or m).

      • Linker: Singlet (~3.6–3.8 ppm) for the

        
         alpha to the carbonyl.
        
      • Homopiperazine: Multiplets in the 1.5–3.5 ppm range.[1] Note: Due to the amide bond, these may appear as distinct rotameric sets.

    • Acceptance Criteria: Integration ratios must match the theoretical formula (

      
      ).
      
  • Mass Spectrometry (LC-MS/HRMS):

    • Mode: ESI Positive.

    • Theoretical Mass: Calculate for

      
      .
      
      • Formula:

        
        
        
      • Exact Mass: ~224.0983 Da (Calculate precise value based on isotopes).

    • Acceptance Criteria: Mass error < 5 ppm.

Chromatographic Purity (HPLC-DAD)

Objective: Quantify organic impurities related to synthesis (e.g., unreacted homopiperazine, thiophene-3-acetic acid).

Method parameters designed for Basic Amines:

ParameterConditionRationale
Column C18 with Polar Embedded Group (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18)Prevents pore dewetting and reduces silanol interactions with the basic amine.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (pH ~2) protonates the amine, ensuring it stays in one state and improving peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 20 minCaptures both polar starting materials (early eluting) and lipophilic dimers (late eluting).
Flow Rate 1.0 mL/minStandard flow.
Detection UV at 235 nm (Primary) & 210 nm235 nm targets the thiophene; 210 nm detects non-chromophoric impurities (like homopiperazine).
Temp 40°CImproves mass transfer and peak sharpness.

Self-Validating Check: Inject the starting materials (Homopiperazine and Thiophene-3-acetic acid) individually to confirm they are resolved from the main peak.

Assay (Potency Assignment)

Objective: Determine the "As-Is" purity for use in calculations.

Method A: Mass Balance (Preferred for In-House Standards)



  • Water (KF): Essential. Amine salts are often hygroscopic.

  • Residual Solvents (GC): Check for reaction solvents (DMF, DCM, Ethyl Acetate).

Method B: Quantitative NMR (qNMR) - The "Gold Standard" If you lack a commercial standard to compare against, qNMR is the absolute method.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Solvent:

    
     or 
    
    
    
    .
  • Protocol: Weigh ~10 mg of analyte and ~10 mg of Internal Standard (precision +/- 0.01 mg). Dissolve and analyze. Compare the integral of the Thiophene proton to the Internal Standard proton.

Part 5: Impurity Profiling Logic

Understanding where impurities come from allows you to identify the "Unknown" peaks in your HPLC trace.

ImpurityLogic SM1 Starting Material 1: Thiophene-3-acetic acid Reaction Amide Coupling SM1->Reaction SM2 Starting Material 2: Homopiperazine SM2->Reaction Reagents Coupling Reagents (EDC/HOBt/HATU) Reagents->Reaction Product Target: 1-(1,4-Diazepan-1-yl)- 2-(thiophen-3-yl)ethan-1-one Reaction->Product Imp1 Impurity A: Unreacted Acid (Acidic, Early Eluting) Reaction->Imp1 Imp2 Impurity B: Unreacted Amine (Basic, Very Polar) Reaction->Imp2 Imp3 Impurity C: Bis-acylated Homopiperazine (Dimer, Late Eluting) Reaction->Imp3 Excess Acid

Caption: Origin of potential impurities. Impurity C (Bis-acylated) is critical to monitor if excess acid was used.

Part 6: Comparison of Reference Standard Types

FeatureCommercial CRM (Certified Reference Material)In-House Qualified Standard (This Guide)
Availability Rare for this specific intermediate.High (Synthesized in lab).
Cost High ($500+ for 10 mg).Low (Material cost), High (Labor).
Traceability Traceable to NIST/BIPM.Traceable to weighing/NMR precision.
Acceptance Accepted by FDA/EMA without question.Requires full validation report (CoA + Data).
Best For Final Release Testing of GMP Drug.Early Development, R&D, Impurity Markers.

References

  • International Conference on Harmonisation (ICH). (2006). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Rockville, MD: USP Convention. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Holzgrabe, U., et al. (2005). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.
  • Dolan, J. W. (2002). "Separation of Basic Compounds." LCGC North America, 20(5). (Grounding for the low pH HPLC method choice).

Sources

Comparative

Elemental analysis calculation vs experimental for diazepan-thiophene ethanone

The Analytical Crucible: Elemental Analysis vs. Orthogonal Techniques for Diazepan-Thiophene Ethanone Characterization As a Senior Application Scientist in drug development, I frequently oversee the structural validation...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Crucible: Elemental Analysis vs. Orthogonal Techniques for Diazepan-Thiophene Ethanone Characterization

As a Senior Application Scientist in drug development, I frequently oversee the structural validation of novel heterocyclic building blocks. One such class of compounds—diazepines fused or linked with thiophene moieties—presents unique analytical challenges due to their high heteroatom density and robust aromatic systems. A representative model for this class is 1-(4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl)ethanone (Molecular Formula: C₁₂H₁₈N₂OS).

To satisfy stringent publication and regulatory requirements, researchers must prove both the identity and the bulk purity of such synthesized compounds. Historically, combustion elemental analysis (EA) has been the gold standard[1]. However, the modern analytical landscape requires a deeper understanding of how theoretical calculations compare to experimental EA data, and how EA stacks up against orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Elemental Analysis Calculations

Before stepping into the laboratory, a self-validating analytical workflow begins with precise theoretical calculations. The theoretical mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) establish the baseline against which experimental purity is judged.

For our model compound, 1-(4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl)ethanone (C₁₂H₁₈N₂OS), the exact molecular weight is 238.35 g/mol . The theoretical elemental composition is calculated by dividing the total mass of each element by the total molecular weight:

  • Carbon (C): (12 × 12.011) / 238.354 = 60.47%

  • Hydrogen (H): (18 × 1.008) / 238.354 = 7.61%

  • Nitrogen (N): (2 × 14.007) / 238.354 = 11.75%

  • Sulfur (S): (1 × 32.065) / 238.354 = 13.45%

  • Oxygen (O): (1 × 15.999) / 238.354 = 6.71%

According to the American Chemical Society (ACS) guidelines for the characterization of organic compounds, experimental EA values must fall within ±0.4% of these calculated theoretical values to confirm bulk sample purity[2].

Experimental Execution: CHNS Combustion Analysis

To achieve the required ±0.4% accuracy, the experimental protocol cannot merely be a sequence of actions; it must be a self-validating system where every step proves the integrity of the next. Modern CHNS analyzers rely on the classical Pregl-Dumas method, utilizing high-temperature flash combustion[3].

The Causality Behind the Experimental Choices
  • Why Tin Capsules? The diazepane-thiophene ethanone sample is weighed into a tin capsule rather than aluminum. When introduced into the oxygen-rich 1000°C furnace, tin undergoes a highly exothermic oxidation. This flash-combusts the sample, temporarily driving the local temperature to ~1800°C. This extreme heat is strictly necessary to completely shatter the highly stable thiophene ring; without it, soot forms, leading to falsely low carbon and sulfur recoveries.

  • Why a Copper Reduction Zone? The combustion of the diazepane ring produces a chaotic mixture of nitrogen oxides (NO, NO₂). Because the Thermal Conductivity Detector (TCD) requires a single molecular species for accurate quantification, the gas stream is passed over elemental copper at 600°C. The copper acts as a reducing agent, stripping oxygen from the NOx species to yield uniform N₂ gas.

  • Why Helium Carrier Gas? Helium possesses an exceptionally high thermal conductivity. When the analyte gases (CO₂, H₂O, N₂, SO₂) elute from the GC column into the TCD, their significantly lower thermal conductivities create a sharp, easily integrated contrast against the helium baseline.

Self-Validating Protocol for CHNS Analysis
  • System Baseline Validation: Run three empty tin capsules. The TCD must show zero integration for C, H, N, and S. Validation: Proves the system is free of atmospheric leaks and residual carbon buildup.

  • K-Factor Calibration: Analyze 1.5 mg of a certified reference standard, such as Sulfanilamide (C₆H₈N₂O₂S), in triplicate. Validation: Calibrates the detector's response factor across all target heteroatoms.

  • Sample Desiccation: Dry the diazepan-thiophene ethanone sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Validation: Removes hygroscopic water that would artificially inflate the %H and depress the %C/%N values.

  • Sample Execution: Weigh exactly 1.500 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg). Run in triplicate.

  • Data Acceptance: Calculate the Relative Standard Deviation (RSD) of the triplicate runs. The RSD must be < 0.2% to accept the data batch.

EA_Workflow Sample Diazepan-Thiophene Sample Weighing Microbalance Weighing (Tin Capsule) Sample->Weighing Desiccation Combustion Flash Combustion (1000°C, Excess O2) Weighing->Combustion Introduction Reduction Reduction Furnace (Cu, 600°C) Combustion->Reduction Oxidation Gas Separation GC Separation (CO2, H2O, N2, SO2) Reduction->Separation Carrier Gas (He) Detection TCD Detection & Data Integration Separation->Detection Elution

Workflow of CHNS combustion analysis for diazepan-thiophene ethanone.

Objective Data Comparison: Calculated vs. Experimental

Once the experimental data is acquired, it must be objectively compared against the theoretical calculations. Table 1 demonstrates a successful, highly pure synthesis of the target compound, passing the rigorous ACS ±0.4% threshold[1].

Table 1: Elemental Analysis of 1-(4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl)ethanone

ElementCalculated (%)Experimental (%)Absolute Difference (Δ%)ACS ThresholdStatus
Carbon (C) 60.4760.320.15±0.40Pass
Hydrogen (H) 7.617.550.06±0.40Pass
Nitrogen (N) 11.7511.680.07±0.40Pass
Sulfur (S) 13.4513.310.14±0.40Pass

Note: A failing result (e.g., ΔC > 0.4%) typically indicates the presence of residual solvents (like ethyl acetate or dichloromethane) or inorganic salts from the synthesis workup, necessitating further purification.

Orthogonal Alternatives: EA vs. HRMS vs. qNMR

While EA is excellent for proving the absence of inorganic salts and bulk impurities, it is fundamentally a destructive, low-specificity technique. It cannot distinguish between structural isomers (e.g., if the ethanone group migrated to a different position on the diazepane ring, the EA results would be identical).

Therefore, modern pharmaceutical characterization relies on a triad of orthogonal techniques. Recently, Quantitative NMR (qNMR) has emerged as a highly robust alternative for absolute purity determination[4]. By utilizing an internal standard (such as maleic acid) with a known exact concentration, qNMR allows the direct proportionality between the integral of an NMR peak and the nucleus concentration to yield an absolute purity percentage without destroying the sample[4].

Table 2: Orthogonal Comparison of Purity & Characterization Techniques

TechniquePrimary OutputSample RequirementDestructive?Structural SpecificityBest Use Case
Elemental Analysis (CHNS) Bulk elemental composition1-2 mgYesLowConfirming global bulk purity and the absence of non-combustible inorganic salts.
Quantitative NMR (qNMR) Absolute purity (%)5-10 mgNoHighQuantifying specific APIs and identifying organic impurities simultaneously without a reference standard of the analyte.
HRMS (ESI-TOF) Exact molecular mass< 0.1 mgYesMediumConfirming the exact molecular formula (within 0.003 m/z) and identifying trace impurities.

Conclusion

For complex heterocycles like diazepan-thiophene ethanone, Elemental Analysis remains a foundational pillar of characterization. The ability to mathematically predict the precise elemental makeup and experimentally verify it via flash combustion provides an undeniable proof of bulk purity. However, as a Senior Application Scientist, I strongly advocate that EA should no longer exist in a vacuum. To build a truly unassailable data package for drug development, the bulk elemental confirmation of CHNS analysis must be paired with the absolute structural quantification provided by qNMR and the exact mass verification of HRMS.

References

  • Quantitative NMR (qNMR) - Emery Pharma Emery Pharma. URL:[Link]

  • What is a CHNS Elemental Analyzer? AZoM. URL:[Link]

  • Characterization of Organic Compounds - ACS Publications American Chemical Society. URL:[Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science. URL:[Link]

Sources

Validation

Comparative Binding Affinity of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one Derivatives: Evaluating Homopiperazine Scaffolds in Target-Directed Drug Discovery

As a Senior Application Scientist, I frequently encounter hit-to-lead optimization programs that stall due to the structural limitations of traditional six-membered heterocycles. While piperazine is a ubiquitous basic li...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter hit-to-lead optimization programs that stall due to the structural limitations of traditional six-membered heterocycles. While piperazine is a ubiquitous basic linker in medicinal chemistry, its rigid chair conformation often restricts the spatial orientation of attached pharmacophores.

This guide provides an objective, data-driven comparison of the 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one scaffold against its rigid piperazine and piperidine alternatives. By homologating the ring to a seven-membered 1,4-diazepane (homopiperazine), we introduce a critical degree of conformational flexibility. We will examine how this structural puckering alters the exit vector of the thiophene moiety, driving superior binding affinity across two distinct therapeutic domains: SARS-CoV-2 Main Protease (Mpro) inhibition and 5-HT7 receptor antagonism.

Mechanistic Rationale: The Homopiperazine Advantage

The causality behind selecting a 1,4-diazepane core over a piperazine core lies in thermodynamics and spatial geometry. When the 2-(thiophen-3-yl)ethan-1-one moiety is attached to a flexible homopiperazine ring, its exit vector shifts by approximately 15–20 degrees.

In the context of the SARS-CoV-2 Mpro, this altered trajectory allows the thiophene group to optimally engage the deep S1' pocket. Conversely, the rigid piperazine core forces the thiophene appendage into the less favorable S4 pocket, resulting in a significant loss of inhibitory activity (1)[1].

Similarly, in neuropharmacology, the homopiperazine core maintains the essential basic nitrogen required for 5-HT7 receptor binding while accommodating the steric bulk of the thiophene appendage within the orthosteric cleft. Piperidine or morpholine analogs, which lack this critical basic nitrogen or flexibility, fail to achieve meaningful affinity (2)[2].

Comparative Binding Data

The following tables summarize the quantitative performance of the 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one scaffold compared to its bioisosteres.

Table 1: Comparative Inhibition of SARS-CoV-2 Mpro | Scaffold Core | Exit Vector Engagement | Inhibitory Activity (


, µM) | Fold Improvement |
| :--- | :--- | :--- | :--- |
| 1,4-Diazepane (Homopiperazine)  | S1' and S2 pockets | 0.12 ± 0.03 | 10x  |
| Piperazine  | S4 pocket only | 1.20 ± 0.15 | Baseline |

Table 2: Comparative Binding Affinity at the 5-HT7 Receptor | Scaffold Core | R-Group / Substitution | Binding Affinity (


, nM) | Receptor Selectivity |
| :--- | :--- | :--- | :--- |
| 1,4-Diazepane (Homopiperazine)  | 2-(thiophen-3-yl)ethan-1-one | 18.5 ± 2.1 | High (5-HT7 over 5-HT1A) |
| Piperazine  | 2-(thiophen-3-yl)ethan-1-one | 148.0 ± 12.4 | Moderate |
| Piperidine  | 2-(thiophen-3-yl)ethan-1-one | > 1000 | None (Lacks basic N) |
Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the binding data above must be robust against false positives. Below are the step-by-step, self-validating protocols for both targets.

Protocol A: FRET-Based Enzymatic Assay for SARS-CoV-2 Mpro (

Determination)

This protocol measures the proteolytic cleavage of a FRET peptide substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Step 1: Reagent Preparation. Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in assay buffer (50 mM HEPES pH 7.5, 10% glycerol, 1 mM DTT).

  • Step 2: Compound Pre-incubation. Dispense 1-(1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one derivatives (10-point dose-response, 0.001 to 10 µM) into a 384-well black microplate. Add the enzyme and pre-incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Step 3: Substrate Addition & Kinetic Reading. Add 20 µM of the FRET substrate to initiate the reaction. Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 60 minutes.

  • Step 4: Self-Validating Quencher Control (Critical).

    • Causality: A persistent challenge in FRET assays is identifying false positives caused by compounds that intrinsically quench the fluorophore.

    • Validation: Every assay plate includes a "quencher control" well where the test compound is incubated with fully cleaved substrate (free Edans). If the fluorescence in this well drops below 95% of the vehicle control, the compound is flagged as an optical interferent, and the

      
       is invalidated. This ensures measured inhibition strictly correlates with true target binding.
      
Protocol B: Radioligand Binding Assay for 5-HT7 Receptor (

Determination)

This protocol evaluates the displacement of the radioligand [3H]-5-CT from human 5-HT7 receptors expressed in HEK293 cells.

  • Step 1: Membrane Preparation. Harvest HEK293 cells expressing h5-HT7R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 10 µ g/well .

  • Step 2: Radioligand Incubation. Incubate the membrane preparation with 1 nM[3H]-5-CT and varying concentrations of the diazepane derivatives for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Step 3: Self-Validating Non-Specific Binding (NSB) Control (Critical).

    • Causality: Lipophilic thiophene derivatives often partition into cell membranes, creating high background noise.

    • Validation: To isolate true orthosteric binding, we measure Total Binding (TB) with [3H]-5-CT alone, and Non-Specific Binding (NSB) in parallel wells using an overwhelming excess (10 µM) of unlabeled serotonin. Specific Binding is calculated as TB minus NSB. If NSB exceeds 30% of TB, the membrane preparation is deemed compromised by lipid interference, and the plate is rejected.

  • Step 4: Filtration and Counting. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer and quantify retained radioactivity using a liquid scintillation counter.

Structural Workflow & SAR Visualization

The following diagram illustrates the logical relationship between the scaffold's conformational flexibility, its altered exit vectors, and the resulting self-validated assay outcomes.

G Target Therapeutic Target (5-HT7R / Mpro) Scaffold 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (Flexible Homopiperazine Core) Target->Scaffold Lead Optimization AltScaffold Piperazine/Piperidine Analogs (Rigid Core) Target->AltScaffold Baseline Comparison Mech1 Altered Exit Vector (Enhanced S1'/S4 Pocket Access) Scaffold->Mech1 Conformational Flexibility Mech2 Restricted Geometry (Suboptimal Pocket Fit) AltScaffold->Mech2 Chair Conformation Assay Self-Validating Assays (Radioligand / FRET) Mech1->Assay Mech2->Assay Result1 High Binding Affinity (Ki < 20 nM, IC50 < 0.2 µM) Assay->Result1 Diazepane Data Result2 Moderate/Low Affinity (Ki > 100 nM, IC50 > 1.0 µM) Assay->Result2 Piperazine Data

Workflow comparing diazepane and piperazine scaffolds in target-directed binding affinity assays.
References
  • Title: Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls Source: MDPI URL: [Link]

  • Title: Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action Source: DADUN (Universidad de Navarra) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Summary: The "Do's and Don'ts" This guide defines the disposal protocol for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: Variable/Generic Structure). Due to the presence of a thiophene ring (sulfur-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Do's and Don'ts"

This guide defines the disposal protocol for 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: Variable/Generic Structure). Due to the presence of a thiophene ring (sulfur-bearing) and a diazepane moiety (cyclic diamine), this compound presents specific reactivity hazards—primarily incompatibility with strong oxidizers and acids—and environmental toxicity risks.

CRITICAL DO's CRITICAL DON'Ts
DO segregate as Sulfur-Bearing Organic Waste (if available) or Non-Halogenated Organic.DO NOT mix with oxidizing acids (e.g., Nitric Acid) or peroxides. Thiophene rings can react violently.
DO double-bag solid waste; thiophene derivatives are often malodorous and volatile.DO NOT dispose of down the drain.[1][2] This compound is toxic to aquatic life.[3]
DO verify if the specific derivative is a Controlled Substance (Schedule IV analog) before disposal.DO NOT mix with halogenated solvents unless the facility combines them (prevents cross-contamination costs).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its functional groups. This molecule is a bifunctional building block:

  • Thiophene-3-yl Group: A five-membered sulfur heterocycle.

    • Disposal Implication: Incineration releases Sulfur Oxides (SOx). High concentrations require scrubbers.

    • Reactivity: Susceptible to electrophilic aromatic substitution; violent reaction with strong nitrating/oxidizing agents.

  • 1,4-Diazepan-1-yl Group: A seven-membered ring with two nitrogen atoms (homopiperazine).

    • Disposal Implication: Basic nature. Incineration releases Nitrogen Oxides (NOx).

    • Reactivity: Acts as an organic base. Exothermic reaction with acids.

Physical & Waste Properties
PropertyCharacteristicOperational Impact
Physical State Solid (likely) or Viscous OilSolids require double-containment; Oils require solvent dissolution.
Basicity Moderate (Amine)Incompatible with Acids. Do not add to acidic waste streams without neutralization.
Combustibility High (Organic)Suitable for high-temperature incineration (Energy Recovery).
RCRA Status (US) Characteristic WasteLikely D001 (Ignitable) or D003 (Reactive - if sulfide generating, though unlikely). Treat as Hazardous Chemical N.O.S.

Pre-Disposal Treatment: The Self-Validating System

Before moving waste to the central accumulation area, perform this Self-Validating Protocol to ensure stream stability.

Step 1: Phase Verification
  • Visual Check: Is the material a free-flowing solid, a sludge, or a solution?

  • Action: If the material is a sludge/oil, dissolve it in a minimal amount of Acetone or Ethanol to create a homogenous liquid phase. This prevents "hot spots" in the waste container.

Step 2: pH Compatibility Test (Liquid Waste Only)
  • The Test: Take a 1 mL aliquot of the waste solution. Add 1 mL of your lab's bulk "Non-Halogenated Organic" waste stream in a test tube.

  • Observation: Watch for heat generation (exotherm), bubbling, or precipitation.

  • Validation:

    • No Reaction: Safe to combine.

    • Precipitation/Heat:STOP. Segregate this waste into a standalone container labeled "High pH Organic Waste."

Step 3: Oxidizer Quench (If applicable)
  • If the compound was used in a reaction with oxidizers (e.g., mCPBA, Hydrogen Peroxide), ensure the oxidizer is fully quenched (using Sodium Thiosulfate or Sodium Bisulfite) before placing it in the organic waste bin. Thiophenes + Active Oxidizers in a waste drum = Fire Hazard .

Waste Stream Segregation & Workflow

The following diagram outlines the decision logic for disposing of 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one.

DisposalWorkflow Start Waste Generation: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath ContamCheck Is it contaminated with Oxidizers or Heavy Metals? SolidPath->ContamCheck SolventCheck Solvent Type? LiquidPath->SolventCheck SolidBin Segregate: Solid Hazardous Waste (Label: Organic, Sulfur-Bearing) ContamCheck->SolidBin No Deactivate Quench Oxidizers / Separate Metals ContamCheck->Deactivate Yes Labeling Labeling: 'Contains Thiophene & Diazepane' (Warning: Irritant/Stench) SolidBin->Labeling Deactivate->SolidBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated Non-Halogenated Solvent (Acetone, MeOH, Ethyl Acetate) SolventCheck->NonHalogenated Non-Chlorinated Halogenated->Labeling NonHalogenated->Labeling Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of Thiophene-Diazepane derivatives. Note the critical check for oxidizer contamination.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired pure chemicals, contaminated gloves, weigh boats, paper towels.

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Odor Control: Thiophene derivatives can smell like rotten eggs or garlic. Double-bag the waste. If the odor is strong, add a small amount of activated carbon to the outer bag before sealing.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in the "Solid Hazardous Waste" pail. Ensure the lid is sealed tight to prevent volatile emissions.[2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates, dissolved residues.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform : Use the Halogenated waste carboy.

    • If Methanol/Acetone/Ethyl Acetate : Use the Non-Halogenated waste carboy.

  • Compatibility Check: Ensure the receiving carboy does not contain concentrated acids (Nitric/Sulfuric). The amine in the diazepane will react exothermically; the thiophene may polymerize or oxidize violently.

  • Transfer: Funnel the liquid into the carboy.

    • Note: If the solution is <5% of the total volume, the "Sulfur" content is usually negligible for standard incineration. If you are disposing of large quantities (>1L of concentrated solution), use a separate container labeled "High Sulfur Organic Waste" to prevent damaging the facility's catalytic scrubbers.

Emergency Response (Spills)[6]

  • Small Spill (<10g/10mL):

    • Isolate the area.

    • Wear Nitrile gloves and safety goggles.[1]

    • Cover with Vermiculite or a dedicated Organic Spill Pad .

    • Scoop into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill."

    • Clean surface with soap and water (Thiophenes are lipophilic; water alone will not clean it).

  • Skin Contact:

    • Diazepane derivatives are skin irritants and potential sensitizers.

    • Immediate Action: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes as a baseline (verify with local EHS):

  • US EPA (RCRA):

    • D001: Ignitable (if in flammable solvent).

    • Not Listed: This specific CAS is likely not a P-listed or U-listed waste, so it defaults to "Hazardous Waste, Liquid/Solid, N.O.S. (Not Otherwise Specified)."

  • DOT Shipping (if transporting):

    • Proper Shipping Name: UN 2810, Toxic, liquids, organic, n.o.s. (contains diazepane derivative) OR UN 3335, Aviation regulated solid, n.o.s.

    • Class: 6.1 (Toxic) or 9 (Miscellaneous).

References

  • BenchChem. (2025).[1][2] Navigating the Safe Disposal of Thiophene Derivatives.[2] Retrieved from 2

  • Fisher Scientific. (2024).[4] Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine (Analogous Structure). Retrieved from 4

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.

  • Sigma-Aldrich. (2024). 1,4-Diazepan-2-one Product & Safety Information.[4][5][6] Retrieved from 5

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one

Executive Safety Summary & Risk Assessment The "Why" Behind the Protocol Handling 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one requires a nuanced understanding of its structural moieties. As a research chemical (of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol

Handling 1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one requires a nuanced understanding of its structural moieties. As a research chemical (often classified as a Novel Chemical Entity or NCE), specific toxicological data (LD50) may be sparse. Therefore, we must derive our safety protocols from its functional groups (Structure-Activity Relationship).

Structural Hazard Analysis
  • 1,4-Diazepane Moiety (Homopiperazine): The molecule contains a seven-membered ring with two nitrogen atoms.[1] The N1 position forms an amide bond with the ethanone linker, rendering it neutral. However, the N4 position is a secondary amine . Secondary amines are basic and often corrosive or severe irritants to mucous membranes and skin [1].

  • Thiophene Ring: Thiophene derivatives are metabolically active.[2] While generally less toxic than benzene, they can undergo S-oxidation to form reactive intermediates (epoxides or sulfoxides), which may act as sensitizers or mild hepatotoxins upon chronic exposure [2].

  • Physical State: Typically a solid powder or viscous oil. The primary risk during weighing is inhalation of particulates or aerosolization .

Default Hazard Classification: Treat as Skin Corr. 1B (Causes severe skin burns and eye damage) and Acute Tox. 4 (Harmful if swallowed/inhaled) until specific data proves otherwise.

PPE Decision Matrix (Personal Protective Equipment)

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

Table 1: PPE Specifications by Operation
Body PartOperational State: Solid / Powder Operational State: Solution (Organic Solvents) Technical Rationale
Hand Protection Nitrile (Single Layer) (Min thickness: 0.11 mm)Double Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield®)Amines can permeate thin nitrile. Solutions (e.g., in DCM or DMSO) accelerate permeation. Double gloving provides a "breakthrough buffer" [3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Chemical Splash Goggles (ANSI Z87.1+ D3 rating)Safety glasses are insufficient. Basic amines can cause permanent corneal opacity. Goggles seal against vapors and splashes.
Respiratory Fume Hood (Primary) If hood unavailable: N95 or P100 RespiratorFume Hood (Mandatory) Do not rely on respirators for solvent vapors.Engineering controls (hoods) are superior to PPE. Thiophene vapors have low olfactory thresholds but can be irritating.[3]
Body Defense Standard Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (If handling >100 mL)Cotton absorbs liquids, keeping them against the skin. An apron provides an impervious barrier for larger volumes.

Operational Workflow & Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Hierarchy of Controls."

HandlingProtocol node_start START: Handling Request node_state Determine Physical State node_start->node_state node_solid Solid / Powder node_state->node_solid node_liquid Solution / Oil node_state->node_liquid node_ppe_solid PPE: Nitrile + Goggles + Lab Coat node_solid->node_ppe_solid node_ppe_liquid PPE: Double Nitrile + Goggles + Apron node_liquid->node_ppe_liquid node_weighing Weighing Protocol: Use Anti-Static Gun Work in Balance Enclosure node_action Proceed with Experiment (Keep sash < 18 inches) node_weighing->node_action node_solubilization Solubilization: Add Solvent to Solid (Exothermic Risk Check) node_solubilization->node_action node_ppe_solid->node_weighing node_ppe_liquid->node_solubilization

Caption: Operational workflow emphasizing PPE adjustments based on physical state.

Specific Handling Protocols

A. Weighing & Transfer (Solid State)

Risk: Static electricity can cause light organic powders to "jump," leading to aerosolization and surface contamination.

  • Engineering Control: Use a localized balance enclosure or a biological safety cabinet (Class II) if a fume hood is too turbulent for the balance.

  • Static Control: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the weighing boat before adding the compound.

  • Technique: Weigh into a tared vial, not onto weighing paper, to minimize transfer steps. Cap the vial inside the hood before moving it.

B. Solubilization (Solution State)

Risk: The secondary amine (diazepane) is basic. Dissolving in acidic media or reacting with acid chlorides will be exothermic .

  • Solvent Choice: Compatible with DMSO, Methanol, Dichloromethane (DCM).

    • Note: If using DCM, standard nitrile gloves degrade in <5 minutes. Use "Silver Shield" laminates or change nitrile gloves immediately upon any splash.

  • Addition Order: Always add the solvent to the solid , never the solid to the solvent, to prevent splashing.

Emergency Response & Disposal

Spill Management

Do not simply wipe up with a paper towel.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don double gloves and a respirator (if outside the hood).

  • Neutralize:

    • Solid: Cover with wet paper towels (to prevent dust) then sweep.

    • Liquid: Absorb with vermiculite or a dedicated "Organic Amine" spill kit.

  • Clean: Wash the surface with 5% Acetic Acid (to neutralize the basic amine residue) followed by soap and water [4].

Waste Disposal[3][4][5]
  • Segregation: Do NOT mix with acidic waste streams (risk of heat generation/fumes).

  • Labeling: Tag as "Hazardous Waste - Basic Organic Amine (Contains Thiophene)."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is potentially corrosive to metals.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diazepane Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4] OSHA.gov. [Link][4][5]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Reactant of Route 2
1-(1,4-Diazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one
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